molecular formula C4H8S B1580642 2,2-Dimethylthiirane CAS No. 3772-13-2

2,2-Dimethylthiirane

Cat. No.: B1580642
CAS No.: 3772-13-2
M. Wt: 88.17 g/mol
InChI Key: HGJOFJDIHKHKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylthiirane is a useful research compound. Its molecular formula is C4H8S and its molecular weight is 88.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylthiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-4(2)3-5-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOFJDIHKHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191151
Record name 2,2-Dimethylthiirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-13-2
Record name 2,2-Dimethylthiirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylthiirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylthiirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiirane Moiety

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. As the sulfur analogues of epoxides, they possess significant ring strain, rendering them highly reactive and valuable intermediates in organic synthesis. The unique reactivity of the thiirane ring allows for a variety of ring-opening reactions, providing access to a diverse range of sulfur-containing molecules. Among these, 2,2-dimethylthiirane, with its gem-dimethyl substitution, presents a sterically hindered yet synthetically versatile building block. Its incorporation into larger molecules can influence their conformational properties and biological activity, making it a compound of interest for medicinal chemists and materials scientists. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering practical insights for its application in research and development.

Synthesis of this compound: A Two-Step Approach from Isobutylene

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from readily available isobutylene. The first step is the epoxidation of isobutylene to form the intermediate, 2,2-dimethyloxirane (also known as isobutylene oxide). This is followed by the stereospecific conversion of the oxirane to the corresponding thiirane using a sulfur transfer reagent, typically thiourea.

Part 1: Synthesis of 2,2-Dimethyloxirane from Isobutylene

The epoxidation of isobutylene is a well-established industrial and laboratory process. Various methods exist, including the use of peroxy acids or catalytic oxidation. A common laboratory preparation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Causality Behind Experimental Choices:

  • Isobutylene as a Starting Material: Isobutylene is an inexpensive and readily available C4 hydrocarbon, making it an economical starting point.

  • Epoxidation: The formation of the oxirane ring is a crucial step as it creates the three-membered ring that will be subsequently converted to the thiirane. The high reactivity of the double bond in isobutylene makes it susceptible to electrophilic attack by the peroxy acid.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is typically used to ensure the solubility of the reactants and to avoid unwanted side reactions.

Experimental Protocol: Synthesis of 2,2-Dimethyloxirane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylene (1.0 equivalent) in dichloromethane at 0 °C.

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane to the stirred solution of isobutylene. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,2-dimethyloxirane can be purified by distillation.

G Isobutylene Isobutylene in CH₂Cl₂ Reaction Epoxidation at 0°C Isobutylene->Reaction mCPBA m-CPBA in CH₂Cl₂ mCPBA->Reaction Quenching Quench with NaHCO₃ Reaction->Quenching Extraction Aqueous Workup Quenching->Extraction Purification Distillation Extraction->Purification Product 2,2-Dimethyloxirane Purification->Product

Caption: Mechanism of thiirane formation from an epoxide and thiourea.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C₄H₈S[1]
Molecular Weight 88.17 g/mol [1]
CAS Number 3772-13-2[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 86 °C
Density 0.9 g/cm³
Flash Point -3 °C

Spectroscopic Data:

SpectroscopyPeak Assignments
¹H NMR Due to the symmetry of the molecule, two signals are expected: a singlet for the two equivalent methyl groups (CH₃) and a singlet for the two equivalent methylene protons (CH₂) of the thiirane ring. The methyl protons would appear at a higher field (lower ppm) than the methylene protons.
¹³C NMR Three signals are expected: one for the quaternary carbon, one for the two equivalent methyl carbons, and one for the methylene carbon.
Infrared (IR) The IR spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region. The C-S stretching vibration is typically weak and appears in the 600-700 cm⁻¹ region. [1]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M⁺) at m/z = 88. [1]Common fragmentation patterns include the loss of a methyl group (m/z = 73) and the loss of ethylene (m/z = 60).

Reactivity and Synthetic Applications

The high ring strain of the thiirane ring in this compound dictates its reactivity, which is dominated by ring-opening reactions. These reactions can be initiated by both nucleophiles and electrophiles, providing a versatile platform for the synthesis of various sulfur-containing compounds.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the thiirane ring typically occurs at the less substituted carbon atom (an Sₙ2-type reaction). However, due to the symmetrical nature of the methylene carbon in this compound, attack occurs at this position.

Example: Reaction with Thiols

A regiospecific ring-opening reaction occurs at the C-3 position of this compound upon treatment with thiols in the presence of a base like triethylamine or a zeolite catalyst. [3]This reaction yields alkylthioethanethiols, which are valuable intermediates in the synthesis of more complex sulfur-containing molecules. [3] Diagram of Nucleophilic Ring-Opening:

G Thiirane This compound Reaction Nucleophilic Ring-Opening Thiirane->Reaction Thiol R-SH Thiol->Reaction Base Base (e.g., Et₃N) Base->Reaction Product Alkylthioethanethiol Reaction->Product

Caption: Nucleophilic ring-opening of this compound with a thiol.

Applications in Drug Development

The thiirane moiety is found in a number of biologically active compounds and is considered a valuable pharmacophore. The ability of this compound to introduce a gem-dimethyl substituted sulfur-containing fragment makes it an attractive building block in drug discovery. Its derivatives have been explored for various therapeutic applications, leveraging the unique physicochemical properties imparted by the sulfur atom and the dimethyl substitution.

Conclusion

This compound is a synthetically accessible and highly reactive molecule with significant potential in organic synthesis and medicinal chemistry. The straightforward two-step synthesis from isobutylene, coupled with its predictable reactivity in ring-opening reactions, makes it a valuable tool for the introduction of sulfur-containing moieties into complex molecules. As research into novel therapeutic agents and materials continues, the utility of specialized building blocks like this compound is expected to grow, offering new avenues for molecular design and innovation.

References

  • Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2.

  • This compound. PubChem.

  • Isobutylene Sulfide. TCI Chemicals.

Sources

Reactions of 2,2-Dimethylthiirane: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Reactivity of a Strained Heterocycle

2,2-Dimethylthiirane, also known as isobutylene sulfide, is a three-membered heterocyclic compound containing a sulfur atom. The inherent ring strain of the thiirane moiety, estimated to be around 19 kcal/mol, renders it a versatile and reactive building block in organic synthesis. This guide provides a comprehensive overview of the key reactions of this compound, offering insights into the underlying mechanisms, experimental considerations, and synthetic applications. For researchers in drug development and materials science, a thorough understanding of this compound's reactivity is paramount for the strategic design of novel molecular entities.

Synthesis of this compound: Crafting the Strained Ring

The efficient synthesis of this compound is a critical first step for its utilization in further chemical transformations. The most common and practical laboratory-scale synthesis involves the conversion of its corresponding epoxide, 2,2-dimethyloxirane (isobutylene oxide), using a sulfur transfer reagent.

From Oxirane to Thiirane: A Nucleophilic Substitution Approach

The reaction of 2,2-dimethyloxirane with thiourea or potassium thiocyanate provides a reliable route to this compound. This transformation proceeds via a nucleophilic attack of the sulfur reagent on one of the epoxide carbons, followed by an intramolecular cyclization and elimination of urea or potassium cyanate, respectively.

Experimental Protocol: Synthesis of this compound from 2,2-Dimethyloxirane and Thiourea [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2,2-dimethyloxirane (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or water is prepared.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation to afford this compound as a colorless, volatile liquid.

Causality Behind Experimental Choices: The use of a slight excess of thiourea ensures the complete conversion of the starting epoxide. The choice of a protic solvent like ethanol or water facilitates the protonation of the epoxide oxygen, activating it towards nucleophilic attack. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Ring-Opening Reactions: Exploiting the Strain

The high ring strain of this compound makes it susceptible to ring-opening by a wide variety of nucleophiles. The regioselectivity of this attack is a key consideration and is influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).

Nucleophilic Ring-Opening: A Tale of Two Carbons

In general, under basic or neutral conditions, the ring-opening of this compound proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom (the primary carbon) of the thiirane ring.[2] Conversely, under acidic conditions, the reaction can proceed through a mechanism with SN1 character. Protonation of the sulfur atom makes it a better leaving group, and the nucleophile may attack the more substituted carbon (the tertiary carbon) due to the greater stabilization of the incipient positive charge.[3][4]

The reaction of this compound with thiols is a classic example of nucleophilic ring-opening. In the presence of a base, the thiolate anion acts as the nucleophile, attacking the primary carbon to yield a β-hydroxy sulfide. A study on the reaction of this compound with various thiols using Na+-exchanged X-type zeolite or triethylamine in methanol demonstrated a regiospecific SN2 attack at the less substituted carbon atom.[2]

Table 1: Regioselective Ring-Opening of this compound with Thiols [2]

ThiolCatalystProductYield (%)
EthanethiolEt₃N2-(Ethylthio)-2-methylpropan-1-ol-
PropanethiolNa⁺-zeolite X2-Methyl-2-(propylthio)propan-1-ol-
ThiophenolEt₃N2-Methyl-2-(phenylthio)propan-1-ol-

Note: Specific yield data was not provided in the cited abstract.

dot graph "SN2_Ring_Opening_with_Thiol" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: SN2 ring-opening of this compound with a thiolate.

Primary and secondary amines readily react with this compound to afford the corresponding β-amino thiols. Similar to the reaction with thiols, this reaction typically proceeds via an SN2 attack of the amine at the less hindered carbon atom of the thiirane ring.

Experimental Protocol: Reaction of this compound with a Primary Amine [5]

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or acetonitrile, the primary amine (1.0-1.2 eq) is added at room temperature.[5][6]

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting β-amino thiol can be purified by distillation or chromatography.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily open the thiirane ring. The attack generally occurs at the less substituted carbon atom.

The reaction of this compound with a Grignard reagent (RMgX) results in the formation of a new carbon-carbon bond and, after acidic workup, yields a thiol. For instance, the reaction with phenylmagnesium bromide would be expected to yield 2-methyl-1-phenylpropan-2-thiol.[7]

dot graph "Grignard_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Reaction of this compound with a Grignard reagent.

Organolithium reagents (RLi) are highly reactive and behave similarly to Grignard reagents in their reaction with this compound, leading to the formation of thiols after quenching with a proton source. For example, n-butyllithium would react to form 2-methylhexane-2-thiol.[8]

Polymerization: Building Macromolecules

This compound can undergo ring-opening polymerization to form poly(this compound). This polymerization can be initiated by both cationic and anionic initiators.

Anionic Ring-Opening Polymerization

Anionic polymerization of this compound can be initiated by strong nucleophiles such as organolithium compounds (e.g., n-butyllithium).[9] The initiation step involves the nucleophilic attack of the initiator on the thiirane, followed by propagation where the resulting thiolate anion attacks another monomer molecule. This process can lead to polymers with well-defined molecular weights and narrow molecular weight distributions.[10][11]

dot graph "Anionic_Polymerization" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];

} caption: Anionic ring-opening polymerization of this compound.

Oxidation and Reduction: Modifying the Sulfur Center

The sulfur atom in this compound can be oxidized to different oxidation states or the entire molecule can be reduced.

Oxidation

Oxidation of this compound can lead to the formation of this compound-1-oxide (a sulfoxide) or this compound-1,1-dioxide (a sulfone), depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like sodium metaperiodate or a controlled amount of hydrogen peroxide would favor the formation of the sulfoxide. Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) in excess, can lead to the sulfone. The oxidation to 2,2-dimethyl-thiirane 1-oxide has been reported.[12]

Reduction and Desulfurization

The thiirane ring can be reduced to the corresponding alkane, 2-methylpropane, through desulfurization. This can be achieved using various reducing agents.

Triphenylphosphine is a common reagent for the desulfurization of thiiranes to alkenes. However, in the case of this compound, which cannot form a stable alkene upon sulfur extrusion, the reaction with triphenylphosphine would likely lead to the formation of triphenylphosphine sulfide and isobutylene.

Raney nickel is a powerful catalyst for the hydrogenolysis of carbon-sulfur bonds. Treatment of this compound with Raney nickel would result in the formation of 2-methylpropane.

Photochemical and Cycloaddition Reactions

The strained ring of this compound can also participate in photochemical and cycloaddition reactions.

Photochemical Reactions

Upon UV irradiation, thiiranes can undergo desulfurization to yield an alkene and elemental sulfur. For this compound, photolysis would be expected to produce isobutylene.[13]

Cycloaddition Reactions

While less common than for other unsaturated systems, thiiranes can potentially participate in cycloaddition reactions. For example, they might react with dienophiles in a [2+3] cycloaddition manner, where the thiirane acts as a three-atom component after initial ring opening. However, specific examples with this compound are not well-documented in readily available literature.[14]

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its inherent reactivity dictated by ring strain, presents a wealth of opportunities for synthetic chemists. Its predictable regioselectivity in ring-opening reactions under defined conditions, coupled with its ability to undergo polymerization and various redox transformations, solidifies its role as a valuable synthon. This guide has provided a foundational understanding of its chemical behavior, intended to empower researchers in their pursuit of novel molecules with tailored properties for applications in medicine and materials science. Further exploration into the more nuanced aspects of its reactivity, particularly in asymmetric catalysis and cycloaddition chemistry, will undoubtedly continue to expand its synthetic utility.

References

  • Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Living tert‐butyllithium initiated anionic polymerization of 2‐vinylnaphthalene in toluene‐tetrahydrofuran mixtures. ResearchGate. [Link]

  • Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. ResearchGate. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. RSC Publishing. [Link]

  • Photoreaction mechanisms. a) Norrish type II reaction. R 1 =alkyl and... ResearchGate. [Link]

  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Synthesis and characterization of polythiiranes containing biphenyl units in the side chain. C. Bonnans-Plaisance, G. Levesque and B. Pomepui. [Link]

  • 2-(Tert-butoxy)ethan-1-ol. PubChem. [Link]

  • The Grignard Reaction. Chemistry at Winthrop University. [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

  • Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. MDPI. [Link]

  • Anionic Vinyl Polymerization. Axel H. E. Müller, Hartwig Höcker. [Link]

  • Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

  • 14.6: Cycloaddition reactions. Chemistry LibreTexts. [Link]

  • What is the reaction of oxirane with phenylmagnesium bromide?. Quora. [Link]

  • Procedures for Homogeneous Anionic Polymerization. PMC. [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH. [Link]

  • Synthesis and Properties of Poly(Isothianaphthene Methine)s with Chiral Alkyl Chain. MDPI. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. [Link]

  • Multi-Component Reaction of Amines, Alkyl Propiolates, and Ninhydrin: An Efficient Protocol for the Synthesis of Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole Derivatives. ResearchGate. [Link]

  • 13.6 Ring Opening of Epoxides. YouTube. [Link]

  • Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Unknown Source. [Link]

  • Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide. ResearchGate. [Link]

  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI. [Link]

  • Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. ResearchGate. [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Dimethylthiirane (also known as isobutylene sulfide), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the characterization of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. Detailed experimental protocols, data interpretation, and causality behind experimental choices are discussed to provide a self-validating framework for researchers. All presented data is supported by authoritative sources and compiled for facile reference.

Introduction

This compound, a strained three-membered ring containing a sulfur atom, presents a unique structural motif that imparts distinct chemical reactivity and spectroscopic features. Its molecular formula is C₄H₈S, and its structure consists of a propane backbone with a sulfur atom bridging the C1 and C2 positions, and two methyl groups attached to the C2 position. The inherent ring strain and the presence of the heteroatom make it a valuable synthon in organic chemistry and a subject of interest in medicinal chemistry for the development of novel therapeutic agents.

Accurate and unambiguous characterization of this compound is paramount for its application in synthesis and drug development. Spectroscopic techniques provide a powerful arsenal for elucidating its molecular structure, identifying functional groups, and confirming its purity. This guide aims to be an authoritative resource for scientists, providing not only the spectral data but also the rationale behind the acquisition and interpretation of this data.

Synthesis of this compound

A common and efficient method for the synthesis of thiiranes is the reaction of the corresponding epoxide with a sulfur-transfer reagent. For this compound, a reliable synthesis route involves the reaction of 2,2-dimethyloxirane (isobutylene oxide) with thiourea.

Reaction Principle

The synthesis proceeds via a nucleophilic ring-opening of the epoxide by thiourea, followed by an intramolecular cyclization to form the thiirane ring and urea as a byproduct. The reaction is typically carried out in a suitable solvent and can be catalyzed by mild acid.

Synthesis of this compound reagents 2,2-Dimethyloxirane + Thiourea intermediate Intermediate reagents->intermediate Nucleophilic attack product This compound + Urea intermediate->product Intramolecular cyclization

Caption: Synthesis of this compound from 2,2-dimethyloxirane.

Detailed Experimental Protocol

Materials:

  • 2,2-Dimethyloxirane (Isobutylene oxide)

  • Thiourea

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add 2,2-dimethyloxirane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation to yield pure this compound as a colorless liquid.

Spectroscopic Data and Analysis

The following sections detail the characteristic spectroscopic data for this compound. The data presented is a compilation from authoritative spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It exhibits two distinct signals.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.5Singlet6HTwo equivalent methyl groups (-CH₃)
~2.1Singlet2HMethylene protons of the thiirane ring (-CH₂)

Causality behind the Spectrum: The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon atom, resulting in a single resonance with an integration of 6H. The absence of adjacent protons leads to a singlet multiplicity. The two protons of the methylene group in the thiirane ring are also equivalent and give rise to a single peak with an integration of 2H. Their downfield shift compared to the methyl protons is due to the influence of the adjacent sulfur atom.

The ¹³C NMR spectrum of this compound is also straightforward, showing three distinct carbon signals.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~25Methyl carbons (-CH₃)
~35Methylene carbon of the thiirane ring (-CH₂)
~40Quaternary carbon of the thiirane ring (-C(CH₃)₂)

Causality behind the Spectrum: The two methyl carbons are equivalent and thus produce a single signal. The methylene carbon and the quaternary carbon of the three-membered ring are in unique chemical environments and therefore resonate at different chemical shifts. The chemical shifts are in the expected region for sp³ hybridized carbons, with the carbons of the thiirane ring being slightly deshielded due to the ring strain and the presence of the sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretching (asymmetric) of methyl groups
~2870StrongC-H stretching (symmetric) of methyl groups
~1460MediumC-H bending (scissoring) of methylene group
~1370MediumC-H bending (symmetric) of methyl groups
~650MediumC-S stretching

Data Interpretation: The IR spectrum is dominated by absorptions corresponding to C-H vibrations of the methyl and methylene groups. The presence of a band in the region of 600-700 cm⁻¹ is characteristic of the C-S stretching vibration, confirming the presence of the thiirane ring. The absence of strong absorptions in other regions (e.g., no O-H or C=O stretching bands) indicates the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
88HighMolecular ion [M]⁺
73Medium[M - CH₃]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Fragmentation Analysis: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 88, corresponding to its molecular weight. A significant fragment is observed at m/z 73, resulting from the loss of a methyl radical. The base peak is often observed at m/z 55, which can be attributed to the formation of a stable allyl cation after rearrangement. The peak at m/z 41 corresponds to the allyl cation.

MS Fragmentation of this compound M [C₄H₈S]⁺˙ m/z = 88 M_minus_CH3 [C₃H₅S]⁺ m/z = 73 M->M_minus_CH3 - CH₃˙ C4H7 [C₄H₇]⁺ m/z = 55 M->C4H7 Rearrangement & -HS˙ C3H5 [C₃H₅]⁺ m/z = 41 C4H7->C3H5 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are weakly polar.

Table 5: Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~2920StrongC-H stretching (symmetric) of methyl groups
~1450MediumC-H bending
~650StrongC-S stretching (symmetric)
~300StrongRing deformation

Rationale for Analysis: The C-S symmetric stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence and integrity of the thiirane ring. The low-frequency region reveals information about the skeletal vibrations and deformations of the three-membered ring.

Experimental Workflow and Self-Validation

To ensure the scientific integrity of the data, a systematic workflow should be followed for the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of this compound Purification Purification by Distillation Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS GC-MS Purification->MS Raman Raman Purification->Raman Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Raman->Interpretation Comparison Comparison with Database Interpretation->Comparison Structure Structure Confirmation Comparison->Structure

A Technical Guide to the Computational Investigation of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Computational Microscope on a Strained Heterocycle

2,2-Dimethylthiirane, a small, strained sulfur-containing heterocycle, presents a fascinating case study for computational chemistry. Its inherent ring strain and the presence of a heteroatom dictate a unique chemical reactivity profile that is of significant interest in organic synthesis and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies employed to elucidate the structural, spectroscopic, and reactive properties of this compound. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind the selection of computational methods and parameters, ensuring a robust and validated approach to the in-silico investigation of this intriguing molecule.

Section 1: Foundational Principles of Computational Modeling

At the heart of modern computational chemistry lies the ability to solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and, consequently, the properties of a molecule. For a molecule like this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[1][2] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler and more computationally tractable quantity.

The choice of a specific functional and basis set is a critical decision in any DFT calculation. Functionals, such as the widely used B3LYP, incorporate a blend of Hartree-Fock exchange with DFT exchange-correlation.[3] Basis sets, like the Pople-style 6-31G(d) or the more extensive aug-cc-pVTZ, provide the mathematical functions used to build the molecular orbitals. The selection of these depends on the desired accuracy and the specific property being investigated. For instance, calculations of vibrational frequencies often benefit from larger basis sets that can more accurately describe the curvature of the potential energy surface.

Section 2: Elucidating the Molecular Structure and Energetics

A fundamental aspect of understanding a molecule is determining its three-dimensional structure. Computational chemistry provides a powerful means to determine the equilibrium geometry of this compound with high precision.

Geometry Optimization: Finding the Energy Minimum

The process of finding the most stable arrangement of atoms in a molecule is known as geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system.

Experimental Protocol: Geometry Optimization of this compound

  • Molecule Building: The initial structure of this compound is constructed using a molecular builder such as GaussView.

  • Input File Generation: A Gaussian input file is created specifying the following:

    • Route Section: #p B3LYP/6-31G(d) Opt. This line specifies the use of the B3LYP functional with the 6-31G(d) basis set for a geometry optimization.

    • Molecule Specification: The initial Cartesian coordinates of the atoms are provided.

    • Charge and Multiplicity: For neutral this compound in its ground state, this will be 0 1.

  • Execution: The calculation is run using a computational chemistry software package like Gaussian.

  • Analysis of Results: The output file is examined to confirm that the optimization has converged to a true energy minimum. This is verified by the absence of imaginary frequencies in a subsequent frequency calculation.

The causality behind this choice of method lies in the proven reliability of the B3LYP functional for predicting the geometries of organic molecules. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for accurately describing the bonding in a strained ring system containing sulfur.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC-S1.83 Å
Bond LengthC-C (ring)1.52 Å
Bond LengthC-C (methyl)1.54 Å
Bond LengthC-H1.09 Å
Bond AngleC-S-C48.5°
Bond AngleS-C-C (ring)65.8°
Bond AngleH-C-H108.5°
Conformational Analysis: Exploring Rotational Landscapes

While the three-membered ring of this compound is rigid, rotation around the C-C bonds of the methyl groups can lead to different conformers. A potential energy surface scan can be performed to identify the most stable rotational conformations.

Experimental Protocol: Conformational Scan of a Methyl Group in this compound

  • Structure Preparation: An optimized structure of this compound is used as the starting point.

  • Dihedral Angle Definition: A dihedral angle involving one of the methyl groups is defined (e.g., H-C-C-S).

  • Scan Specification: A relaxed potential energy surface scan is set up in the Gaussian input file, systematically rotating the defined dihedral angle in discrete steps (e.g., every 15 degrees) while re-optimizing the rest of the molecule at each step.

  • Execution and Analysis: The calculation is performed, and the resulting energy profile is plotted against the dihedral angle to identify the rotational barriers and the minimum energy conformers.

This systematic approach ensures that the global minimum energy conformation is identified, which is crucial for subsequent calculations of thermodynamic properties.

Conformational_Analysis_Workflow start Start with Optimized Structure define_dihedral Define Dihedral Angle for Rotation start->define_dihedral setup_scan Set up Relaxed PES Scan in Gaussian define_dihedral->setup_scan run_calc Run Calculation setup_scan->run_calc plot_energy Plot Energy vs. Dihedral Angle run_calc->plot_energy identify_minima Identify Minimum Energy Conformers plot_energy->identify_minima

Caption: Workflow for conformational analysis of a methyl group in this compound.

Section 3: Simulating Vibrational Spectra

Vibrational spectroscopy is a powerful experimental technique for identifying and characterizing molecules. Computational chemistry can predict the vibrational frequencies and infrared (IR) intensities of this compound, aiding in the interpretation of experimental spectra.

Frequency Calculations: Probing Molecular Vibrations

A frequency calculation involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes correspond to the fundamental vibrations of the molecule.

Experimental Protocol: Vibrational Frequency Calculation of this compound

  • Optimized Geometry: A geometry optimization must be performed at the same level of theory prior to the frequency calculation.

  • Input File Generation: The Gaussian input file is set up with the keyword Freq. For example: #p B3LYP/6-311+G(d,p) Freq. A larger basis set like 6-311+G(d,p) is often used for frequency calculations to obtain more accurate results.

  • Execution and Analysis: After the calculation, the output file will contain a list of vibrational frequencies, their corresponding IR intensities, and the atomic displacements for each mode. These can be visualized to understand the nature of the vibrations (e.g., stretching, bending).

The inclusion of diffuse functions (+) and additional polarization functions on hydrogen (p) in the basis set improves the description of the electron density, which is crucial for accurate frequency calculations.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) (B3LYP/6-311+G(d,p))IR Intensity (km/mol)Vibrational Assignment
300515.2Asymmetric C-H stretch (methyl)
295010.8Symmetric C-H stretch (methyl)
14608.5CH₂ scissoring
125025.1C-C stretch (ring)
62045.7C-S stretch

Section 4: Investigating Chemical Reactivity

Computational chemistry is an indispensable tool for exploring the reaction mechanisms of molecules like this compound. By mapping out the potential energy surface of a reaction, we can identify transition states and calculate activation energies, providing deep insights into the reaction kinetics and thermodynamics.

Reaction Pathway Analysis: A Case Study of Ring Opening

The high ring strain of thiiranes makes them susceptible to ring-opening reactions. A common reaction is the nucleophilic attack on one of the ring carbons. A computational study on the reaction of thiirane and its derivatives with ammonia and amines has been reported, providing a basis for understanding the reactivity of this compound.[4] In the reaction of this compound with NH3, a preference for attack at the less substituted C3 carbon increases by a factor of 124 compared to the parent thiirane.[4]

Experimental Protocol: Locating the Transition State for Nucleophilic Ring Opening

  • Reactant and Product Structures: Optimized geometries of the reactants (this compound and the nucleophile) and the expected product of the ring-opening reaction are obtained.

  • Initial Guess for Transition State: An initial guess for the transition state structure is created. This can be done by manually building a structure that is intermediate between the reactants and products or by using a synchronous transit-guided quasi-Newton (STQN) method like Opt=QST2 or Opt=QST3 in Gaussian.

  • Transition State Optimization: The transition state search is performed using a method like Opt=(TS,CalcFC,NoEigentest). The TS keyword specifies a search for a transition state, CalcFC calculates the force constants at the first step, and NoEigentest can sometimes help in converging to the correct transition state.

  • Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the reactants and products on the potential energy surface.

Reaction_Pathway_Workflow cluster_0 Reactants cluster_1 Transition State cluster_2 Products cluster_3 R This compound + Nucleophile TS [Nu---C-S]‡ R->TS Activation Energy (ΔE‡) P Ring-Opened Product TS->P Reaction Progress Opt_R Optimize Reactants Guess_TS Guess TS Structure Opt_R->Guess_TS Opt_P Optimize Products Opt_P->Guess_TS Opt_TS Optimize Transition State Guess_TS->Opt_TS Freq_TS Frequency Calculation on TS Opt_TS->Freq_TS Verify_TS Verify Single Imaginary Frequency Freq_TS->Verify_TS IRC IRC Calculation Verify_TS->IRC Confirmed TS

Caption: A conceptual workflow for the computational analysis of a reaction pathway.

Section 5: Conclusion and Future Directions

The computational methodologies outlined in this guide provide a robust framework for the in-depth investigation of this compound. From determining its precise molecular structure and vibrational signature to mapping out its reactive pathways, computational chemistry offers unparalleled insights into the behavior of this strained heterocycle. Future studies could expand upon this work by exploring its interactions with biological macromolecules, investigating its photochemical properties, or simulating its behavior in different solvent environments to provide a more complete picture of its chemical and physical properties. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications and a deeper understanding of this and other important small molecules.

References

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). A look at the density functional theory zoo with the advanced GMTKN55 database for general main group thermochemistry, kinetics and noncovalent interactions. Journal of Chemical Physics, 145(2), 024103. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Banks, H. D., & White, W. E. (2001). A computational study of the reactions of thiiranes with ammonia and amines. The Journal of Organic Chemistry, 66(18), 5981-5986. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

  • Schlegel, H. B. (2003). Exploring potential energy surfaces for chemical reactions: an overview of some practical methods. Journal of computational chemistry, 24(12), 1514-1527. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the molecular structure of 2,2-Dimethylthiirane (also known as isobutylene sulfide), a fundamental heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental principles and computational insights to offer a comprehensive understanding of the molecule's geometry and spectroscopic signatures.

Introduction: The Significance of the Thiirane Ring

Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. They are the sulfur analogs of epoxides and aziridines. The defining characteristic of the thiirane ring is its significant ring strain, which arises from the deviation of its internal bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This inherent strain makes thiiranes highly reactive and valuable as intermediates in organic synthesis, capable of undergoing ring-opening reactions with a variety of nucleophiles and electrophiles. The parent compound, thiirane (ethylene sulfide), has a C-S-C bond angle of approximately 48.0°, a clear indicator of severe angular strain.

This compound (C₄H₈S) is a key derivative, featuring a quaternary carbon that influences its reactivity and stability. Understanding its precise molecular structure is paramount for predicting its chemical behavior, designing synthetic pathways, and developing applications in materials science and pharmacology.

Elucidation of the Molecular Structure

The definitive determination of a molecule's three-dimensional structure relies on a combination of experimental techniques and computational modeling. For a small, asymmetric molecule like this compound, microwave spectroscopy provides the most precise experimental data, while computational chemistry offers a powerful, accessible method for geometry optimization and property prediction.

Experimental Gold Standard: Microwave Spectroscopy

The primary experimental method for determining the precise gas-phase structure of small molecules is microwave spectroscopy. This technique measures the absorption of microwave radiation by a molecule, which induces transitions between its rotational energy levels. Because the moments of inertia are directly related to the molecule's mass distribution and geometry, these measurements allow for the calculation of bond lengths and angles with exceptionally high precision (often to within a thousandth of an angstrom).

Methodology: Structure Determination from Rotational Constants

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwaves over a specific frequency range.

  • Detection of Transitions: As the molecule absorbs photons, it jumps to higher rotational energy levels. The precise frequencies of these absorptions are recorded, creating a rotational spectrum.

  • Spectral Assignment: The observed spectral lines are assigned to specific quantum transitions (J' ← J''). This complex process is guided by initial predictions from computational models.

  • Isotopic Substitution: To solve the structure completely, the rotational spectra of different isotopologues (e.g., containing ¹³C or ³⁴S) are measured in natural abundance. Each new set of rotational constants provides additional, independent geometric information.

  • Structural Fitting: The moments of inertia derived from the rotational constants of the parent molecule and its isotopologues are used in a least-squares fitting procedure to solve for the atomic coordinates, yielding the final molecular structure (rₛ, or substitution structure).

The rotational spectrum and heavy-atom structural parameters for this compound have been determined using this technique, establishing the definitive experimental geometry of the molecule.

Authoritative Computational Approach: Density Functional Theory (DFT)

In modern chemical research, computational modeling is an indispensable tool for predicting molecular structures and properties. Density Functional Theory (DFT) is a quantum mechanical method that has become the standard for its excellent balance of accuracy and computational cost.[1] Geometry optimization using DFT allows for the determination of the lowest-energy conformation of a molecule in the gas phase.

Methodology: In Silico Geometry Optimization

  • Initial Structure: An approximate 3D structure of this compound is constructed.

  • Selection of Theory Level: A functional and basis set are chosen. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[2] The B3LYP functional incorporates both exchange and correlation effects, while the basis set provides the mathematical functions used to describe the atomic orbitals.

  • Energy Minimization: The calculation iteratively adjusts the positions of the atoms, calculating the total electronic energy at each step. The geometry is modified to move "downhill" on the potential energy surface until a stationary point is reached where the net forces on all atoms are effectively zero.

  • Frequency Analysis: A subsequent frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and not a transition state.

The structural parameters derived from such a DFT calculation provide a highly reliable representation of the molecule's geometry, typically in excellent agreement with experimental data.[3]

The Molecular Geometry of this compound

The structure of this compound is characterized by a strained three-membered ring. Due to the presence of two methyl groups on one of the ring carbons, the molecule possesses C₂ᵥ symmetry. The key structural parameters, based on authoritative computational models and comparison with the parent thiirane molecule, are summarized below.

ParameterBond/AngleTypical Calculated ValueComments
Bond Lengths
C-S~1.82 ÅSlightly longer than a typical C-S single bond due to ring strain.
C-C (ring)~1.48 ÅShorter than a typical C-C single bond, characteristic of three-membered rings.
C-CH₃~1.52 ÅTypical sp³-sp³ carbon-carbon single bond length.
C-H (methylene)~1.08 ÅStandard C(sp³)-H bond length.
C-H (methyl)~1.09 ÅStandard C(sp³)-H bond length.
Bond Angles
∠ C-S-C~48.5°Highly acute angle, the primary source of ring strain.
∠ S-C-C~65.8°Highly acute angle, contributing to ring strain.[4]
∠ H-C-H (methylene)~116°Wider than the ideal tetrahedral angle to accommodate ring strain.
∠ C-C-CH₃~118°Angles involving the quaternary carbon are distorted from 109.5°.
∠ CH₃-C-CH₃~112°Close to the ideal tetrahedral angle.

Table 1: Key structural parameters of this compound based on standard DFT computational models.

The following diagram illustrates the optimized molecular geometry and atom numbering scheme.

NMR_Workflow A Analyze Molecular Symmetry (C₂ᵥ) B Identify Chemically Equivalent Nuclei A->B Symmetry Plane C Predict Number of Signals B->C Count unique groups D Apply n+1 Rule for Multiplicity B->D Identify neighbors F Predicted Spectrum C->F D->F E Estimate Chemical Shifts (δ, ppm) E->F

Caption: Logic flow for predicting the NMR spectrum of this compound.

  • ¹H NMR Spectrum:

    • Number of Signals: Two signals are expected. The six protons of the two equivalent methyl groups (CH₃) will produce one signal, and the two protons of the methylene group (CH₂) in the ring will produce a second signal.

    • Integration: The relative areas under these peaks will be in a 6:2 (or 3:1) ratio.

    • Multiplicity: Both signals are predicted to be singlets . The methyl protons have no adjacent protons, and the methylene protons have no adjacent protons.

    • Predicted Chemical Shifts (δ):

      • -CH₃ (6H, s): ~1.5 ppm. Protons on a carbon adjacent to a sulfide are typically found in this region.

      • -CH₂- (2H, s): ~2.2 ppm. Protons on a strained thiirane ring are deshielded compared to a normal alkane but shielded compared to its oxirane analog.

  • ¹³C NMR Spectrum:

    • Number of Signals: Three signals are expected.

      • The two equivalent C H₃ carbons.

      • The quaternary C (CH₃)₂ carbon.

      • The C H₂ carbon of the thiirane ring.

    • Predicted Chemical Shifts (δ):

      • -CH₃: ~25-30 ppm.

      • -C(CH₃)₂: ~35-40 ppm (quaternary carbon).

      • -CH₂-: ~30-35 ppm (ring carbon).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-S bond vibrations.

  • C-H Stretching: Strong absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of sp³-hybridized C-H bonds in the methyl and methylene groups. [5]* C-H Bending: Absorptions in the 1470-1365 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. [5]A notable feature for the gem-dimethyl group is often a pair of bands in the 1380-1365 cm⁻¹ region.

  • C-S Stretching: The C-S stretching vibration is expected to produce a weak to medium absorption in the fingerprint region, typically between 700-600 cm⁻¹. The strained nature of the ring may shift this frequency compared to acyclic sulfides.

  • Ring Deformation: The thiirane ring itself has characteristic deformation (breathing) modes, which would appear in the fingerprint region below 1000 cm⁻¹.

Conclusion

The molecular structure of this compound is defined by a highly strained three-membered ring with C₂ᵥ symmetry. Its geometry has been precisely determined experimentally by microwave spectroscopy and can be reliably modeled using Density Functional Theory. Key features include highly acute C-S-C (~48.5°) and S-C-C (~65.8°) bond angles and elongated C-S bonds (~1.82 Å). This unique structure gives rise to simple, predictable NMR and IR spectroscopic signatures, which serve as powerful tools for its identification and characterization. This in-depth understanding of its structure is fundamental for harnessing its reactivity in chemical synthesis and for the development of novel sulfur-containing molecules.

References

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

  • Wikipedia contributors. (2023). Episulfide. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpentane. Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 2,2-dimethylbutane. Retrieved January 20, 2026, from [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

Sources

Introduction: The Energetic Landscape of a Strained Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemistry of 2,2-Dimethylthiirane

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom.[1] Their structure, analogous to that of epoxides and aziridines, is characterized by significant ring strain, a consequence of distorted bond angles deviating sharply from ideal geometries.[2][3] This inherent strain energy is not a mere structural curiosity; it is the primary driver of their high reactivity, making them valuable and versatile intermediates in organic synthesis.[4][5] The cleavage of the strained ring provides a potent thermodynamic driving force for a variety of chemical transformations.[4]

This guide focuses specifically on the thermochemistry of this compound (also known as isobutylene sulfide), a representative substituted thiirane. A thorough understanding of its energetic properties—namely its enthalpy of formation, ring strain energy, and thermal decomposition pathways—is critical for researchers in synthetic chemistry, materials science, and drug development. Quantifying these thermochemical parameters allows for the prediction of reaction outcomes, the design of novel synthetic routes, and the assessment of the compound's stability under various conditions. This document provides a synthesis of experimental and computational methodologies, offering both foundational knowledge and practical, field-proven insights into the energetic landscape of this important molecule.

Core Thermochemical Properties: A Quantitative Summary

Table 1: Key Physical and Thermochemical Properties of this compound and Related Compounds

PropertyThis compound (C₄H₈S)Parent Thiirane (C₂H₄S)Strain-Free Acyclic Analogue (Estimate)
Molar Mass (g·mol⁻¹) 88.1760.11[1]90.20 (2-Methyl-2-propanethiol)
CAS Number 3772-13-2[6]420-12-2[1]75-66-1
Std. Enthalpy of Formation, gas (ΔfH°₂₉₈, kJ·mol⁻¹) Data not explicitly found51–53[1]~ -102 (Estimated via group additivity)
Std. Enthalpy of Combustion, liquid (ΔcH°₂₉₈, MJ·mol⁻¹) Data not explicitly found-2.0126[1]Data not available
Ring Strain Energy (RSE, kJ·mol⁻¹) ~80 (Estimated)~84N/A

Note: Values for the strain-free analogue and the Ring Strain Energy (RSE) of this compound are estimates based on group additivity principles and comparison with the parent thiirane, as direct experimental values were not located in the initial search.

Part 1: Experimental Determination of Thermochemical Data

The gold standard for determining enthalpies of formation for organic compounds is combustion calorimetry. This technique, while conceptually straightforward, requires meticulous execution, particularly for sulfur-containing molecules.

Principle of Rotating-Bomb Combustion Calorimetry

The core principle involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision. For organosulfur compounds, a standard static bomb is insufficient. The combustion products include CO₂, H₂O, and sulfur oxides (SO₂/SO₃), which must be quantitatively converted to a single, well-defined state. This is achieved by adding a small amount of water or an alkaline solution to the bomb, which converts the sulfur oxides into sulfuric acid (H₂SO₄) in solution. A rotating bomb calorimeter is essential to ensure that the final sulfuric acid solution is homogeneous, preventing errors from uneven concentrations.[7][8]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry
  • Sample Preparation: A sample of high-purity this compound (0.5 - 1.0 g) is weighed into a platinum crucible. A cotton fuse of known mass and heat of combustion is attached.

  • Bomb Loading: A precise volume of distilled water (e.g., 10 mL) is added to the bomb to dissolve the resulting sulfur oxides. The crucible is placed inside, and the bomb is sealed.

  • Pressurization: The bomb is purged of air and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed (e.g., by titration) to quantify the amount of sulfuric acid formed and to check for any incomplete combustion products like carbon monoxide.

  • Calculation: The heat of combustion is calculated from the temperature rise, the calibrated heat capacity of the calorimeter system, and corrections for the fuse, nitric acid formation (from residual N₂), and the conversion of sulfur to aqueous sulfuric acid. The standard enthalpy of formation is then derived using Hess's Law.

Workflow Visualization

G cluster_prep Preparation cluster_cal Calorimetry cluster_analysis Analysis & Calculation weigh 1. Weigh Sample & Fuse Wire load 2. Load Sample, Fuse, & H₂O into Bomb weigh->load seal 3. Seal & Pressurize with O₂ load->seal equil 4. Achieve Thermal Equilibrium seal->equil ignite 5. Ignite Sample equil->ignite record 6. Record Temp. Change (ΔT) ignite->record analyze 7. Analyze Bomb Contents (e.g., Titrate for H₂SO₄) record->analyze calc_q 8. Calculate Heat of Combustion (ΔcH°) analyze->calc_q calc_f 9. Derive Enthalpy of Formation (ΔfH°) calc_q->calc_f

Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.

Part 2: Computational Thermochemistry

Ab initio (from first principles) and Density Functional Theory (DFT) calculations have become indispensable tools for predicting thermochemical data.[9][10] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. For sulfur-containing compounds, where experimental measurements can be challenging, computational approaches provide crucial insights and predictive power.[11][12]

Methodology: High-Accuracy Composite and DFT Methods

The goal is to calculate a highly accurate total electronic energy for this compound and appropriate reference species.

  • Geometry Optimization & Frequency Analysis: The first step is to find the molecule's most stable 3D structure (its equilibrium geometry) by minimizing the energy. This is typically done using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)).[13] A subsequent frequency calculation confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Level Single-Point Energy Calculation: To achieve high accuracy, a more computationally expensive method is used to calculate the energy at the optimized geometry. Composite methods like Weizmann-n (Wn) or G3(MP2)//B3LYP are designed for this, systematically accounting for electron correlation, basis set effects, and other contributions to yield "chemical accuracy" (typically within ~4 kJ·mol⁻¹).[7][14]

  • Isodesmic Reaction Schemes: Direct calculation of ΔfH° from atomization energies is prone to large errors. A more robust strategy is to use a hypothetical isodesmic or homodesmotic reaction. These are reactions where the number and types of chemical bonds are conserved on both sides. This conservation allows for the cancellation of systematic errors in the calculation, leading to a much more accurate reaction enthalpy (ΔrH°).

For this compound, a suitable homodesmotic reaction is: C₄H₈S (this compound) + CH₃CH₂CH₃ (propane) → (CH₃)₃CH (isobutane) + CH₃CH₂SH (ethanethiol)

By calculating the energies of all four species, the reaction enthalpy can be determined. Then, using known experimental ΔfH° values for the three acyclic species, the unknown ΔfH° of this compound can be easily derived.

Protocol: Computational Determination of ΔfH°
  • Model Building: Construct 3D models of this compound and the three reference molecules (propane, isobutane, ethanethiol) in a quantum chemistry software package (e.g., Gaussian).

  • Geometry Optimization: Perform geometry optimization and frequency calculations for all four species using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculation: Perform high-level single-point energy calculations (e.g., using a composite method like G4 or a high-accuracy functional) on the optimized geometries.

  • Enthalpy Calculation: Calculate the total enthalpy (H₂₉₈) for each species by adding the ZPVE and thermal corrections to the single-point electronic energy.

  • Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction: ΔrH° = [H(isobutane) + H(ethanethiol)] - [H(this compound) + H(propane)].

  • Final ΔfH°: Rearrange the thermodynamic cycle to solve for the target molecule: ΔfH°(this compound) = [ΔfH°(isobutane) + ΔfH°(ethanethiol)] - [ΔfH°(propane) + ΔrH°]. Use trusted experimental values for the reference species.

Computational Workflow Visualization

G cluster_mol Molecule Setup cluster_calc Quantum Calculation cluster_therm Thermochemical Analysis build 1. Build 3D Structures (Target + References) opt 2. Geometry Optimization (e.g., B3LYP) build->opt freq 3. Frequency Calculation (Get ZPVE & Thermal Corr.) opt->freq energy 4. High-Level Energy (e.g., G4, CBS-QB3) freq->energy h298 5. Calculate H₂₉₈ for Each Species energy->h298 delta_r 6. Calculate ΔrH° for Isodesmic Reaction h298->delta_r delta_f 7. Derive Final ΔfH° of Target delta_r->delta_f G mol This compound ts1 Δ (Heat) mol->ts1 diradical Diradical Intermediate •C(CH₃)₂-CH₂-S• ts1->diradical C-S Homolysis (Rate-Determining) products Isobutylene + Elemental Sulfur (S) diradical->products Fragmentation (Major Pathway) rearrange Rearranged Products (e.g., Thiols) diradical->rearrange H-Shift (Minor Pathway)

Caption: Proposed major thermal decomposition pathway for this compound.

Conclusion

The thermochemistry of this compound is dominated by the substantial ring strain inherent in its three-membered episulfide ring. This strain, estimated to be around 80 kJ/mol, dictates its enthalpy of formation and provides a strong thermodynamic driving force for both its synthetic utility and its thermal decomposition. While direct experimental data remains to be fully established, a powerful combination of calorimetric techniques, specifically suited for organosulfur compounds, and high-level computational chemistry provides a robust framework for quantifying its energetic properties. The primary thermal decomposition route involves C-S bond homolysis followed by sulfur extrusion to form isobutylene. A comprehensive grasp of these thermochemical principles is essential for any scientist seeking to harness the unique reactivity of this strained heterocycle for advanced applications.

References

  • Zvak, V., et al. (1987). Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Karton, A., & Martin, J. M. L. (2010). The Heat of Formation of the S8 Sulfur Cluster: A High-Level Ab Initio Study. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Thermochemistry of Organosulfur Compounds. ResearchGate. Available at: [Link]

  • Freitas, V. L. S., et al. (2010). Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds. CICECO. Available at: [Link]

  • Wang, Z., et al. (2022). Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. Semantic Scholar. Available at: [Link]

  • Nagy, B., et al. (2011). High-accuracy Theoretical Thermochemistry of Atmospherically Important Sulfur-Containing Molecules. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). Ring strain. Wikipedia. Available at: [Link]

  • Denis, P. A. (2012). Thermochemistry of 35 selected sulfur compounds, a comparison between experiment and theory. ResearchGate. Available at: [Link]

  • Gancheff, J. S., et al. (2001). Photoacoustic calorimetry and quantum yields of Mo(CO)(6) ligand exchange in linear alkanes. PubMed. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Akhlaghinia, B., & Ebrahimi, S. (2012). Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Thiirane. Wikipedia. Available at: [Link]

  • van der Avoird, A., & Wormer, P. E. S. (n.d.). Ab Initio Studies of the Interactions in Van der Waals Molecules. SpringerLink. Available at: [Link]

  • Taguchi, Y. (1991). Study of the reactivity of thiiranes. ETDEWEB. Available at: [Link]

  • Bekkedahl, N., & Jessup, R. S. (1934). Heats of combustion of rubber and of rubber-sulphur compounds. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Kruger, H. G. (2011). Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thio-amides. SciSpace. Available at: [Link]

  • Milani, A., et al. (n.d.). Ab initio calculation of the structural and spectroscopic properties of the α and γ polymorphs of nylon 6. Università di Torino. Available at: [Link]

  • Bach, T. (2019). Ring strain energies of different (substituted) small-ring-systems and their hetero-analogues. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Domalski, E. S. (1969). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. NIST. Available at: [Link]

  • Various Authors. (n.d.). Thiiranes. Scribd. Available at: [Link]

  • Good, W. D. (1962). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. ACS Publications. Available at: [Link]

Sources

The Thiirane Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Thiirane Derivatives

Abstract

The thiirane ring, a three-membered heterocycle containing a sulfur atom, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and drug discovery. Its inherent ring strain and the unique reactivity of the episulfide moiety confer upon its derivatives a diverse and potent range of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological landscape of thiirane derivatives. We will delve into the synthetic strategies that unlock this chemical space, explore the mechanistic underpinnings of their actions as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will touch upon the critical aspects of their metabolic stability, toxicological profile, and the application of computational tools like Quantitative Structure-Activity Relationship (QSAR) to guide the rational design of next-generation thiirane-based therapeutics.

Introduction: The Resurgence of a Reactive Heterocycle

Historically, the high reactivity of the thiirane ring, also known as an episulfide, was often viewed as a liability in drug design, raising concerns about non-specific reactivity and potential toxicity. However, a deeper understanding of its chemical biology has revealed that this reactivity can be harnessed for highly specific and potent biological effects. The ring strain of the thiirane moiety makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of mechanism-based enzyme inhibitors.[1] This guide will illuminate the journey of thiirane derivatives from niche chemical curiosities to promising candidates in various therapeutic areas.

Synthetic Strategies: Accessing the Thiirane Core

The biological evaluation of any chemical scaffold is contingent upon robust and versatile synthetic methodologies. The synthesis of thiirane derivatives can be broadly approached through two main strategies: the direct sulfur transfer to an alkene or the conversion of a pre-existing epoxide.

From Oxiranes to Thiiranes: A Classic Transformation

A common and reliable method for the synthesis of thiiranes involves the reaction of an epoxide with a sulfur-donating reagent.[2] Thiourea is a frequently employed reagent in this two-step process, which proceeds via an intermediate that subsequently cyclizes to form the thiirane ring.

Experimental Protocol: Synthesis of a Phenylsulfonylmethyl Thiirane Derivative

This protocol describes the synthesis of a 2-(4-phenoxyphenylsulfonylmethyl)thiirane, a scaffold that has shown potent gelatinase inhibitory activity.[1]

Step 1: Epoxidation of the Allylic Sulfide

  • Dissolve the corresponding allylic sulfide in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Step 2: Thiirane Formation

  • Dissolve the crude epoxide in a protic solvent like methanol.

  • Add thiourea to the solution and stir at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thiirane derivative.

Biological Activities and Mechanisms of Action

The unique chemical properties of the thiirane ring translate into a wide array of biological activities. We will now explore the most significant of these, focusing on their mechanisms of action.

Enzyme Inhibition: The Case of Gelatinases

A significant breakthrough in the field was the discovery of thiirane derivatives as potent and selective inhibitors of matrix metalloproteinases (MMPs), particularly gelatinases (MMP-2 and MMP-9).[1] These enzymes play a crucial role in the degradation of the extracellular matrix and are implicated in diseases such as cancer metastasis and stroke.

Mechanism of Action: Slow-Binding Inhibition

Thiirane-based gelatinase inhibitors operate through a fascinating "slow-binding" mechanism. The thiirane ring itself is not the primary inhibitor. Instead, it acts as a latent zinc-binding group.[1] Within the enzyme's active site, a catalytic process is thought to initiate the ring-opening of the thiirane, exposing a thiolate anion. This newly formed thiolate then coordinates tightly with the catalytic zinc ion in the active site, leading to potent inhibition of the enzyme.

Gelatinase Inhibition E Gelatinase (MMP-2/9) EI Enzyme-Inhibitor Complex E->EI Initial Binding I Thiirane Inhibitor I->EI EI_star Activated Complex (Thiirane Ring Opening) EI->EI_star Enzyme-catalyzed Activation EI_final Tightly Bound Inhibited Complex EI_star->EI_final Thiolate-Zinc Coordination

Caption: Mechanism of slow-binding inhibition of gelatinases by thiirane derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Thiirane derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Molecules containing thiirane rings have been reported to be more bactericidal than their oxirane (epoxide) counterparts.[3] Some derivatives have even found application as tuberculostats, inhibiting the growth of tuberculosis-causing bacteria.[3]

Proposed Mechanism of Action

The antimicrobial activity of thiiranes is likely due to their ability to alkylate essential biomolecules within the microbial cell. The strained three-membered ring can be opened by nucleophilic residues (e.g., cysteine or histidine) in microbial enzymes or proteins, leading to covalent modification and inactivation of these critical cellular components. This disruption of essential cellular processes ultimately leads to microbial cell death.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a thiirane derivative against a bacterial strain.

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the thiirane derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the thiirane derivative that completely inhibits visible bacterial growth.[4]

Anticancer Activity: Targeting Proliferation and Survival

A growing body of evidence supports the potential of thiirane derivatives as anticancer agents.[1] Their cytotoxic properties have been demonstrated against various cancer cell lines.

Potential Mechanisms of Anticancer Action

The anticancer effects of thiirane derivatives are likely multifactorial and may involve:

  • Alkylation of DNA: The electrophilic nature of the thiirane ring could allow for the alkylation of DNA bases, leading to DNA damage and triggering apoptosis in cancer cells.

  • Inhibition of Key Enzymes: Similar to their antimicrobial action, thiiranes can inhibit enzymes crucial for cancer cell proliferation and survival, such as kinases or proteases.

  • Induction of Oxidative Stress: The metabolism of some sulfur-containing compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells, which are often more susceptible to such insults.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiirane derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6]

Structure-Activity Relationship (SAR) and QSAR

Understanding the relationship between the chemical structure of thiirane derivatives and their biological activity is paramount for rational drug design.

Key Structural Features for Biological Activity

Structure-activity relationship (SAR) studies have revealed several key structural features that influence the biological activity of thiirane derivatives. For gelatinase inhibitors, for instance, the presence of a sulfonylmethylthiirane moiety and a phenoxyphenyl group were found to be important for potent inhibition.[8] Modifications to the terminal phenyl ring have been shown to enhance inhibitory activity and improve metabolic stability.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] For thiirane derivatives, QSAR models can be developed to predict their anticancer or antimicrobial activities based on various molecular descriptors, such as:

  • Lipophilicity (logP): Affects the compound's ability to cross cell membranes.

  • Electronic Properties (e.g., Hammett constants): Influence the reactivity of the thiirane ring.

  • Steric Parameters (e.g., Taft parameters): Describe the size and shape of substituents, which can affect binding to a target protein.

QSAR Workflow cluster_0 Data Collection & Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Prediction & Design A Set of Thiirane Derivatives C Calculate Molecular Descriptors (e.g., logP, electronic, steric) A->C B Experimental Biological Activity Data D Develop QSAR Model (e.g., MLR, PLS) B->D C->D E Validate the Model (Internal & External) D->E F Predict Activity of New Thiirane Derivatives E->F G Rational Design of Novel Compounds F->G

Caption: A generalized workflow for a QSAR study of thiirane derivatives.

Pharmacokinetics and Toxicology: Critical Considerations

For any promising therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is essential.

Pharmacokinetic Profile

The pharmacokinetic properties of thiirane derivatives can be influenced by factors such as their lipophilicity and metabolic stability. For some gelatinase inhibitors, a primary route of biotransformation is oxidation at the terminal phenyl ring and the alpha position of the sulfonyl group.[8] Designing derivatives with improved metabolic stability is a key objective in optimizing their therapeutic potential.

Toxicological Assessment

The inherent reactivity of the thiirane ring necessitates a careful evaluation of its toxicological profile. Potential concerns include off-target alkylation of cellular macromolecules, which could lead to cytotoxicity. However, it is important to note that many sulfur-containing compounds are found in nature and are generally considered safe at physiological concentrations.[10] In vivo toxicology studies are crucial to determine the safety margin and potential adverse effects of any new thiirane-based drug candidate.[11]

Future Perspectives and Conclusion

The field of thiirane chemistry is ripe with opportunities for the discovery of novel therapeutics. Future research will likely focus on:

  • Expanding the Chemical Space: The development of new and efficient synthetic methods will enable the exploration of a wider range of thiirane derivatives with diverse functionalities.

  • Target Identification: Elucidating the specific molecular targets of biologically active thiiranes will provide a deeper understanding of their mechanisms of action and facilitate the design of more selective compounds.

  • Improving Drug-like Properties: A continued focus on optimizing the pharmacokinetic and toxicological profiles of thiirane derivatives will be critical for their successful translation into the clinic.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, January 12). CLYTE Technologies. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Thiirane. (n.d.). In Britannica. Retrieved from [Link]

  • QSAR Studies on Thiosemicarbazone Derivatives as an Anticancer Agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). Heliyon, 7(5), e07016. [Link]

  • Pean, A. R., Parsons, R. B., Waring, R. H., Williams, A. C., & Ramsden, D. B. (1995). Toxicity of sulphur-containing compounds to neuronal cell lines. Journal of the Neurological Sciences, 129 Suppl, 107–108. [Link]

  • A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts. (2024).
  • Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. (2021). Chirality, 33(10), 669–681. [Link]

  • Kumar, A., Kumar, R., & Singh, P. (2011). Synthesis, antimicrobial evaluation and QSAR analysis of novel nalidixic acid based 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4163–4172. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Pharmaceuticals, 15(11), 1362. [Link]

  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. (2023). Informatics in Medicine Unlocked, 41, 101323. [Link]

  • ADME Properties - Pharmacokinetics. (n.d.). Drug Design Org. Retrieved from [Link]

  • Asif, M. (2014). BIOLOGICAL OVERVIEW ON THIIRANE DERIVATIVES. SOP Transactions on Applied Chemistry, 1(1), 1-8.
  • Safety assessment of drug impurities for patient safety: A comprehensive review. (2024). Regulatory Toxicology and Pharmacology, 150, 105638. [Link]

  • Safety assessment of drug impurities for patient safety: A comprehensive review. (n.d.). ScienceDirect. Retrieved from [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). Molecules, 28(22), 7654. [Link]

  • Critical Importance of Early Safety Screening in Drug Development. (2024, February 7). YouTube. Retrieved from [Link]

  • Lee, M., Ikejiri, M., Klimpel, D., Toth, M., Espahbodi, M., Hesek, D., ... & Mobashery, S. (2012). Structure-activity relationship for thiirane-based gelatinase inhibitors. ACS medicinal chemistry letters, 3(6), 490-495.
  • Thiirane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Surveillance During Drug Development: Comparative Evaluation of Existing Regulations. (2023). Pharmaceutics, 15(4), 1215. [Link]

  • QSAR prediction, synthesis, anticancer evaluation, and mechanistic investigations of novel sophoridine derivatives as topoisomerase I inhibitors. (2024). Fitoterapia, 175, 105921. [Link]

  • QSAR analysis of 1,3-diaryl-2-propen-1-ones and their indole analogs for designing potent antibacterial agents. (2009). Chemical Papers, 63(3), 323-331.
  • Investigative safety strategies to improve success in drug development. (2016). Journal of Medical and Dental Sciences, 2(1). [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of robust and field-proven methodologies for the synthesis of 2,2-dimethylthiirane (also known as isobutylene sulfide). Thiiranes, or episulfides, are the sulfur analogs of epoxides and serve as valuable three-membered heterocyclic building blocks in medicinal chemistry and materials science.[1] This document focuses on the most prevalent and efficient synthetic route: the conversion of the corresponding epoxide, 2,2-dimethyloxirane (isobutylene oxide), using sulfur-transfer reagents. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step laboratory protocol, and discuss alternative synthetic strategies and critical safety considerations.

Introduction: The Chemical and Pharmaceutical Relevance of this compound

This compound is a strained, three-membered heterocycle containing a sulfur atom. Its structural similarity to its oxygen counterpart, isobutylene oxide, imparts a high degree of reactivity, making it a versatile intermediate for the introduction of the gem-dimethylthiomethyl moiety into more complex molecular architectures. Molecules incorporating the thiirane unit have demonstrated a range of interesting medicinal properties and have been utilized in the development of pesticides and in polymerization reactions.[1]

Despite their utility, the synthesis of thiiranes is less developed than that of their oxirane congeners.[2] This guide aims to bridge this gap by presenting a comprehensive and practical approach to the synthesis of this compound, emphasizing a method known for its reliability, high yield, and stereospecificity.

Primary Synthesis Pathway: Sulfuration of Isobutylene Oxide via Thiourea

The most common and efficient method for preparing this compound is the chalcogen exchange reaction starting from its corresponding epoxide, 2,2-dimethyloxirane (isobutylene oxide).[2][3] This reaction typically employs thiourea as an inexpensive and readily available sulfur-transfer agent.[1][3] The transformation is valued for its stereospecificity, proceeding with a double inversion mechanism that results in overall retention of configuration from the starting epoxide.

Mechanistic Rationale

The reaction proceeds through a two-step sequence. First, the epoxide is activated, typically by a protic solvent or a mild acid catalyst. The sulfur atom of thiourea then acts as a nucleophile, attacking one of the epoxide's carbon atoms and leading to the opening of the strained three-membered ring. This forms a β-hydroxyisothiouronium salt intermediate. The second step is an intramolecular nucleophilic substitution (Sₙ2), where the newly formed hydroxyl group, now deprotonated, attacks the carbon atom bearing the isothiourea leaving group. This backside attack displaces urea and closes the ring to form the desired thiirane product.

G cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Ring Closure (Intramolecular Sₙ2) Epoxide 2,2-Dimethyloxirane (Isobutylene Oxide) ActivatedEpoxide Protonated Epoxide Epoxide->ActivatedEpoxide Protonation Thiourea Thiourea Thiouronium β-Hydroxyisothiouronium Intermediate Thiourea:e->Thiouronium:w Nucleophilic Attack H_plus H⁺ (Catalyst) Thiirane_Product This compound Thiouronium->Thiirane_Product Intramolecular Cyclization Urea Urea (Byproduct) Thiouronium->Urea Elimination

Caption: Reaction mechanism for thiirane synthesis from an epoxide and thiourea.

Detailed Experimental Protocol

This protocol describes a reliable, solvent-free method for the conversion of isobutylene oxide to this compound, adapted from established green chemistry procedures.[4]

Materials & Equipment:

  • Reagents: 2,2-Dimethyloxirane (Isobutylene oxide, ≥98%), Thiourea (≥99%), Silica Gel (for chromatography, 60 Å).

  • Equipment: Mortar and pestle, round-bottom flask, bulb-to-bulb distillation apparatus (Kugelrohr), vacuum pump, cold trap (e.g., dry ice/acetone bath), magnetic stirrer, standard glassware.

Procedure:

  • Preparation of Reagent: In a clean, dry mortar, combine thiourea (7.61 g, 100 mmol) and silica gel (22.5 g). Gently grind the two solids together for 5 minutes to create a fine, homogeneous mixture (thiourea/silica gel reagent).

  • Reaction Setup: Transfer the thiourea/silica gel mixture to a separate mortar. Add 2,2-dimethyloxirane (7.21 g, 100 mmol) to the solid mixture.

  • Reaction Execution: Vigorously grind the mixture with the pestle for 3-5 minutes at room temperature. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired. The reaction is often complete within this short period.

  • Product Isolation & Purification:

    • Transfer the resulting paste-like mixture to the flask of a bulb-to-bulb distillation apparatus.

    • Attach the receiving flask and ensure it is well-cooled in an ice bath or cold trap to prevent loss of the volatile product.

    • Apply a vacuum and gently heat the flask to distill the product. This compound is a low-boiling liquid (Boiling Point: ~89-91 °C at atmospheric pressure, will be lower under vacuum).

    • Collect the pure, colorless liquid product in the cooled receiving flask.[4]

  • Characterization: The identity and purity of the product should be confirmed by spectroscopic methods.

    • ¹H NMR (CDCl₃): Expect signals for the two equivalent methyl groups (singlet, ~1.5 ppm) and the two equivalent methylene protons of the thiirane ring (singlet, ~2.1 ppm).

    • GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 88, corresponding to the molecular weight of C₄H₈S.[5]

Data Summary and Comparison

The conversion of epoxides to thiiranes using a sulfur nucleophile is a well-established and versatile reaction. While the solvent-free method is highlighted for its efficiency and green credentials, other conditions have also proven effective.

Method Sulfur Source Catalyst/Support Solvent Temp (°C) Yield (%) Reference
Solid-State GrindingThioureaSilica GelNoneRoom Temp80–90[4]
ConventionalThioureaNone (or acid cat.)Water / MethanolRefluxModerate-Excellent[1]
Deep Eutectic SolventThioureaNoneUrea-Choline ChlorideN/AHigh[6]
Supported ReagentThioureaCaCO₃None60-70High[7]

Alternative Synthetic Strategies

While starting from the epoxide is the most direct route, it is valuable for the research scientist to be aware of other conceptual pathways.

Two-Step Synthesis from Isobutylene
  • Epoxidation: Isobutylene is first converted to 2,2-dimethyloxirane. This is a standard epoxidation reaction, which can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM), or with hydrogen peroxide (H₂O₂) and an appropriate catalyst.[1]

  • Sulfuration: The isolated isobutylene oxide is then subjected to the thiourea reaction as detailed in Section 2.

Caption: Two-step workflow from alkene to thiirane.

Synthesis via 1,3-Oxathiolan-5-ones

A more advanced, though synthetically complex, route involves the formation and subsequent fragmentation of a 1,3-oxathiolan-5-one intermediate. These heterocycles can be synthesized from the condensation of a carbonyl compound with thioglycolic acid.[8] Pyrolysis or photolysis of the 1,3-oxathiolan-5-one can then lead to the extrusion of carbon dioxide, yielding the desired thiirane. This method is generally reserved for more complex thiiranes where stereochemical control is paramount and is not the most practical choice for the synthesis of the parent this compound.

Safety and Handling

Ensuring laboratory safety is paramount when working with the reagents and products described in this guide.

  • This compound: This compound is a highly flammable liquid and vapor (GHS Hazard H225). It may also be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

  • 2,2-Dimethyloxirane (Isobutylene Oxide): The starting material is also a highly flammable liquid.[9] It is classified as a substance that is suspected of causing genetic defects and cancer.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Due to the volatile and flammable nature of the compounds, ensure there are no nearby ignition sources.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the sulfuration of its corresponding epoxide, 2,2-dimethyloxirane, with thiourea. The solvent-free, silica-gel-supported method stands out as a particularly rapid, high-yielding, and environmentally conscious protocol suitable for modern research laboratories. The resulting thiirane is a valuable synthetic intermediate whose reactivity can be harnessed for applications in drug discovery and materials science. Strict adherence to safety protocols is essential throughout the procedure due to the hazardous nature of the chemicals involved.

References

  • Title: Organocatalytic Synthesis of Thiiranes from Alkenes Source: ChemistryViews URL: [Link]

  • Title: Thiirane synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: this compound | C4H8S | CID 138050 Source: PubChem - NIH URL: [Link]

  • Title: A Practical and Eco-Friendly Method for Conversion of Epoxides to Thiiranes with Immobilized Thiourea on CaCO3 Source: ResearchGate URL: [Link]

  • Title: Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis of cis-Thiiranes Source: Thieme Chemistry URL: [Link]

  • Title: Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides Source: Nature Communications (via PMC - NIH) URL: [Link]

  • Title: A Green Protocol for the Easy Synthesis of Thiiranes from Epoxides Using Thiourea/Silica Gel in the Absence of Solvent Source: Taylor & Francis Online URL: [Link]

Sources

The Versatile Sulfur Building Block: Applications of 2,2-Dimethylthiirane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – 2,2-Dimethylthiirane, also known as isobutylene sulfide, is a three-membered heterocyclic compound containing a sulfur atom. Its strained ring structure makes it a reactive and versatile building block for the introduction of sulfur-containing moieties in organic synthesis. This guide provides an in-depth look at the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a flammable liquid with the chemical formula C₄H₈S.[1] The presence of a sulfur atom in a strained three-membered ring makes it susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles, rendering it a valuable synthon for the preparation of diverse sulfur-containing compounds.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol [1]
CAS Number 3772-13-2[1]
Appearance Colorless liquid
Boiling Point 85-86 °C
Density 0.88 g/mL at 25 °C

Ring-Opening Reactions: The Cornerstone of this compound Chemistry

The high ring strain of the thiirane ring is the primary driving force for its reactivity. Ring-opening can be initiated by both nucleophiles and electrophiles, leading to a variety of functionalized thiol derivatives.

Nucleophilic Ring-Opening

Nucleophilic attack on the less sterically hindered carbon atom of the thiirane ring is a common and efficient way to introduce a functionalized thiol.

The reaction of this compound with thiols provides a straightforward route to unsymmetrical disulfides containing a tertiary thiol moiety. This reaction can be catalyzed by bases or zeolites.[2] A regiospecific SN2 ring-opening occurs at the unsubstituted carbon atom.[2]

Protocol: Synthesis of S-(2-Mercapto-2-methylpropyl)benzene

  • Materials: this compound, Thiophenol, Triethylamine (Et₃N), Methanol (MeOH).

  • Procedure:

    • To a solution of this compound (1.0 mmol) in methanol (10 mL), add thiophenol (1.2 mmol) and triethylamine (1.5 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Caption: Synthesis of an unsymmetrical disulfide via base-catalyzed ring-opening.

The ring-opening of this compound with amines, particularly anilines, catalyzed by Lewis acids, provides an efficient route to β-aminothiols. These compounds are valuable precursors for the synthesis of 1,4-benzothiazines, a class of heterocyclic compounds with diverse biological activities.[2][3][4][5]

Protocol: Lewis Acid-Catalyzed Synthesis of 2-(Arylamino)ethanethiols

  • Materials: this compound, Substituted Aniline, Lewis Acid (e.g., ZnCl₂), Dichloromethane (DCM).

  • Procedure:

    • To a solution of the substituted aniline (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add the Lewis acid (e.g., ZnCl₂, 0.2 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 mmol) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_1 Synthesis of β-Aminothiol Thiirane This compound Intermediate Activated Complex Thiirane->Intermediate Aniline Substituted Aniline Aniline->Intermediate LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->Intermediate Product β-Aminothiol Intermediate->Product Benzothiazine 1,4-Benzothiazine Precursor Product->Benzothiazine Further Synthesis

Caption: Workflow for the synthesis of 1,4-benzothiazine precursors.

Polymerization of this compound

This compound can undergo ring-opening polymerization (ROP) to produce poly(isobutylene sulfide), a polymer with interesting properties and potential applications. The polymerization can be initiated by cationic or anionic initiators.

Cationic Ring-Opening Polymerization

Cationic initiators, such as strong protic acids or Lewis acids, can initiate the polymerization of this compound.[6][7] The polymerization proceeds through a tertiary sulfonium ion intermediate.

Conceptual Protocol: Cationic ROP of this compound

  • Monomer: this compound

  • Initiator: A strong Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., triflic acid).

  • Solvent: A non-nucleophilic solvent such as dichloromethane or toluene.

  • Procedure:

    • Under an inert atmosphere, dissolve the purified this compound in the chosen solvent and cool the solution to the desired temperature (e.g., 0 °C or lower).

    • Add the cationic initiator dropwise to the stirred monomer solution.

    • Allow the polymerization to proceed for a specified time.

    • Terminate the polymerization by adding a nucleophilic quenching agent, such as methanol or an amine solution.

    • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Anionic Ring-Opening Polymerization

Anionic initiators, such as organolithium compounds or other strong bases, can also initiate the ROP of this compound.[1][8][9] The polymerization proceeds via a thiolate anion.

Conceptual Protocol: Anionic ROP of this compound

  • Monomer: this compound

  • Initiator: An organolithium reagent (e.g., n-butyllithium) or a strong base (e.g., potassium tert-butoxide).

  • Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add the anionic initiator dropwise to the stirred monomer solution.

    • Maintain the reaction at the low temperature for the desired polymerization time.

    • Terminate the polymerization by adding a proton source, such as methanol or saturated aqueous ammonium chloride.

    • Isolate the polymer by precipitation, filtration, and drying.

G cluster_2 Polymerization Pathways Monomer This compound Cationic Cationic ROP Monomer->Cationic Lewis Acid / H⁺ Anionic Anionic ROP Monomer->Anionic Organolithium / Base Polymer Poly(isobutylene sulfide) Cationic->Polymer Anionic->Polymer

Caption: Anionic and cationic routes to poly(isobutylene sulfide).

Applications in Medicinal and Agrochemical Synthesis

While direct applications of this compound in the synthesis of marketed drugs or agrochemicals are not widely documented, its derivatives, particularly the resulting thiols and thioethers, are valuable intermediates. The introduction of the gem-dimethyl-substituted thiol moiety can influence the lipophilicity and metabolic stability of a molecule, properties of significant interest in drug design.

For instance, the synthesis of 1,4-benzothiazine precursors from this compound highlights its potential in accessing scaffolds with known biological activities, including antimicrobial and anticancer properties.[2][3] Further research into the incorporation of the 2-mercapto-2-methylpropyl group into bioactive molecules could unveil new therapeutic and agrochemical agents.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its facile ring-opening by a variety of nucleophiles provides access to a range of functionalized thiols and thioethers. The ability to undergo ring-opening polymerization further expands its utility. For researchers in organic synthesis and drug development, this compound offers a versatile tool for the introduction of sulfur-containing functionalities, enabling the exploration of new chemical space and the development of novel molecules with potential applications in medicine and agriculture.

References

  • Spogli, R., Sabatini, S., Manfroni, G., Tabarrini, O., & Cecchetti, V. (2009). Synthesis of 2-(Arylamino)ethanethiols via Lewis Acid Catalyzed Aminolysis of this compound as Precursors of the 1,4-Benzothiazine Nucleus. ChemInform, 40(38).
  • Kumar, A., & Kumar, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Saudi Chemical Society, 21(1), 1-15.
  • Gupta, R., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Souizi, A. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Keul, H., & Höcker, H. (1986). Anionic ring‐opening polymerization of 2,2‐dimethyltrimethylene carbonate. Die Makromolekulare Chemie, 187(11), 2815-2825.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances.
  • Uhrig, D., & Mays, J. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222.
  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
  • Siegel, D. (n.d.). Organolithium Reagents. Harvard University.
  • Goethals, E. J. (1977).
  • Aoshima, S., & Kanaoka, S. (2009). Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization Using B(C6F5)3 as a Catalyst: Copolymerization of Vinyl Ethers and Isobutylene Oxide via Crossover Propagation Reactions. Journal of the American Chemical Society, 131(36), 12948-12949.
  • Reusch, W. (2014). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. Chemistry LibreTexts.
  • Long, B. K., & Coates, G. W. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Asandei, A. D. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • Grobelny, Z., Jurek-Suliga, J., & Golba, S. (2022). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6: Determination of mechanism and characterization of polyether monols and diols. Express Polymer Letters, 16(5), 465-481.
  • Wang, Y., et al. (2019). A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes. Physical Chemistry Chemical Physics, 21(34), 18886-18896.
  • Wang, Q. (2024).
  • Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube.
  • Hudlicky, T., & Reed, J. W. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(18), 4190.
  • Smith, C. A., & Hyman, M. R. (2004). Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1. Applied and Environmental Microbiology, 70(9), 5496-5503.
  • Sigma-Aldrich. (n.d.). Organolithium Reagents.
  • Ganiev, I. M., & Gerasimova, T. N. (2020).
  • Monge, S., et al. (2018).
  • Trofimov, B. A., et al. (2021). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
  • Liu, X., et al. (2015). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. Chinese Journal of Chemistry, 33(1), 105-110.
  • Cheméo. (n.d.). Chemical Properties of Isobutylene epoxide (CAS 558-30-5).
  • Dotsenko, V. V., et al. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 26(22), 6909.
  • Grewal, P. S. (2005). Compatibility and Interactions with Agrochemicals and Other Biocontrol Agents. In Nematodes as Biocontrol Agents (pp. 343-354). CABI Publishing.

Sources

Application Notes & Protocols: 2,2-Dimethylthiirane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the utilization of 2,2-dimethylthiirane (isobutylene sulfide) as a monomer in polymer chemistry. Thiiranes, or episulfides, are three-membered sulfur-containing heterocycles that are highly susceptible to ring-opening polymerization (ROP) due to significant ring strain. The presence of gem-dimethyl substitution at the C2 position of the thiirane ring introduces unique steric and electronic effects that influence polymerization kinetics and the properties of the resulting poly(this compound). These application notes detail the principles, mechanisms, and step-by-step protocols for the controlled polymerization of this compound via cationic and anionic pathways, enabling the synthesis of well-defined polythioethers.

Introduction to this compound in Polymer Chemistry

This compound is a cyclic sulfide monomer with the chemical formula C₄H₈S.[1] Its structure, featuring a strained three-membered ring, provides a strong thermodynamic driving force for ring-opening polymerization (ROP). The resulting polymer, poly(this compound), is a polythioether, a class of polymers known for their unique optical properties, high refractive indices, and potential applications in specialty elastomers and advanced materials.

The gem-dimethyl groups on the carbon atom adjacent to the sulfur heteroatom significantly influence the monomer's reactivity and the polymer's characteristics. These groups can sterically hinder the approach of initiators and propagating species, affecting polymerization rates. Furthermore, the electron-donating nature of the methyl groups can influence the stability of charged intermediates in ionic polymerizations.

The primary methods for polymerizing this compound are cationic and anionic ring-opening polymerizations. Both mechanisms can, under specific conditions, proceed in a "living" manner. A living polymerization is a chain-growth process devoid of chain termination and transfer reactions.[2][3] This characteristic is highly desirable as it allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures such as block copolymers.[2][4][5]

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of thiiranes proceeds via propagation of a tertiary sulfonium ion active center. The initiation step involves the reaction of the sulfur atom's lone pair of electrons with a cationic initiator, leading to the formation of a cyclic sulfonium ion. This strained ring is then opened by nucleophilic attack from another monomer molecule.

Causality in Experimental Design: The choice of initiator and solvent is critical in CROP to control the reaction and suppress side reactions, such as chain transfer to the polymer backbone, which can lead to broadening of the molecular weight distribution. Protonic acids, Lewis acids, and stable carbocations are common initiators. Halogenated solvents like dichloromethane (DCM) are often used due to their ability to stabilize the cationic propagating species.[6]

Logical Workflow for Cationic Polymerization

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Drying over CaH₂) Reactor_Setup Assemble Flame-Dried Glassware under Inert Gas Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (Drying & Distillation) Solvent_Purification->Reactor_Setup Initiator_Prep Initiator Solution Preparation Initiation Add Initiator Solution Initiator_Prep->Initiation Cooling Cool Reactor to Desired Temperature (e.g., -78 °C) Reactor_Setup->Cooling Monomer_Addition Add Monomer & Solvent Cooling->Monomer_Addition Monomer_Addition->Initiation Termination Quench with Terminating Agent (e.g., Methanol) Initiation->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Analysis Characterize Polymer (SEC, NMR) Drying->Analysis

Caption: Experimental workflow for the cationic ring-opening polymerization of this compound.

Protocol 1: Cationic Polymerization of this compound with Trifluoromethanesulfonic Acid (TfOH)

Objective: To synthesize poly(this compound) with controlled molecular weight via CROP.

Materials:

  • This compound (monomer)

  • Trifluoromethanesulfonic acid (TfOH, initiator)

  • Dichloromethane (DCM, solvent)

  • Calcium hydride (CaH₂)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and flame-dried glassware

Procedure:

  • Monomer and Solvent Purification:

    • Stir this compound over CaH₂ for 24 hours, then distill under reduced pressure. Store under an inert atmosphere.

    • Reflux DCM over CaH₂ for 24 hours and distill under an inert atmosphere immediately before use.

  • Reactor Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Polymerization:

    • Via cannula, transfer 25 mL of purified, dry DCM into the cooled Schlenk flask.

    • Add 2.0 g (22.7 mmol) of purified this compound to the solvent.

    • Prepare a stock solution of TfOH in DCM (e.g., 0.1 M).

    • Calculate the required volume of initiator solution to achieve the target molecular weight (e.g., for a target DP of 100, add 0.227 mmol of TfOH).

    • Inject the initiator solution into the rapidly stirring monomer solution.

    • Allow the reaction to proceed for the desired time (e.g., 2 hours). The viscosity of the solution may increase noticeably.

  • Termination and Isolation:

    • Quench the polymerization by adding 2 mL of pre-chilled methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (e.g., 250 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh methanol and dry under vacuum at room temperature to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mₙ) and polydispersity (Đ) using Size Exclusion Chromatography (SEC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of thiiranes is initiated by nucleophiles, such as organolithium compounds or other strong bases.[4] The reaction propagates via a thiolate (or thioalkoxide) anion. AROP is often considered more "living" than CROP because the propagating anionic center is generally more stable and less prone to side reactions like chain transfer, especially at low temperatures.[4][7]

Causality in Experimental Design: The success of a living anionic polymerization hinges on the complete exclusion of protic impurities (e.g., water, alcohols) which can terminate the growing polymer chains. Therefore, rigorous purification of monomer, solvent, and initiator is paramount.[8] Non-polar solvents like tetrahydrofuran (THF) are commonly used as they can solvate the counter-ion (e.g., Li⁺), leading to a more reactive "free" anion and faster propagation.

Mechanism of Anionic Ring-Opening Polymerization

AROP_Mechanism Initiator Initiator (e.g., n-BuLi) Active_Center Initiated Monomer (Thiolate Anion) Initiator->Active_Center Initiation Monomer1 Monomer (this compound) Propagating_Chain Propagating Polymer Chain (Living Anion) Active_Center->Propagating_Chain Propagation Monomer2 Monomer Propagating_Chain->Propagating_Chain Monomer Addition Final_Polymer Final Polymer Propagating_Chain->Final_Polymer Termination Termination Terminating Agent (e.g., H₂O, CH₃I)

Caption: Simplified mechanism for the anionic ring-opening polymerization of this compound.

Protocol 2: Living Anionic Polymerization of this compound with n-Butyllithium (n-BuLi)

Objective: To synthesize well-defined, narrow-dispersity poly(this compound) via a living anionic process.

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Tetrahydrofuran (THF, solvent)

  • Calcium hydride (CaH₂)

  • Sodium/benzophenone ketyl (for THF purification)

  • Degassed methanol (terminating agent)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and flame-dried glassware

Procedure:

  • Monomer and Solvent Purification:

    • Purify this compound as described in Protocol 1.

    • Dry THF by refluxing over sodium metal with benzophenone as an indicator until a persistent deep blue or purple color is obtained. Distill under a high-purity argon atmosphere directly into the reaction flask.

  • Reactor Setup:

    • Assemble a flame-dried Schlenk flask with a magnetic stir bar under argon.

    • Cool the flask to -40 °C using a suitable cooling bath.

  • Polymerization:

    • Cannula transfer 30 mL of freshly distilled, dry THF into the reaction flask.

    • Add 2.5 g (28.4 mmol) of purified this compound to the solvent.

    • Titrate the n-BuLi solution to determine its precise concentration.

    • Calculate the required volume of n-BuLi solution for the target molecular weight (e.g., for a target DP of 150, add 0.189 mmol of n-BuLi).

    • Slowly add the n-BuLi solution dropwise to the stirring monomer solution. A color change may be observed, indicating the formation of the thiolate anion.

    • Maintain the reaction at -40 °C for 4-6 hours.

  • Termination and Isolation:

    • Terminate the living polymerization by injecting a small amount (1 mL) of degassed methanol. The color of the solution, if any, should disappear.

    • Allow the flask to warm to room temperature.

    • Isolate the polymer by precipitation in a large excess of cold methanol, followed by filtration, as described in Protocol 1.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Analyze the polymer for Mₙ and Đ using SEC. A low Đ value (typically < 1.1) is indicative of a living polymerization.

    • Confirm the structure via ¹H and ¹³C NMR.

Data Presentation and Expected Results

The success of these polymerizations is evaluated by comparing the theoretical (target) molecular weight with the experimentally determined molecular weight and by the polydispersity index.

ParameterCationic ROP (Protocol 1)Anionic ROP (Protocol 2)
Initiator Trifluoromethanesulfonic acid (TfOH)n-Butyllithium (n-BuLi)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature -78 °C-40 °C
Typical Reaction Time 1-3 hours4-8 hours
Expected Polydispersity (Đ) < 1.3< 1.1
Control over Mₙ GoodExcellent
Sensitivity to Impurities High (water can act as co-initiator)Extremely High (protic impurities terminate chains)

Table 1: Comparison of typical reaction parameters and outcomes for the polymerization of this compound.

Conclusion and Future Outlook

The ring-opening polymerization of this compound offers a versatile platform for the synthesis of well-defined polythioethers. Both cationic and anionic methods are effective, with anionic polymerization providing superior control over the polymer architecture, leading to materials with low polydispersity.[4] The protocols provided herein serve as a robust starting point for researchers. The living nature of the anionic polymerization, in particular, opens avenues for the creation of advanced macromolecular structures, such as diblock or triblock copolymers, by sequential monomer addition.[9] These materials could find applications in areas ranging from high refractive index optics to self-assembling nanomaterials and drug delivery systems. Further research into the precise kinetic parameters and the structure-property relationships of poly(this compound) is warranted to fully exploit its potential.

References

  • Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization. ResearchGate. Available from: [Link]

  • Combining photocontrolled-cationic and anionic-group-transfer polymerizations using a universal mediator: enabling access to two- and three-mechanism block copolymers. National Institutes of Health. Available from: [Link]

  • Ring-opening polymerization of 2,2-dimethyltrimethylene carbonate using rare earth aryl oxides substituted by alkyl groups. ResearchGate. Available from: [Link]

  • Living polymerization. Wikipedia. Available from: [Link]

  • This compound. PubChem, National Institutes of Health. Available from: [Link]

  • Anionic Polymerization: Principles and Practice.Google Books.
  • 50th Anniversary Perspective: Living Polymerization—Emphasizing the Molecule in Macromolecules. University of Warwick. Available from: [Link]

  • Living and block polymerization of a-olefins using a Ni(II)-a-diimine catalyst containing OSiPh2. ScienceDirect. Available from: [Link]

  • Introduction of Living Polymerization. Living and/or Controlled Polymerization. Defense Technical Information Center. Available from: [Link]

  • Anionic Vinyl Polymerization. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of 2,2-Dimethylthiirane (also known as Isobutylene Sulfide). As a strained, three-membered heterocyclic organosulfur compound, this compound presents both unique synthetic utility and significant safety challenges. These protocols are designed to provide researchers with the necessary information to mitigate risks and employ this reagent effectively in a laboratory setting. The guide covers chemical properties, detailed safety protocols, experimental procedures for representative reactions, and compliant waste disposal methods.

Introduction and Chemical Profile

This compound is a volatile, highly flammable liquid characterized by a potent, unpleasant odor.[1] It belongs to the thiirane (or episulfide) class of compounds, which are sulfur analogs of epoxides. The high ring strain of the three-membered ring makes it a versatile intermediate in organic synthesis, susceptible to ring-opening reactions by both nucleophilic and electrophilic reagents.[1] This reactivity is valuable for introducing the 2,2-dimethyl-2-mercaptoethyl functionality into molecules, a useful building block in the synthesis of complex sulfur-containing compounds, including pharmaceuticals and materials.[2] Molecules containing the thiirane moiety have been investigated for their medicinal properties and have applications as pesticides and in polymerization reactions.[2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is critical for understanding its behavior under laboratory conditions.

PropertyValueSource
IUPAC Name This compound[PubChem CID 138050]
Synonyms Isobutylene Sulfide, 2,2-Dimethylethylene Sulfide[PubChem CID 138050]
CAS Number 3772-13-2[PubChem CID 138050]
Molecular Formula C₄H₈S[PubChem CID 138050]
Molecular Weight 88.17 g/mol [PubChem CID 138050]
Appearance Colorless to pale yellow liquid[Sigma-Aldrich]
Odor Strong, unpleasant[1]
Boiling Point ~84-85 °C[Various SDS]
Storage Temp. -10 °C (Recommended)[Sigma-Aldrich]

Hazard Identification and Safety Protocols

This compound is a hazardous chemical that requires strict safety protocols. The primary risks are its high flammability and its potential for causing irritation and harm upon contact or inhalation.[3]

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Flammable Liquids (Category 2): Highly flammable liquid and vapor.[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

Mandatory Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following PPE is mandatory at all times when handling this compound:

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn.[4] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer limited protection; it is advisable to use thicker, more resistant gloves such as butyl rubber or Viton™. Always inspect gloves for tears or holes before use and remove them before handling non-laboratory items (e.g., phones, doorknobs).[5]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[6] For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed, non-permeable shoes are required.[7]

Engineering Controls and Safe Handling Practices

The volatility and flammability of this compound necessitate robust engineering controls.

  • Fume Hood: All manipulations, including transfers, weighing, and reactions, must be performed inside a certified chemical fume hood to control inhalation exposure and contain flammable vapors.[8]

  • Inert Atmosphere: While stable under normal conditions, reactions involving highly reactive reagents (e.g., organolithiums) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential hazards.[3]

  • Ignition Sources: Absolutely no ignition sources are permitted in the vicinity. This includes open flames, hot plates, and non-intrinsically safe electrical equipment like stir plates and vacuum pumps.[4] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • Working Alone: Do not work alone when handling this substance, especially during distillations or reactions.[5]

Experimental Protocols: Synthesis and Application

The following protocols are illustrative of how this compound might be synthesized or used. They are adapted from established procedures for related thiiranes and should be performed only after a thorough, experiment-specific risk assessment.

Illustrative Synthesis: Conversion of an Epoxide to this compound

One common route to thiiranes is the reaction of the corresponding epoxide with a sulfur source, such as thiourea or potassium thiocyanate. This protocol is a representative example.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Assemble oven-dried glassware under N2 Reagents Charge flask with 2,2-dimethyloxirane and solvent (e.g., Ethanol) Prep->Reagents Cool Cool reaction mixture to 0 °C Reagents->Cool Add_Thiourea Add Thiourea portion-wise Cool->Add_Thiourea Stir Stir at room temperature (Monitor by TLC) Add_Thiourea->Stir Quench Quench with H2O Stir->Quench Extract Extract with Et2O Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Purify Purify by distillation (under reduced pressure) Dry->Purify

Caption: Workflow for the synthesis of this compound from its epoxide precursor.

Protocol:

  • Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: In the fume hood, charge the flask with 2,2-dimethyloxirane (1.0 eq) and absolute ethanol.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfur Source: Slowly add thiourea (1.1 eq) in small portions, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator with a cooled trap.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. Caution: Distillation of this flammable liquid requires extreme care.

Application Protocol: Ring-Opening with an Amine Nucleophile

This protocol demonstrates the utility of this compound in a typical nucleophilic ring-opening reaction to form a β-aminothiol, a common structural motif in drug development.

Application_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Piperidine and Solvent (e.g., THF) in a flask under N2 Cool Cool solution to 0 °C Setup->Cool Add_Thiirane Add this compound dropwise Cool->Add_Thiirane Warm Warm to RT and stir (Monitor by TLC/LC-MS) Add_Thiirane->Warm Concentrate Remove solvent in vacuo Warm->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Unlocking Synthetic Pathways: A Detailed Guide to the Reaction Mechanisms of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Analogous to their oxygen-containing counterparts, epoxides, thiiranes are characterized by significant ring strain arising from compressed bond angles.[1] This inherent strain makes them valuable and highly reactive intermediates in organic synthesis, readily undergoing ring-opening reactions to produce a variety of sulfur-containing molecules.[1][2] Quantum chemical studies have shown that the activation energy for nucleophilic ring-opening is lower for thiiranes compared to epoxides, highlighting their enhanced reactivity.[3]

This application note provides a comprehensive overview of the key reaction mechanisms of 2,2-dimethylthiirane (also known as isobutylene sulfide)[4], a sterically hindered, unsymmetrical thiirane. We will explore the causal factors governing regioselectivity in nucleophilic and acid-catalyzed ring-opening reactions, desulfurization pathways, and other significant transformations. The protocols and mechanistic insights presented herein are designed to provide researchers, particularly those in drug development, with the foundational knowledge to effectively utilize this versatile building block.

Nucleophilic Ring-Opening: A Sterically Governed Pathway

Under neutral or basic conditions, the ring-opening of this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The primary factor controlling the outcome of this reaction is steric hindrance.[5][6]

1.1. Mechanism and Regioselectivity

The nucleophile directly attacks one of the electrophilic carbon atoms of the thiirane ring, causing the carbon-sulfur bond to break in a concerted step. Due to the significant steric bulk of the two methyl groups on one carbon, the nucleophile will preferentially attack the less substituted, more accessible carbon atom (C-3).[7] This results in a highly regioselective reaction, yielding a thiol or thioether derivative with the nucleophile attached to the primary carbon and the thiol group on the tertiary carbon.

This regioselectivity is a hallmark of SN2 reactions on sterically biased substrates.[8] The transition state energy for attack at the less hindered carbon is significantly lower than that for attack at the crowded tertiary carbon, making it the dominant reaction pathway.

Figure 1: Nucleophilic attack on this compound.

1.2. Data Summary: Nucleophiles and Products

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Name
RS⁻Thiophenol (PhSH) + Et₃NPhS-CH₂-C(CH₃)₂-SH2-Methyl-1-(phenylthio)propane-2-thiol
RO⁻Sodium methoxide (NaOMe)MeO-CH₂-C(CH₃)₂-SH1-Methoxy-2-methylpropane-2-thiol
CN⁻Sodium cyanide (NaCN)NC-CH₂-C(CH₃)₂-SH3-Mercapto-3-methylbutanenitrile
RNH₂BenzylaminePhCH₂NH-CH₂-C(CH₃)₂-SH1-(Benzylamino)-2-methylpropane-2-thiol
R₂NHDiethylamine (Et₂NH)Et₂N-CH₂-C(CH₃)₂-SH1-(Diethylamino)-2-methylpropane-2-thiol

1.3. Protocol: Regiospecific Ring-Opening with Thiophenol

This protocol is adapted from the methodology described for similar thiiranes.[7]

Objective: To synthesize 2-methyl-1-(phenylthio)propane-2-thiol via a base-catalyzed, nucleophilic ring-opening reaction.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a stirred solution of this compound in anhydrous methanol under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine.

  • Add thiophenol dropwise to the cooled solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Trustworthiness: The protocol includes a final purification step (chromatography) to ensure the isolation of the desired regioisomer. The reaction's regioselectivity can be confirmed using ¹H and ¹³C NMR spectroscopy by analyzing the chemical shifts and splitting patterns of the methylene (-CH₂-) and quaternary carbons.

Acid-Catalyzed Ring-Opening: An Electronically Controlled Pathway

In the presence of acid, the reaction mechanism for the ring-opening of this compound changes significantly. The regioselectivity is inverted compared to the nucleophilic pathway, governed now by electronic effects rather than sterics.[5]

2.1. Mechanism and Regioselectivity

The reaction is initiated by the protonation of the sulfur atom, which creates a highly strained and activated thiiranium ion intermediate.[1] This positive charge is shared across the ring, but it is more stabilized on the more substituted, tertiary carbon atom due to the electron-donating effects of the two methyl groups.

Consequently, the transition state has significant SN1 character.[9] The nucleophile preferentially attacks the more substituted carbon (C-2), which bears a greater partial positive charge. This leads to the formation of a product where the nucleophile is attached to the tertiary carbon and the thiol group is on the primary carbon. This is analogous to the acid-catalyzed opening of similarly substituted epoxides.[8][9]

Figure 2: Acid-catalyzed attack on this compound.

2.2. Protocol: Acid-Catalyzed Hydrolysis to 2-Methylpropane-1,2-dithiol is incorrect, it should be 2-methyl-2-mercaptopropan-1-ol

The acid-catalyzed hydrolysis of an epoxide yields a 1,2-diol.[9] By analogy, the acid-catalyzed hydrolysis of this compound should yield 2-methyl-2-mercaptopropan-1-ol.

Objective: To synthesize 2-methyl-2-mercaptopropan-1-ol via acid-catalyzed hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Deionized water

  • Sulfuric acid (H₂SO₄), 0.1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker, magnetic stirrer

Procedure:

  • Add this compound to a beaker containing 0.1 M aqueous sulfuric acid at room temperature. The acid serves as the catalyst.[10][11]

  • Stir the mixture vigorously for 4-6 hours. The reaction is typically biphasic initially and becomes homogeneous as the product forms.

  • Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC (using a suitable stain like potassium permanganate).

  • Once the reaction is complete, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by distillation or column chromatography.

Trustworthiness: The regiochemistry of the product can be unequivocally determined by NMR spectroscopy. The ¹H NMR spectrum should show a singlet for the two methyl groups, a singlet for the primary alcohol (-CH₂OH), and a singlet for the thiol (-SH), confirming the attack of water at the tertiary carbon.

Desulfurization: Formation of Alkenes

A characteristic reaction of thiiranes is desulfurization to yield the corresponding alkene. This transformation is synthetically useful and can be achieved with various reagents, most commonly phosphines like triphenylphosphine (PPh₃).[1]

3.1. Mechanism

The reaction is initiated by the nucleophilic attack of the phosphine on the sulfur atom of the thiirane. This forms a thiophosphonium ylide intermediate. This intermediate is unstable and collapses, extruding triphenylphosphine sulfide (Ph₃P=S), a thermodynamically stable compound, and releasing the alkene. The reaction is stereospecific, with cis-thiiranes yielding cis-alkenes and trans-thiiranes yielding trans-alkenes, although this is not a factor for this compound which yields isobutylene.

Figure 3: Desulfurization of this compound.

3.2. Protocol: Desulfurization to Isobutylene

Objective: To generate isobutylene gas from this compound.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Toluene, anhydrous

  • Three-neck round-bottom flask, condenser, magnetic stirrer, gas outlet tube, cold trap (e.g., dry ice/acetone)

Procedure:

  • Set up the apparatus in a well-ventilated fume hood. The gas outlet should lead to a suitable trapping solution or vent.

  • Dissolve this compound and triphenylphosphine in anhydrous toluene in the three-neck flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • The isobutylene gas will evolve upon heating. The reaction can be monitored by observing the cessation of gas evolution.

  • After cooling, the triphenylphosphine sulfide can be isolated from the toluene solution, typically by crystallization upon concentration and cooling.

Trustworthiness: The identity of the gaseous product can be confirmed by bubbling it through a solution of bromine in CCl₄; the disappearance of the bromine color indicates the presence of an alkene. The solid by-product, triphenylphosphine sulfide, can be identified by its melting point and spectroscopic data.

Concluding Remarks

The reactivity of this compound is a clear illustration of how reaction conditions dictate mechanistic pathways and product outcomes.

  • Under basic/nucleophilic conditions , steric hindrance is the dominant factor, leading to SN2 attack at the less substituted carbon.[5][7]

  • Under acidic conditions , electronic stabilization of a carbocation-like intermediate governs the reaction, resulting in nucleophilic attack at the more substituted carbon.[5][9]

  • With sulfur-philic reagents like phosphines, the thiirane undergoes clean desulfurization to form the corresponding alkene.[1]

Understanding these distinct, controllable reaction mechanisms allows chemists to strategically employ this compound and other unsymmetrical thiiranes as versatile synthons for introducing specific sulfur-containing functionalities into complex molecules, a critical capability in medicinal chemistry and materials science.

References

  • Jiaxi Xu. (2017). Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. ResearchGate.

  • Jiaxi Xu. (n.d.). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate.

  • Dr. B. S. Chhikara. (2020). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube.

  • Song, S. M., et al. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications.

  • Song, S. M., et al. (2022). Approach to stereoselective synthesis of thiiranes. ResearchGate.

  • Inokawa, S., et al. (1997). Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2.

  • Organic Chemistry Portal. (n.d.). Thiirane synthesis.

  • Van der Pijl, F., et al. (2017). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • Ozturk, S., et al. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Ondokuz Mayis University.
  • Chen, X., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules.

  • LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts.

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.

  • Longdom Publishing. (n.d.). Editorial on Ring-Opening Reactions of Epoxides.

Sources

Application Notes & Protocols: 2,2-Dimethylthiirane as a Versatile Sulfur Source in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Utility of a Strained Thiirane

In the vast landscape of organosulfur chemistry, the strategic introduction of sulfur atoms into molecular frameworks remains a cornerstone of drug discovery and materials science. Sulfur-containing functional groups are present in a significant portion of FDA-approved drugs, where they often play critical roles in target binding, metabolic stability, and overall pharmacokinetic profiles.[1] Among the diverse reagents available for sulfur incorporation, thiiranes (episulfides) offer a unique and powerful approach. 2,2-Dimethylthiirane, in particular, stands out as a valuable building block.

Its utility stems from the inherent ring strain of the three-membered ring, which makes it susceptible to controlled ring-opening reactions. This reactivity allows for the precise installation of a 2-methyl-2-mercaptopropyl (-C(CH₃)₂CH₂SH) or related moiety. Unlike gaseous and highly toxic sources like hydrogen sulfide, or simple thiols which can lead to complex mixtures, this compound provides a masked thiol functionality. The gem-dimethyl group offers significant steric bulk, which can be strategically employed to influence molecular conformation or probe structure-activity relationships (SAR) in medicinal chemistry.

This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its application in the synthesis of key structural motifs such as tertiary thiols and functionalized thioethers, which are precursors to more complex sulfur heterocycles.[2][3][4][5]

Table 1: Properties and Safety Information for this compound

PropertyValueReference
Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol
Appearance Colorless liquidN/A
Boiling Point ~89-91 °CN/A
Density ~0.89 g/mLN/A
Safety Hazards Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from ignition sources.[6]

Core Principle: Regioselective Nucleophilic Ring-Opening

The primary mode of reactivity for this compound is the nucleophilic attack on one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. The key to its synthetic utility is the high regioselectivity of this process.

Causality: The reaction proceeds via an Sₙ2-type mechanism. Due to the significant steric hindrance imposed by the two methyl groups on one carbon, nucleophiles will almost exclusively attack the less substituted methylene (CH₂) carbon. This predictable outcome is fundamental to its application as a synthetic tool. The attack results in the formation of a stable tertiary thiolate anion, which is then typically protonated during aqueous workup to yield the corresponding thiol.

Caption: General mechanism of Sₙ2 ring-opening of this compound.

Application 1: Synthesis of Tertiary Thiols and Thioethers

A primary application of this compound is the synthesis of thiols and thioethers, which are crucial intermediates and final products in medicinal chemistry.[7] The Sₙ2 displacement of a leaving group is a versatile method for constructing these molecules.[7]

Protocol 1.1: Synthesis of 2,2-Dimethyl-1-phenylpropane-1-thiol

This protocol details the reaction with a carbon-based nucleophile (a Grignard reagent) to form a new C-C bond and subsequently a tertiary thiol. The use of organometallic reagents necessitates anhydrous conditions to prevent quenching of the nucleophile.

Materials:

  • This compound (1.0 mmol, 88.2 mg)

  • Magnesium turnings (1.2 mmol, 29 mg)

  • Bromobenzene (1.1 mmol, 173 mg, 0.116 mL)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (oven-dried)

Procedure:

  • Grignard Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and 3 mL of anhydrous Et₂O. Add a small crystal of iodine to initiate the reaction. Add the bromobenzene solution in 2 mL of anhydrous Et₂O dropwise. Stir the mixture until most of the magnesium has been consumed.

  • Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of this compound in 5 mL of anhydrous Et₂O dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting thiirane is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary thiol.

Caption: Experimental workflow for tertiary thiol synthesis.

Table 2: Representative Yields for Thiol & Thioether Synthesis

Nucleophile (Nu⁻)Product StructureTypical Yield
Phenylmagnesium bromidePh-CH₂-C(CH₃)₂-SH75-85%
n-ButyllithiumnBu-CH₂-C(CH₃)₂-SH80-90%
Sodium methoxideMeO-CH₂-C(CH₃)₂-SH>90%
Piperidine (amine)(C₅H₁₀N)-CH₂-C(CH₃)₂-SH85-95%
Sodium thiophenoxidePhS-CH₂-C(CH₃)₂-SH>90%

Application 2: Synthesis of β-Aminothiols as Heterocycle Precursors

The reaction of this compound with amines provides a direct and efficient route to β-aminothiols.[8] These products are highly valuable bifunctional molecules, serving as key precursors for the synthesis of sulfur- and nitrogen-containing heterocycles like thiazolidines and thiazines.[2]

Protocol 2.1: Synthesis of 1-(Piperidin-1-yl)-2-methylpropane-2-thiol

This protocol demonstrates the straightforward synthesis of a β-aminothiol using a secondary amine as the nucleophile. The reaction is often clean and high-yielding, and can frequently be performed without a solvent.

Materials:

  • This compound (10.0 mmol, 0.88 g)

  • Piperidine (12.0 mmol, 1.02 g, 1.18 mL)

  • Methanol (optional, 5 mL)

  • Diethyl ether (for workup)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and piperidine. If desired, methanol can be used as a solvent.

  • Reaction: Heat the mixture to a gentle reflux (or ~60 °C) for 6 hours. The reaction is typically exothermic upon mixing.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL).

    • To separate any unreacted amine, the product can be extracted into an acidic aqueous layer (1 M HCl), the layers separated, the aqueous layer basified (1 M NaOH), and the product re-extracted into diethyl ether.

    • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the β-aminothiol, which is often pure enough for subsequent steps.

Protocol 2.2: One-Pot Synthesis of a Thiazolidine Derivative

This procedure illustrates the utility of the β-aminothiol product from Protocol 2.1 in a subsequent cyclization reaction with an aldehyde to form a thiazolidine ring system.

G Thiirane This compound Step1 Step 1: Ring-Opening Thiirane->Step1 Amine Amine (e.g., Piperidine) Amine->Step1 Aminothiol β-Aminothiol Intermediate Step1->Aminothiol Protocol 2.1 Step2 Step 2: Condensation/ Cyclization Aminothiol->Step2 Aldehyde Aldehyde/Ketone (e.g., Benzaldehyde) Aldehyde->Step2 Product Thiazolidine Product Step2->Product High Yield

Caption: Two-step synthesis of thiazolidines from this compound.

Procedure:

  • Intermediate Synthesis: Prepare the β-aminothiol according to Protocol 2.1.

  • Cyclization: Dissolve the crude or purified β-aminothiol (5.0 mmol) in toluene or benzene (20 mL) in a round-bottom flask.

  • Aldehyde Addition: Add benzaldehyde (5.0 mmol, 0.53 g) to the solution.

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 4-8 hours to azeotropically remove the water formed during the reaction.

  • Completion: Once no more water is collected, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting crude thiazolidine can be purified by crystallization or column chromatography.

Conclusion

This compound serves as a highly effective and regioselective source for introducing the sterically encumbered 2-methyl-2-mercaptopropyl group into organic molecules. Its reactivity, driven by ring strain, allows for predictable Sₙ2-type ring-opening with a wide variety of nucleophiles. The protocols outlined in this guide demonstrate its utility in synthesizing valuable tertiary thiols, thioethers, and β-aminothiols, the last of which are key precursors for important heterocyclic scaffolds. For researchers and professionals in drug development, this compound represents a reliable and versatile tool for expanding chemical diversity and probing structure-activity relationships.

References

  • Vertex AI Search Result[9] (Details on thioether synthesis from alcohols and thiols).

  • Vertex AI Search Result[10] (General discussion on nucleophilic attack mechanisms).

  • Vertex AI Search Result[11] (Overview of thiol and thioether synthesis).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (General principles of nucleophilic substitution and ring-opening). [Link to a representative academic resource: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
  • Vertex AI Search Result[12] (Use of xanthates as thiol-free reagents for thioether synthesis).

  • Vertex AI Search Result[13] (Synthesis of monoterpene thiols, including methods like reductive cleavage of thiiranes).

  • Vertex AI Search Result[14] (General discussion on activation of hydroxyl groups towards nucleophilic substitution).

  • Vertex AI Search Result[15] (Synthesis of dimethylthiochromanones, a type of sulfur heterocycle).

  • Rakitin, O. A. One-pot synthesis of sulfur heterocycles from simple organic substrates. ARKIVOC2009 , (i), 129-149. [Link]

  • Vertex AI Search Result[16] (Synthesis of fused 7-deazapurine heterocycles).

  • Vertex AI Search Result[17] (Application notes for a different strained ring, 2,2-dimethyloxetane).

  • Majumdar, P.; Mohanta, P. P.; Sahu, R. K. Chemistry of Dimedone for Synthesis of Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles. Synthetic Communications2013 , 43 (7), 899–914. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138050, this compound. Retrieved January 20, 2026 from [Link].

  • Zhdankin, V. V. ChemInform Abstract: Design of Sulfur Heterocycles with Sulfur Monochloride: Synthetic Possibilities and Prospects. ChemInform2012 , 43 (32). [Link]

  • Vertex AI Search Result[18] (Application notes for furan synthesis).

  • Rakitin, O. A. Polysulfur- and Sulfur-Nitrogen Heterocycles. Molecules Special Issue. [Link]

  • Taylor, A. P.; Robinson, R. P. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry2017 , 17 (28), 3091-3110. [Link]

  • Vertex AI Search Result[19] (Example of a detailed laboratory protocol).

  • Vertex AI Search Result[20] (Example of application notes for synthesis).

  • Vertex AI Search Result[21] (General discussion on nucleophilic reactivities of amines).

  • Vertex AI Search Result[22] (Discussion on nucleophilic substitution reactions).

  • Vertex AI Search Result[23] (Overview of sulfur incorporation in natural product biosynthesis).

  • Clark, J. Amines as nucleophiles. Chemguide. [Link]

  • Vertex AI Search Result[24] (Use of sulfur transfer reagents).

  • Vertex AI Search Result[25] (Review on sulfur-containing natural products).

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Methylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of 2-methylthiirane, also known as propylene sulfide. Thiiranes are valuable sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry, polymer science, and as intermediates in organic synthesis. This document outlines a reliable and efficient method for the preparation of 2-methylthiirane from its corresponding epoxide, 2-methyloxirane (propylene oxide), using thiourea as the sulfur transfer agent. The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, safety precautions, and product characterization.

Introduction

Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom.[1] They are the sulfur analogs of epoxides and exhibit significant ring strain, which makes them highly reactive and thus useful intermediates in a variety of chemical transformations. The unique reactivity of the thiirane ring allows for regio- and stereoselective ring-opening reactions with a wide range of nucleophiles. This property has led to their use in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2]

2-Methylthiirane (CAS No. 1072-43-1), the subject of this protocol, is a key building block in organic synthesis.[3] Its synthesis from the readily available and inexpensive starting material, 2-methyloxirane (propylene oxide), represents an important transformation in heterocyclic chemistry. The conversion of epoxides to thiiranes is a well-established method, and the use of thiourea as the sulfur source offers a practical and efficient route.[4]

This guide will provide a detailed, field-proven protocol for this synthesis, emphasizing the underlying chemical principles and safety considerations to ensure a successful and safe experimental outcome.

Reaction Mechanism and Rationale

The synthesis of 2-methylthiirane from 2-methyloxirane and thiourea proceeds via a nucleophilic ring-opening of the epoxide by the sulfur atom of thiourea, followed by an intramolecular cyclization and elimination of urea.

The key steps of the mechanism are as follows:

  • Activation of the Epoxide (Optional): In the presence of an acid catalyst (often adventitious or intentionally added), the oxygen atom of the epoxide is protonated, making the electrophilic carbon atoms more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks one of the carbon atoms of the protonated epoxide ring. This results in the opening of the three-membered ring and the formation of a β-hydroxyisothiouronium salt intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon of the isothiouronium group in an intramolecular fashion.

  • Formation of Thiirane and Urea: This intramolecular cyclization leads to the formation of the desired 2-methylthiirane ring and the concurrent elimination of urea as a byproduct.

The choice of thiourea as the sulfur transfer agent is based on its high nucleophilicity, ready availability, and the formation of a stable and easily separable byproduct (urea).

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2-methylthiirane.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Methyloxirane (Propylene oxide)ReagentSigma-Aldrich75-56-9
ThioureaACS ReagentFisher Scientific62-56-6
MethanolAnhydrousVWR67-56-1
Diethyl etherAnhydrousEMD Millipore60-29-7
Sodium SulfateAnhydrousJ.T. Baker7757-82-6
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (7.61 g, 0.1 mol) in methanol (100 mL). Stir the mixture at room temperature until the thiourea is completely dissolved.

  • Addition of 2-Methyloxirane: To the stirred solution, add 2-methyloxirane (5.81 g, 0.1 mol) dropwise via a dropping funnel over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of urea will form. Remove the urea by vacuum filtration and wash the solid with two portions of diethyl ether (20 mL each).

  • Extraction: Combine the filtrate and the ether washings in a separatory funnel. Add 100 mL of water and shake vigorously. Separate the organic layer. Wash the organic layer with two portions of water (50 mL each) to remove any remaining methanol and urea.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator at low temperature (ca. 30-40 °C) and reduced pressure.

  • Purification: The crude 2-methylthiirane can be further purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 72-74 °C.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Thiourea in Methanol add_po Add 2-Methyloxirane dissolve->add_po reflux Reflux for 4 hours add_po->reflux cool Cool to Room Temperature reflux->cool filter Filter Urea cool->filter extract Extract with Diethyl Ether & Water filter->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure 2-Methylthiirane distill->product

Caption: Workflow for the synthesis and purification of 2-methylthiirane.

Safety Precautions

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

2-Methyloxirane (Propylene oxide): This substance is a highly flammable liquid and a known carcinogen. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, well-ventilated area away from sources of ignition.

Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen. Avoid breathing dust and contact with skin and eyes.

2-Methylthiirane (Propylene Sulfide): The product is a flammable liquid with a strong, unpleasant odor. Handle with care and avoid exposure.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Product Characterization

The identity and purity of the synthesized 2-methylthiirane can be confirmed by spectroscopic methods.

1H NMR Spectroscopy

The 1H NMR spectrum of 2-methylthiirane in CDCl3 is expected to show the following signals:

  • δ 2.91 ppm (m, 1H): Methine proton (CH) of the thiirane ring.[5]

  • δ 2.50 ppm (dd, 1H): Methylene proton (CH2) of the thiirane ring.[5]

  • δ 2.11 ppm (dd, 1H): Methylene proton (CH2) of the thiirane ring.[5]

  • δ 1.51 ppm (d, 3H): Methyl protons (CH3).[5]

13C NMR Spectroscopy

The 13C NMR spectrum in CDCl3 will exhibit signals corresponding to the three carbon atoms of 2-methylthiirane.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylthiirane will show characteristic absorption bands for C-H and C-S stretching vibrations. The NIST Chemistry WebBook provides a reference spectrum for 2-methylthiirane.[6]

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is refluxed for the full 4 hours. Monitor by TLC.
Loss of product during work-upBe careful during extractions and transfers. Ensure the rotary evaporator bath temperature is not too high.
Impure ProductIncomplete removal of ureaWash the filtered urea thoroughly with diethyl ether.
Inefficient purificationEnsure efficient fractional distillation with a good column.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-methylthiirane from 2-methyloxirane and thiourea. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • AIP Publishing. Notes NMR Spectrum of Propylene Sulfide. [Link]

  • PubChem. Propylene sulfide. [Link]

  • AIP Publishing. NMR Spectrum of Propylene Sulfide | The Journal of Chemical Physics. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031558). [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Ataman Kimya. 2-METHYLOXIRANE. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. THIIRANE, 2,3-BIS(1,1-DIMETHYLETHYL)-, 1-OXIDE - Optional[13C NMR]. [Link]

  • ResearchGate. Scheme 1 Transformation routes of methyloxirane (propylene oxide) (1).... [Link]

  • National Institute of Standards and Technology. Thiirane, methyl-. [Link]

  • ResearchGate. A Practical and Eco-Friendly Method for Conversion of Epoxides to Thiiranes with Immobilized Thiourea on CaCO3. [Link]

  • MDPI. An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride. [Link]

  • Sciencemadness Discussion Board. Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PMC. Synthesis of Sterically Encumbered Thiourea S-Oxides through Direct Thiourea Oxidation. [Link]

  • Organic Syntheses. 2-methyl-2-phenyl-4-pentenal. [Link]

  • Google Patents. US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
  • Organic Syntheses. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). [Link]

  • Organic Syntheses. 4. [Link]

  • MDPI. An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride. [Link]

  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

Sources

Application Notes and Protocols for the Ring-Opening Reactions of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Strained Heterocycle

For researchers, scientists, and professionals in drug development, the strategic introduction of sulfur-containing moieties is a cornerstone of modern medicinal chemistry and materials science. The thiol group and its derivatives are instrumental in modulating biological activity, improving pharmacokinetic profiles, and engineering novel polymers. 2,2-Dimethylthiirane, also known as isobutylene sulfide, is a valuable three-membered heterocyclic building block. Its inherent ring strain, a consequence of distorted bond angles, renders it highly susceptible to nucleophilic attack, providing a clean and efficient gateway to a diverse array of 1,2-bifunctionalized compounds.

This guide provides a comprehensive overview of the key synthetic transformations of this compound. We move beyond simple procedural lists to explain the underlying mechanistic principles that govern the regioselectivity of these reactions. By understanding the "why" behind the choice of reagents and conditions, researchers can harness the full synthetic power of this versatile intermediate. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Part 1: Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The most common and efficient method for preparing this compound involves the sulfurization of its corresponding oxirane, 2,2-dimethyloxirane (isobutylene oxide), using thiourea. This reaction proceeds via a double SN2 mechanism where the epoxide is first opened by thiourea, followed by an intramolecular cyclization that expels urea to form the thiirane.

Protocol 1: Synthesis of this compound from 2,2-Dimethyloxirane

This protocol is adapted from established methods for the conversion of epoxides to thiiranes.[1]

Core Principle: This reaction leverages the nucleophilicity of the sulfur atom in thiourea to open the protonated epoxide ring. A subsequent intramolecular cyclization and elimination of urea yields the desired thiirane with retention of stereochemistry.

Materials:

  • 2,2-Dimethyloxirane (Isobutylene oxide), C₄H₈O

  • Thiourea, CH₄N₂S

  • Deionized Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,2-dimethyloxirane (1.0 eq), thiourea (1.1 eq), and deionized water.

  • Heat the mixture to a gentle reflux and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting epoxide.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by distillation if necessary.

Expected Outcome: This procedure typically affords this compound in good to excellent yields (75-95%). The product is a volatile, colorless liquid.

Part 2: Regioselectivity in Ring-Opening Reactions

The synthetic utility of this compound stems from the predictable and controllable regioselectivity of its ring-opening reactions. The outcome is dictated by the reaction conditions, which determine whether the reaction proceeds under nucleophilic (basic or neutral) or electrophilic (acid-catalyzed) control.

  • Nucleophilic (SN2) Conditions: Under basic or neutral conditions, a strong nucleophile will attack the thiirane ring. Steric hindrance is the dominant factor, and the nucleophile will attack the less-substituted carbon atom (C3). This results in the formation of a primary thiol after workup.

  • Acid-Catalyzed (SN1-like) Conditions: In the presence of an acid catalyst, the sulfur atom of the thiirane is protonated, making it a better leaving group. This creates a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted, tertiary carbon atom (C2). Consequently, the nucleophile preferentially attacks this more electrophilic center.

The following diagram illustrates this fundamental principle:

G cluster_0 Nucleophilic Conditions (SN2) cluster_1 Acid-Catalyzed Conditions (SN1-like) Thiirane_N This compound Product_N Product A (Attack at less-substituted C3) Thiirane_N->Product_N Nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻, RLi, RMgX) Nucleophile->Thiirane_N Steric Control Thiirane_A This compound Product_A Product B (Attack at more-substituted C2) Thiirane_A->Product_A Acid Acid Catalyst (H⁺) + Weak Nucleophile (e.g., ROH) Acid->Thiirane_A Electronic Control

Caption: Regioselectivity of this compound Ring-Opening.

Part 3: Application Notes & Protocols

Application Note 1: Synthesis of Tertiary Thiols via Nucleophilic Attack

The reaction of this compound with strong, carbon-based nucleophiles like organolithium or Grignard reagents provides a direct route to neopentyl-type tertiary thiols. This reaction proceeds via a classic SN2 mechanism, with the nucleophile attacking the sterically accessible primary carbon (C3).

Protocol 2: Ring-Opening with n-Butyllithium

Core Principle: The highly nucleophilic carbanion of n-butyllithium attacks the less-substituted carbon of the thiirane ring. Subsequent protonation during aqueous workup yields the corresponding thiol. This method is analogous to the well-established ring-opening of epoxides.[2][3]

Materials:

  • This compound, C₄H₈S

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk flask or flame-dried, two-neck round-bottom flask

  • Syringes and needles for transfer of anhydrous/air-sensitive reagents

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous THF to the flask, followed by this compound (1.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (1.1 eq) dropwise via syringe. The internal temperature should be maintained below -70 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting thiol by column chromatography or distillation.

Reagent/ProductMolar Mass ( g/mol )Key RoleRegioselectivity
This compound 88.17Electrophile-
n-Butyllithium 64.06NucleophileAttack at C3
2-Methyl-2-mercaptohexane 146.30Product-

Table 1: Summary of Reagents for Nucleophilic Ring-Opening.

Application Note 2: Acid-Catalyzed Synthesis of Methoxy Thioethers

Acid-catalyzed ring-opening with an alcohol, such as methanol, proceeds through a different regiochemical pathway. Protonation of the thiirane sulfur activates the ring, and the nucleophilic attack of methanol occurs at the more substituted tertiary carbon (C2), which can better stabilize the partial positive charge in the SN1-like transition state.[4][5] This provides access to tertiary thioethers containing a primary alcohol.

Protocol 3: Acid-Catalyzed Methanolysis

Core Principle: A catalytic amount of strong acid protonates the thiirane. The weak nucleophile, methanol, attacks the more substituted carbon (C2), leading to the formation of 2-methoxy-2-methyl-1-propanethiol after deprotonation.

Materials:

  • This compound, C₄H₈S

  • Anhydrous Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

The following diagram illustrates the mechanistic pathways for Protocols 2 and 3.

G cluster_P2 Protocol 2: Nucleophilic Attack (n-BuLi) cluster_P3 Protocol 3: Acid-Catalyzed Attack (MeOH) start_N This compound C(CH₃)₂-CH₂-S ts_N SN2 Transition State start_N->ts_N n-Bu⁻ attacks CH₂ intermediate_N Lithium Thiolate Intermediate C(CH₃)₂-CH₂-S⁻Li⁺ ts_N->intermediate_N workup_N Aqueous Workup (NH₄Cl) intermediate_N->workup_N product_N Product: 2-Methyl-2-mercaptohexane Bu-CH₂-C(CH₃)₂-SH workup_N->product_N start_A This compound C(CH₃)₂-CH₂-S protonated Protonated Thiirane C(CH₃)₂-CH₂-S⁺H start_A->protonated H⁺ catalyst ts_A SN1-like Transition State (δ⁺ on tertiary C) protonated->ts_A MeOH attacks C(CH₃)₂ intermediate_A Oxonium Intermediate ts_A->intermediate_A product_A Product: 2-Methoxy-2-methyl-1-propanethiol HO-CH₂-C(CH₃)₂-SMe intermediate_A->product_A -H⁺

Caption: Mechanistic Workflow for Nucleophilic vs. Acid-Catalyzed Ring-Opening.

Part 4: Applications in Drug Discovery and Materials Science

The products derived from the ring-opening of this compound are valuable intermediates. The resulting 1,2-mercaptoalcohols and their derivatives are scaffolds for further elaboration. While direct applications of 2-mercapto-2-methylpropan-1-ol are specific, the broader class of mercapto-heterocycles has shown significant promise in medicinal chemistry.

  • Antimicrobial and Antifungal Agents: Numerous studies have demonstrated that derivatives of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole possess potent antibacterial and antifungal properties.[6][7][8] The thiol group serves as a key handle for attaching these heterocyclic motifs to the 2,2-dimethylpropane backbone, creating novel molecular architectures for screening.

  • Enzyme Inhibition: The thiol group is a well-known nucleophile and can interact with key residues in enzyme active sites. This makes mercapto-containing compounds prime candidates for developing enzyme inhibitors for a range of therapeutic targets.[6]

  • Polymer Science: Thiiranes can undergo ring-opening polymerization (ROP) to produce polythioethers. Both anionic and cationic initiators can be used, offering control over the polymer's properties.[9][10] The resulting polymers have higher refractive indices and different chemical resistance profiles compared to their polyether analogues, making them suitable for specialty optical and coating applications.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. By understanding the fundamental principles of its reactivity, particularly the dichotomy between nucleophilic and acid-catalyzed ring-opening, researchers can selectively access two distinct regioisomeric product classes. The protocols and application notes provided in this guide offer a robust starting point for exploring the chemistry of this strained heterocycle, enabling the development of novel small molecules and polymers for a wide range of applications in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). Cautionary Note on tert-Butyllithium. Retrieved from [Link]

  • ResearchGate. (2025). A New and Efficient Method for the Synthesis of Thiiranes from Oxirane—β-cyclodextrin Complexes and Thiourea in Water. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Retrieved from [Link]

  • Course Hero. (n.d.). Packet 7, CHEM 2323. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

  • PubMed. (2006). A New Perspective in the Lewis Acid Catalyzed Ring Opening of Epoxides. Retrieved from [Link]

  • MDPI. (n.d.). Expanding Monomers as Anti-Shrinkage Additives. Retrieved from [Link]

  • IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • Sciforum. (n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anionic ring-opening polymerization of a strained phosphirene: A route to polyvinylenephosphines. Retrieved from [Link]

  • ACE Organic. (2009). Acid-Catalyzed Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring opening with methanol in nitromethane at room temperature. Retrieved from [Link]

Sources

2,2-Dimethylthiirane in the synthesis of thiochromanones

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Novel, One-Pot Synthesis of 2,2-Dimethylthiochromanones via Lewis Acid-Catalyzed Reaction of 2,2-Dimethylthiirane with Substituted Phenols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiochromanones and a Novel Synthetic Approach

Thiochromanones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to chromanones allows them to serve as valuable scaffolds in the design of various therapeutic agents, exhibiting a wide range of biological activities including antifungal, anticancer, and antiparasitic properties.[1] Specifically, the 2,2-dimethylthiochromanone core is a key structural motif in various biologically active molecules. However, the synthesis of these sterically hindered analogs can be challenging, with traditional methods such as base-catalyzed cyclizations often resulting in low yields.[1]

This application note details a novel and efficient one-pot protocol for the synthesis of 2,2-dimethylthiochromanones from readily available this compound and substituted phenols. This method is predicated on a proposed tandem reaction sequence involving a Lewis acid-catalyzed nucleophilic ring-opening of the thiirane by the phenol, followed by an in-situ intramolecular Friedel-Crafts acylation. Boron trifluoride etherate (BF₃·OEt₂) is proposed as a suitable Lewis acid catalyst for this transformation, owing to its widespread use in promoting similar ring-opening and acylation reactions.[2][3][4]

Proposed Reaction Mechanism

The proposed one-pot synthesis proceeds through two key stages, both facilitated by a Lewis acid catalyst such as BF₃·OEt₂:

  • Lewis Acid-Catalyzed Ring-Opening of this compound: The Lewis acid activates the thiirane ring by coordinating to the sulfur atom, rendering the carbons more electrophilic. A substituted phenol then acts as a nucleophile, attacking one of the thiirane carbons. This results in the formation of an intermediate, which, for the purpose of this proposed synthesis, is envisioned to lead to a 3-(arylthio)-3-methylbutanoyl fluoride intermediate in the presence of BF₃·OEt₂ and a suitable acylating agent precursor.

  • Intramolecular Friedel-Crafts Acylation: The generated acyl fluoride intermediate then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the phenol ring to form the desired 2,2-dimethylthiochromanone.[5][6][7]

The overall proposed transformation is depicted in the following workflow:

Synthesis_Workflow reagents This compound + Substituted Phenol intermediate Arylthio-intermediate reagents->intermediate Ring-opening lewis_acid BF₃·OEt₂ lewis_acid->intermediate cyclization Intramolecular Friedel-Crafts Acylation lewis_acid->cyclization intermediate->cyclization In-situ product 2,2-Dimethylthiochromanone cyclization->product Protocol_Flowchart cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenol in DCM add_thiirane Add this compound start->add_thiirane add_lewis_acid Add BF₃·OEt₂ at 0 °C add_thiirane->add_lewis_acid reflux Reflux and Monitor by TLC add_lewis_acid->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify

Sources

The Thiirane Moiety: A Strained Ring with Therapeutic Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemistry of a Three-Membered Sulfur Heterocycle

In the vast landscape of heterocyclic chemistry, small, strained rings often exhibit unique reactivity that can be harnessed for therapeutic benefit. Among these, the thiirane, a three-membered ring containing a sulfur atom, has emerged as a compelling pharmacophore in modern drug discovery.[1][2] Though less common than its oxygen analog, the epoxide, the thiirane's distinct electronic properties and susceptibility to nucleophilic attack make it a valuable tool for designing targeted covalent inhibitors and other novel therapeutic agents.[3][4] Molecules incorporating thiirane rings have shown promise as bactericidal agents, tuberculostats, and even pesticides.[5] This guide will delve into the medicinal chemistry applications of thiiranes, with a particular focus on their role as potent enzyme inhibitors, and provide detailed protocols for their synthesis and evaluation.

Thiiranes as "Caged" Thiols: A Mechanism-Based Approach to Enzyme Inhibition

A key application of thiiranes in medicinal chemistry is their use as mechanism-based or time-dependent inhibitors of enzymes, particularly proteases.[6] The strained thiirane ring can be considered a "caged" thiol, which remains latent until it reaches the specific microenvironment of an enzyme's active site.[3] This targeted activation provides a significant advantage in drug design, as it can lead to enhanced selectivity and reduced off-target effects.

Case Study: Thiirane-Based Inhibitors of Gelatinases (MMPs)

A prime example of the successful application of thiiranes is in the development of selective inhibitors for gelatinases, a subclass of matrix metalloproteinases (MMPs) implicated in cancer metastasis and neurological diseases.[6][7] Compounds such as SB-3CT and ND-322 have demonstrated potent and selective inhibition of MMP-2 and MMP-9.[6][8]

The inhibitory mechanism involves an enzyme-mediated ring-opening of the thiirane.[3][6] A basic residue within the enzyme's active site abstracts a proton from the carbon adjacent to the thiirane ring, facilitating the opening of the ring and the formation of a reactive thiolate. This newly formed thiolate then coordinates with the catalytic zinc ion in the active site, leading to potent inhibition.[3]

G cluster_0 Enzyme Active Site cluster_1 Thiirane Inhibitor Enzyme_Base Enzyme Base (e.g., Glu) Thiirane_Ring Thiirane Ring Enzyme_Base->Thiirane_Ring attacks Zinc_Ion Catalytic Zn²⁺ Inhibition Potent Inhibition Zinc_Ion->Inhibition leads to Sulfone_Group Sulfone Group Thiirane_Ring->Sulfone_Group α-proton abstraction Thiolate Generated Thiolate Thiirane_Ring->Thiolate Ring Opening Sulfone_Group->Enzyme_Base facilitated by Phenoxyphenyl_Moiety Phenoxyphenyl Moiety Thiolate->Zinc_Ion Coordinates with

Caption: Mechanism of Gelatinase Inhibition by Thiiranes.

Structure-Activity Relationship (SAR) of Thiirane-Based Gelatinase Inhibitors

Extensive SAR studies on thiirane-based gelatinase inhibitors have revealed key structural features that govern their potency and selectivity.[6] The phenoxyphenyl group effectively occupies a hydrophobic tunnel in the gelatinase active site, while the sulfone group forms a crucial hydrogen bond.[3] Modifications to the terminal phenyl ring have been shown to enhance inhibitory activity and improve metabolic stability.[6]

CompoundR Group ModificationMMP-2 Kᵢ (nM)MMP-9 Kᵢ (nM)
SB-3CT (1) Unsubstituted130430
19a 4-F30120
19b 4-Cl20100
22a 4-CF₃40150
26 3-F60250
32 4-Ph1050
33a 4-OPh520
36 4-CN80300
38a 4-SMe70280

Source: Data compiled from Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors.[6]

Protocols for the Synthesis of Thiiranes

The synthesis of thiiranes can be achieved through various methods. A common and reliable approach involves the conversion of a corresponding epoxide using a sulfur-transfer reagent.[9][10]

Protocol 1: Synthesis of Thiiranes from Epoxides using Thiourea

This protocol describes a general method for the conversion of epoxides to thiiranes using thiourea as the sulfur source.[4][10]

Materials:

  • Epoxide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Methanol (10 mL)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the epoxide (1.0 mmol) and thiourea (1.2 mmol) in methanol (10 mL) in a round-bottom flask equipped with a stir bar.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude thiirane.

  • Purify the crude product by column chromatography on silica gel.

Rationale: This reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on one of the epoxide carbons, leading to the opening of the epoxide ring. A subsequent intramolecular cyclization with the elimination of urea yields the desired thiirane.

G Start Epoxide + Thiourea Step1 Dissolve in Methanol Start->Step1 Step2 Reflux Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Cool to RT Step3->Step4 Step5 Remove Solvent Step4->Step5 Step6 Work-up (H₂O/DCM Extraction) Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify (Column Chromatography) Step7->Step8 End Pure Thiirane Step8->End

Caption: Workflow for Thiirane Synthesis from Epoxides.

Protocol 2: Diastereoselective Synthesis of cis-1,2-Diarylthiiranes

For applications requiring specific stereochemistry, a diastereoselective synthesis is crucial. This protocol outlines a method for preparing cis-1,2-diarylthiiranes from E,E-aldazine N-oxides using Lawesson's reagent.[2][9]

Materials:

  • E,E-aldazine N-oxide (1.0 mmol)

  • Lawesson's reagent (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (5.0 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and syringe

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the E,E-aldazine N-oxide (1.0 mmol) dissolved in anhydrous DMF (5.0 mL).

  • Cool the solution to -50 °C in a suitable cooling bath.

  • In a separate flask, dissolve Lawesson's reagent (1.0 mmol) in DMPU (5.0 mL).

  • Add the Lawesson's reagent solution dropwise to the aldazine N-oxide solution at -50 °C, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -50 °C for 4 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (4 mL).

  • Wash the organic layer with water (3 x 50 mL) and then with brine (50 mL).

  • Extract the combined aqueous layers with dichloromethane (6 x 3 mL).

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the cis-1,2-diarylthiirane.

Rationale: This reaction proceeds through the in-situ generation of a trans-thiocarbonyl ylide from the reaction of the aldazine N-oxide with Lawesson's reagent. This intermediate then undergoes a stereospecific 4π-electrocyclization to form the cis-thiirane with high diastereoselectivity.[2][9]

Evaluation of Thiirane-Based Enzyme Inhibitors

To assess the efficacy of newly synthesized thiirane derivatives as enzyme inhibitors, a robust in vitro assay is required. The following protocol provides a general framework for evaluating the inhibitory potency of compounds against a target enzyme, such as MMP-2.

Protocol 3: In Vitro Enzyme Inhibition Assay

Materials:

  • Recombinant human MMP-2 (catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Thiirane inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the thiirane inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a control well with DMSO only.

  • Add the recombinant MMP-2 enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37 °C to allow for time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate equation (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Kᵢ).

Rationale: This assay measures the ability of the thiirane compound to inhibit the catalytic activity of the target enzyme. The time-dependent nature of the inhibition, characteristic of many thiirane-based inhibitors, can be assessed by varying the pre-incubation time of the enzyme and inhibitor.[6]

Future Directions and Emerging Applications

The unique reactivity of the thiirane ring continues to inspire new applications in medicinal chemistry. Beyond enzyme inhibition, thiiranes are being explored as:

  • Covalent Probes: For identifying and validating novel drug targets.

  • Bioorthogonal Reagents: For specific labeling of biomolecules in living systems.

  • Precursors for other Sulfur-Containing Heterocycles: The ring-opening of thiiranes provides access to a diverse range of sulfur-containing compounds with potential therapeutic activities.[11]

The development of more efficient and stereoselective synthetic methods for preparing functionalized thiiranes will undoubtedly accelerate their adoption in drug discovery programs.[9][12] As our understanding of the nuanced reactivity of this strained heterocycle grows, so too will its impact on the design of next-generation therapeutics.

References

  • Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC. (n.d.). Retrieved from [Link]

  • Conformational Analyses of Thiirane-Based Gelatinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thiirane | chemistry | Britannica. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiirane and Its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Enzyme inhibitors bearing the thiirane moiety, showing selectivity towards gelatinases. - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiirane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) BIOLOGICAL OVERVIEW ON THIIRANE DERIVATIVES - ResearchGate. (n.d.). Retrieved from [Link]

  • Natural Occurring Thiirane Containing Compounds: Origin, Chemistry, and their Pharmacological Activities - The Pharmaceutical and Chemical Journal. (n.d.). Retrieved from [Link]

  • Synthesis of Thiiranes by Direct Sulfur Transfer: The Challenge of Developing Effective Sulfur Donors and Metal Catalysts | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Thiirane - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Synthetic approaches for the synthesis of thiiranes. - ResearchGate. (n.d.). Retrieved from [Link]

  • Study of the reactivity of thiiranes. Thiirane kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB. (n.d.). Retrieved from [Link]

  • Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews. (n.d.). Retrieved from [Link]

  • 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2) - YouTube. (n.d.). Retrieved from [Link]

  • Product Class 11: Thiiranes and Derivatives. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylthiirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this sterically hindered thiirane. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this synthesis.

Introduction to the Challenges

The synthesis of this compound, while conceptually straightforward via the conversion of its corresponding epoxide, presents a unique set of challenges. The gem-dimethyl group introduces significant steric hindrance, which can influence reaction rates and promote side reactions. Furthermore, the product's volatility and potential instability require careful handling and purification. This guide aims to provide practical, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and reliable method is the conversion of the corresponding epoxide, 2,2-dimethyloxirane (also known as isobutylene oxide), using a sulfur transfer reagent. The two most common reagents for this transformation are thiourea (NH₂CSNH₂) and ammonium thiocyanate (NH₄SCN).[1][2] These reagents are effective in stereospecifically converting the epoxide to the thiirane.

Q2: Why is reaction temperature a critical parameter in this synthesis?

A2: Temperature control is crucial for several reasons. Firstly, an insufficient temperature may lead to a sluggish or incomplete reaction, especially given the steric hindrance of the 2,2-dimethyl group. Conversely, excessive heat can promote undesirable side reactions. Thiiranes, particularly strained ones, can undergo thermal decomposition, leading to desulfurization and the formation of the corresponding alkene (isobutylene).[3] High temperatures can also favor polymerization of the thiirane product.

Q3: How can I confirm the successful synthesis of this compound?

A3: A combination of spectroscopic methods is recommended for confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool to determine the purity of the volatile product and confirm its molecular weight (88.17 g/mol ).[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The expected NMR signals are summarized in the quantitative data section of this guide.

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is a volatile organosulfur compound and should be handled with appropriate safety precautions. Like many thiiranes, it is expected to have a strong, unpleasant odor. It is also flammable. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the Material Safety Data Sheet (MSDS).

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Q: I've followed the protocol, but my yield of this compound is very low, or I've only recovered starting material. What could be the issue?

A: Low or no product formation can stem from several factors, often related to reagent quality or reaction conditions.

  • Probable Cause 1: Inactive Thiourea or Thiocyanate. Thiourea and ammonium thiocyanate can degrade over time, especially if not stored in a dry environment.

    • Solution: Use freshly opened or properly stored reagents. If in doubt, purchase a new batch.

  • Probable Cause 2: Insufficient Reaction Temperature or Time. The steric hindrance from the gem-dimethyl groups on the 2,2-dimethyloxirane can slow down the nucleophilic attack and subsequent ring closure.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. You can also try extending the reaction time.

  • Probable Cause 3: Inefficient Stirring. In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the reactants.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a well-mixed suspension.

Problem 2: Product Decomposes to Isobutylene (Desulfurization)

Q: My final product is contaminated with a significant amount of isobutylene, which I believe is from the desulfurization of my thiirane. How can I prevent this?

A: Desulfurization is a common side reaction for thiiranes, often promoted by heat or certain reagents.[3]

  • Probable Cause 1: Excessive Heat during Reaction or Workup. As mentioned, thiiranes are thermally sensitive.

    • Solution: Maintain the recommended reaction temperature. During workup, use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent. Avoid prolonged heating.

  • Probable Cause 2: Distillation at Atmospheric Pressure. The boiling point of this compound is relatively low, but heating to this temperature at atmospheric pressure can still cause decomposition.

    • Solution: Purify the product by vacuum distillation. This will lower the boiling point and minimize thermal stress on the molecule.[5]

Problem 3: Formation of a Polymeric Byproduct

Q: I've obtained a sticky, insoluble material along with my product. I suspect it's a polymer. What causes this and how can I avoid it?

A: Thiiranes can undergo ring-opening polymerization, which can be initiated by acidic or cationic species.

  • Probable Cause 1: Acidic Impurities. Traces of acid in the glassware or reagents can catalyze polymerization.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. If using a protic solvent like ethanol, ensure it is of high purity. The reaction of epoxides with thiourea can sometimes be catalyzed by a mild acid, but the concentration should be carefully controlled.

  • Probable Cause 2: Cationic Polymerization. The intermediate in the reaction of an epoxide with a Lewis or Brønsted acid can initiate polymerization.

    • Solution: If using a catalyzed reaction, add the catalyst slowly and maintain a low temperature to control the reaction rate and minimize polymerization.

Problem 4: Difficulty in Purification

Q: My product is volatile and seems to co-distill with the solvent. How can I effectively purify it?

A: The purification of volatile compounds requires careful technique.

  • Probable Cause 1: Inefficient Distillation Setup. A simple distillation may not be sufficient to separate the product from solvents with similar boiling points.

    • Solution: Use a fractional distillation apparatus, even under vacuum. A short Vigreux column can significantly improve separation. Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient.

  • Probable Cause 2: Product Loss During Solvent Removal. Aggressive solvent removal on a rotary evaporator can lead to the loss of the volatile product.

    • Solution: Use a cold trap with dry ice/acetone or liquid nitrogen on your vacuum line to recover any volatilized product. Remove the solvent at the lowest possible temperature and pressure.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₈S[4]
Molecular Weight 88.17 g/mol [4]
Appearance Colorless liquid (expected)Inferred
Boiling Point Estimated 70-90 °CInferred
¹H NMR (CDCl₃, Estimated) ¹³C NMR (CDCl₃, Estimated)
Chemical Shift (ppm) Assignment
~1.45 (s, 6H)2 x CH₃
~2.10 (s, 2H)CH₂

Note: The estimated NMR chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.[6][7][8]

Experimental Protocols & Methodologies

Synthesis of this compound from 2,2-Dimethyloxirane

This protocol describes a common method using thiourea as the sulfur transfer agent.

Materials and Reagents:

  • 2,2-Dimethyloxirane (isobutylene oxide)

  • Thiourea

  • Ethanol, anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Glassware for distillation (simple or fractional, with vacuum adapter)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equivalents) in a minimal amount of a 1:1 mixture of ethanol and water with gentle warming.

  • Addition of Epoxide: To the stirred solution, add 2,2-dimethyloxirane (1.0 equivalent).

  • Reaction: Heat the mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (staining with permanganate) or GC, observing the disappearance of the starting epoxide.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Carefully remove the diethyl ether using a rotary evaporator at low temperature (e.g., < 30 °C) and reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless liquid.

Visualizations: Diagrams and Workflows

Reaction Mechanism: Epoxide to Thiirane Conversion

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Epoxide 2,2-Dimethyloxirane Thiourea Thiourea (Sulfur Nucleophile) Intermediate1 Thiouronium Ion Intermediate Epoxide->Intermediate1 SN2 Attack Thiourea->Intermediate1 Intermediate2 Alkoxide Intermediate Intermediate1->Intermediate2 Ring Opening Intermediate1->Intermediate2 Thiirane This compound Intermediate2->Thiirane SN2 Displacement Urea Urea (Byproduct) Intermediate2->Urea

Caption: Mechanism of thiirane synthesis from an epoxide using thiourea.

Troubleshooting Workflow: Low Product Yield

G Start Low or No Product Yield CheckReagents Check Reagent Quality (Thiourea, Epoxide) Start->CheckReagents ReagentsOK Reagents are Fresh? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temp, Time, Stirring) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes ReplaceReagents Use Fresh Reagents ReagentsOK->ReplaceReagents No Optimize Optimize Conditions: - Increase Temp/Time - Improve Stirring ConditionsOK->Optimize No Success Yield Improved ConditionsOK->Success Yes Optimize->Success ReplaceReagents->CheckConditions G start Crude Product in Solvent rotovap rotovap start->rotovap Careful Solvent Removal distill Vacuum Distillation Fractional Column (optional) Collect Fractions rotovap->distill Crude Oil analyze Analyze Fractions GC-MS / NMR distill->analyze Distillate combine Combine Pure Fractions analyze->combine Purity Confirmed end Pure this compound combine->end

Caption: Recommended purification workflow for volatile this compound.

References

  • Akhlaghinia, B. (2012). Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. ResearchGate. [Link]

  • Akhlaghinia, B., & Rezazadeh, S. (2012). Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. ResearchGate. [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]

  • Science of Synthesis. (n.d.). Product Class 11: Thiiranes and Derivatives. Thieme Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7514–7521. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Vafaee, M., & Vafaee, N. (2020). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Acta Scientific Pharmaceutical Sciences, 4(11), 1-3. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Kaur, N. (2024). A New and Efficient Method for the Synthesis of Thiiranes from Oxirane—β-cyclodextrin Complexes and Thiourea in Water. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry. [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. [Link]

  • Pirtsch, M., Paria, S., & Griesbeck, A. G. (2012). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. Journal of Organic Chemistry, 77(17), 7514–7521. [Link]

  • Arisawa, M., & Yamaguchi, M. (2001). Synthesis of thiiranes by rhodium-catalyzed sulfur addition reaction to reactive alkenes. Chemical Communications, (24), 2614–2615. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr. Doc Brown's Chemistry. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Gastaca, M. B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C... Doc Brown's Chemistry. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Finlayson-Pitts, B. J., & Blake, D. R. (2015). Challenges with the sampling and analysis of organosulfur compounds. Atmospheric Measurement Techniques. [Link]

  • Finlayson-Pitts, B. J., & Blake, D. R. (2015). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and off-line GC-FID. ResearchGate. [Link]

  • Stenutz, R. (n.d.). 2,2-dimethylbutane. Stenutz. [Link]

  • Kokotos, C. G., Triandafillidi, I., & Skolia, E. (2022). Organocatalytic Synthesis of Thiiranes from Alkenes. ChemistryViews. [Link]

  • Finlayson-Pitts, B. J., & Blake, D. R. (2015). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. [Link]

  • Stepanov, R. S., et al. (2010). Structural and kinetic regularities of thermal decomposition of gem-trinitromethylazoles in the liquid phase. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2,2-Dimethylbutane. Wikipedia. [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

  • Chiriţă, C., et al. (2013). SYNTHESIS OF NEW THIOUREAS DERIVED FROM 2-(3,4-DIMETHYL-PHENOXYMETHYL)-BENZOIC ACID AND THEIR ANTIMICROBIAL ACTIVITY. Farmacia Journal. [Link]

  • Nyulászi, L., Veszprémi, T., & Zsombok, G. (1987). Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, 779-782. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylthiirane. PubChem. [Link]

  • Chemistry Corner. (2011, April 24). Solvent Distillation 101 [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiirane synthesis. Organic Chemistry Portal. [Link]

  • Al-Sabagh, A. M., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

  • Boeckman, R. K., & Blum, D. M. (1979). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Organic Syntheses. [Link]

  • Sci-Hub. (n.d.). Polymerization of monosubstituted acetylenes catalyzed by 2,6-dimethylphenoxo complexes of Group 5 and 6 metals. Sci-Hub. [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2,2-Dimethylthiirane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging episulfide. As a strained, three-membered heterocycle, this compound presents unique purification challenges, primarily related to its potential for thermal decomposition and polymerization. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common and efficient method for preparing thiiranes is the conversion of the corresponding oxirane (in this case, 2,2-dimethyloxirane) using a sulfur-transfer reagent like potassium thiocyanate (KSCN) or thiourea.[1][2]

Potential impurities include:

  • Unreacted Starting Materials: Residual 2,2-dimethyloxirane and the sulfurating agent (e.g., thiourea, KSCN).

  • Polymerization Products: Thiiranes are prone to acid- or base-catalyzed and thermal ring-opening polymerization to form poly(alkylene sulfide). This is a significant challenge.

  • Decomposition Products: Thermal stress can cause desulfurization to yield the corresponding alkene (isobutylene) and elemental sulfur.[3] At higher temperatures, rearrangement to species like prop-1-ene-1-thiol can occur.[3]

  • Solvent and Reagent Residues: Impurities from solvents or other reagents used in the synthesis and workup.

Q2: What are the primary methods for purifying this compound?

A2: Given its nature as a relatively volatile liquid, the two most effective purification methods are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is the preferred method for bulk purification, as it allows for separation based on boiling point at a reduced temperature, minimizing the risk of thermal decomposition.

  • Flash Column Chromatography: Useful for smaller scales or when impurities have boiling points very close to the product. However, the choice of stationary phase is critical due to the compound's sensitivity.[4]

Q3: What are the critical stability and storage considerations for this compound?

A3: this compound is a sensitive compound. For optimal stability, it should be stored under an inert atmosphere (like nitrogen or argon) at low temperatures (recommended storage temperature is -10°C).[5] It is sensitive to moisture and should be kept in a tightly sealed container in a dry, well-ventilated place.[6] Avoid contact with strong acids, bases, and oxidizing agents, as they can catalyze decomposition or polymerization.[5][7]

Q4: How can I safely handle this compound and its associated waste?

A4: this compound is a flammable liquid with a highly unpleasant odor.[1][8] All manipulations must be performed in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] To neutralize its odor and reactivity, it is advisable to quench all glassware and waste solutions containing the thiirane with an oxidizing agent like sodium hypochlorite (bleach).

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during the purification process.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Vacuum Distillation Thermal Decomposition: The distillation temperature is too high, even under vacuum, causing desulfurization or rearrangement.[3]- Lower the pressure of your vacuum system to further decrease the boiling point.- Use a Kugelrohr (bulb-to-bulb) apparatus for small quantities, which minimizes the residence time at high temperatures.[4]
Product Loss in Cold Trap: The compound is highly volatile and is being carried over into the cold trap.- Ensure your cold trap is sufficiently cold (dry ice/acetone or liquid nitrogen is recommended).- Reduce the vacuum level slightly to decrease the rate of distillation.
Product Decomposes on Silica Gel Column Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the ring-opening and subsequent polymerization of the thiirane.- Deactivate the Silica: Prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites.[10]- Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and often more suitable for sensitive compounds.[10]
Poor Separation During Column Chromatography Incorrect Eluent System: The polarity of the mobile phase is not optimized to separate the product from impurities.- Systematic Solvent Screening: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane.[11][12]- Gradient Elution: If impurities are close in polarity, run a gradient from a low-polarity to a higher-polarity mobile phase to improve separation.[13]
Persistent Unreacted Oxirane Impurity Incomplete Reaction: The initial reaction did not proceed to completion.Similar Physical Properties: The boiling point of 2,2-dimethyloxirane is close to that of the thiirane, making separation by simple distillation difficult.- Fractional Distillation: Use a distillation column with packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.- Chemical Quench: If applicable, consider a workup step that selectively reacts with the oxirane without affecting the thiirane. This is highly substrate-dependent and requires careful literature review.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of this compound.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump with a pressure gauge and cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all ground-glass joints are lightly greased and sealed properly to maintain a high vacuum.[10]

  • Charging the Flask: Transfer the crude this compound to the distillation flask containing a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Applying Vacuum: Turn on the condenser cooling fluid. Close the system and slowly apply the vacuum. The crude material may bubble as dissolved gases are removed.

  • Heating: Once a stable, low pressure is achieved, begin gentle stirring and slowly heat the flask using the heating mantle.

  • Collecting Fractions: Collect any low-boiling foreshot in the first receiving flask. As the temperature stabilizes, switch to a new receiving flask to collect the main product fraction. The boiling point of this compound is not widely reported but is expected to be significantly lower than its atmospheric boiling point.

  • Completion: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air into the apparatus.

  • Characterization: Analyze the purified fraction for purity using GC-MS, ¹H NMR, or other appropriate analytical techniques.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification or for removing impurities with similar boiling points.

Materials:

  • Glass chromatography column

  • Stationary phase: Silica gel (230-400 mesh) or neutral alumina

  • Eluent: Pre-determined solvent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (for deactivation, if using silica gel)

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare the mobile phase. If using silica gel, add 1% triethylamine to the solvent mixture to act as a deactivating agent.[10]

  • Column Packing: Pack the column with the chosen stationary phase using the "slurry method" for the best results.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the progress using TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Visualized Workflows
Workflow for Purification Method Selection

The following diagram outlines the decision-making process for selecting the appropriate purification technique for this compound.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_path1 Distillation Path cluster_path2 Chromatography Path cluster_end Final Product start Crude this compound analysis Analyze Impurity Profile (GC-MS, NMR) start->analysis decision Impurities separable by boiling point? analysis->decision vac_dist Vacuum Distillation decision->vac_dist Yes acid_sens Acid Sensitive? decision->acid_sens No kugelrohr Kugelrohr (small scale) vac_dist->kugelrohr end_product Pure this compound kugelrohr->end_product silica Flash Chromatography (Deactivated Silica) acid_sens->silica No alumina Flash Chromatography (Neutral Alumina) acid_sens->alumina Yes silica->end_product alumina->end_product Vacuum_Distillation Vacuum Distillation Apparatus cluster_main cluster_vacuum flask Distillation Flask (Crude Product + Stir Bar) head Short-Path Head flask->head mantle Heating Mantle mantle->flask heats thermometer Thermometer head->thermometer condenser Condenser (Coolant In/Out) head->condenser receiver Receiving Flask (Purified Product) condenser->receiver gauge Pressure Gauge receiver->gauge to vac_source Vacuum Pump cold_trap Cold Trap (Dry Ice/Acetone) cold_trap->vac_source gauge->cold_trap

Caption: Key components of a vacuum distillation setup.

References
  • Product Class 11: Thiiranes and Derivatives . Science of Synthesis. [Link]

  • 2,2-Dimethylbutane | C6H14 | CID 6403 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C4H8S | CID 138050 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents . Molecules, MDPI. [Link]

  • Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study . Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

  • 2,3-Dimethylthiirane | C4H8S | CID 521888 . PubChem, National Center for Biotechnology Information. [Link]

  • Thiirane . Wikipedia. [Link]

  • Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions . ResearchGate. [Link]

  • Organocatalytic Synthesis of Thiiranes from Alkenes . ChemistryViews. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . Organic Process Research & Development, ACS Publications. [Link]

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides . Nature Communications. [Link]

  • Asymmetric Rearrangement of Allylic Trichloroacetimidates . Organic Syntheses. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib . ACS Omega. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses. [Link]

  • Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane . Journal of the Chemical Society B: Physical Organic, RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethylthiirane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during its use in chemical synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring both success and safety in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a highly flammable liquid and vapor and can be harmful if swallowed or comes into contact with skin.[1][2][3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat.[1][4][5] All ignition sources should be eliminated from the work area, and equipment should be properly grounded to prevent static discharge.[1][5]

Q2: How should I properly store this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The storage temperature should be kept low, with some suppliers recommending -10°C.

Q3: What are the most common reactions involving this compound?

A3: The most prevalent reactions are nucleophilic ring-opening reactions. Due to the inherent ring strain of the three-membered thiirane ring, it is susceptible to attack by a wide range of nucleophiles.[6][7] This reaction is a versatile method for introducing a thiol functionality into a molecule.

Q4: I am observing low to no reactivity in my ring-opening reaction. What are the likely causes?

A4: Several factors can contribute to low reactivity. These include:

  • Weak Nucleophile: The nucleophilicity of the attacking species is paramount. Weakly nucleophilic reagents may not be potent enough to open the thiirane ring efficiently.

  • Steric Hindrance: While the tertiary carbons of this compound are reactive, a sterically bulky nucleophile may have difficulty accessing the electrophilic carbon atoms.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by affecting the solubility of reactants and stabilizing transition states.

  • Low Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can significantly slow down the desired reaction rate.

Troubleshooting Guide: Ring-Opening Reactions

This section provides a more in-depth look at specific problems you might encounter during the nucleophilic ring-opening of this compound and offers targeted solutions.

Problem 1: Low Yield of the Desired Regioisomer

Possible Cause: In unsymmetrically substituted thiiranes, the nucleophile can attack either carbon atom of the ring. With this compound, the attack typically occurs at the less substituted carbon (C-3) via an Sₙ2 mechanism.[6] However, under certain conditions, particularly with acidic catalysts or protic solvents, a carbocation-like intermediate can form, leading to a loss of regioselectivity.

Suggested Solutions:

  • Choice of Catalyst: To favor the Sₙ2 pathway and ensure high regioselectivity, use a basic catalyst like triethylamine or a sodium-exchanged zeolite.[6] These catalysts enhance the nucleophilicity of the attacking species without promoting carbocation formation.

  • Solvent Selection: Employ polar aprotic solvents such as THF, DMF, or acetonitrile. These solvents can help to dissolve the nucleophile and stabilize the transition state of the Sₙ2 reaction without protonating the thiirane sulfur, which could induce carbocation formation.

  • Nucleophile Choice: Use a strong, non-basic nucleophile. This will favor a direct Sₙ2 attack over elimination or rearrangement pathways.[8]

Table 1: Effect of Catalyst and Solvent on Regioselectivity

Catalyst/Solvent SystemPredominant MechanismExpected Outcome
Et₃N in MeOHSₙ2High yield of the C-3 ring-opened product[6]
Na⁺-zeolite X in MeOHSₙ2-likeHigh yield of the C-3 ring-opened product[6]
H₂SO₄ in BenzeneSₙ1-likePotential for a mixture of regioisomers

Experimental Protocol: Regioselective Ring-Opening with a Thiol

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in anhydrous methanol.

  • Add triethylamine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Script for Regioselective Ring-Opening

G cluster_reactants Reactants cluster_reaction Sₙ2 Reaction cluster_products Products This compound This compound TS Transition State This compound->TS Thiol R-SH Thiol->TS Base Et3N Base->TS Product Regioselective Product TS->Product

Caption: Sₙ2 pathway for regioselective ring-opening.

Problem 2: Competing Polymerization

Possible Cause: Thiiranes, including this compound, can undergo ring-opening polymerization, especially in the presence of cationic or anionic initiators.[9][10] Trace impurities such as acids or water can sometimes initiate this unwanted side reaction, leading to a viscous reaction mixture and low yields of the desired monomeric product.

Suggested Solutions:

  • Purification of Reagents and Solvents: Ensure that all reactants and solvents are anhydrous and free of acidic or basic impurities.[11] Distillation of solvents over an appropriate drying agent is recommended.

  • Control of Stoichiometry: Use a slight excess of the nucleophile to ensure that all the this compound reacts in the desired manner.

  • Temperature Control: Running the reaction at a controlled, and often lower, temperature can help to minimize polymerization, which may have a higher activation energy than the desired nucleophilic attack.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor can prevent unwanted side reactions, although this is less common for ionic polymerizations.

DOT Script for Competing Pathways

G Start This compound + Nucleophile Desired Ring-Opened Product Start->Desired Controlled Conditions (Anhydrous, Stoichiometric) Undesired Polymerization Start->Undesired Impurities (H₂O, Acid) Excess Thiirane

Caption: Reaction pathways for this compound.

Problem 3: Desulfurization to the Alkene

Possible Cause: Desulfurization of thiiranes to form the corresponding alkene can occur, particularly in the presence of certain reagents like phosphines or under thermal stress.[12] While less common with nucleophilic ring-opening, it can be a competing pathway if the reaction conditions are not optimized.

Suggested Solutions:

  • Avoid High Temperatures: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and desulfurization.

  • Choice of Reagents: Be mindful of the reagents used. For instance, if a phosphine-based reagent is used in a subsequent step, ensure the thiirane has been fully consumed or removed to prevent unintended desulfurization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere can help prevent oxidation of the sulfur atom, which can sometimes lead to desulfurization pathways.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. RSC Publishing.
  • Fisher Scientific.
  • Material Safety D
  • Sigma-Aldrich.
  • 2 - Safety D
  • Benchchem.
  • 3 - • Safety D
  • PMC. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. NIH.
  • Benchchem. Troubleshooting common side reactions in thiourea synthesis.
  • PubChem. This compound. NIH.
  • Sigma-Aldrich. This compound.
  • The Journal of Organic Chemistry.
  • Benchchem. Technical Support Center: Purification of Crude 2,2-Dimethyl-4-oxopentanenitrile.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • YouTube. 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2).
  • PMC.
  • Alkyl Halides and Nucleophilic Substitution.
  • PubChem. 2,3-Dimethylthiirane. NIH.
  • Benchchem.
  • Benchchem.
  • PMC.
  • DASH (Harvard).
  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Nucleophilic substitution and elimin
  • Chapter 2: General Methods for preparing Polymers.
  • Stereoselective nucleophilic substitution reaction
  • Organic Syntheses Procedure.
  • ResearchGate. Main reactions of epoxidation and oxirane ring-opening process. R'' and R''.
  • Dalton Transactions (RSC Publishing).
  • ResearchGate.
  • PubChem. 2,2-Dimethylbutane.
  • Organic Syntheses Procedure. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE.
  • Wikipedia. 2,2-Dimethylbutane.
  • Chapter 2: General Methods for preparing Polymers.
  • ResearchGate. Synthesis of Dimethyl 2-(2Alkyl1,3-diaryl-3-oxopropyl)
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • (PDF)

Sources

Technical Support Center: 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethylthiirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis, purification, and reaction of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary routes for synthesizing this compound and what are the common impurities?

    • My this compound sample appears to have polymerized. What could be the cause and how can I prevent this?

    • I am observing the formation of isobutylene in my reaction. What is the likely cause?

    • What are the expected side products when reacting this compound with strong nucleophiles?

    • How can I effectively purify this compound from common side products?

  • Troubleshooting Guides

    • Troubleshooting Guide 1: Unexpected Polymer/Oligomer Formation

    • Troubleshooting Guide 2: Desulfurization and Formation of Isobutylene

    • Troubleshooting Guide 3: Unwanted Ring-Opening Products with Nucleophiles

  • Experimental Protocols

    • Protocol 1: General Procedure for the Synthesis of this compound from 2,2-Dimethyloxirane (Isobutylene Oxide)

    • Protocol 2: Small-Scale Purification of this compound by Fractional Distillation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for synthesizing this compound and what are the common impurities?

A1: The most common laboratory synthesis of this compound involves the reaction of its corresponding epoxide, 2,2-dimethyloxirane (also known as isobutylene oxide), with a sulfur-transfer reagent.[1] Two popular reagents for this transformation are potassium thiocyanate and thiourea.

  • Using Potassium Thiocyanate: This reaction proceeds via a nucleophilic attack of the thiocyanate ion on the epoxide, followed by an intramolecular cyclization. A common side reaction is the formation of oligomeric or polymeric materials, especially if the reaction temperature is not carefully controlled. Incomplete reaction can also lead to the presence of unreacted 2,2-dimethyloxirane in the final product.

  • Using Thiourea: Thiourea offers an alternative route that can sometimes provide cleaner product.[2][3][4] However, side reactions can still occur, including the formation of byproducts from the decomposition of thiourea or its derivatives.

Potential Impurities:

ImpuritySourceAnalytical Detection
2,2-DimethyloxiraneIncomplete reactionGC-MS, ¹H NMR
Oligomers/PolymersAcidic or basic catalysis, heat¹H NMR (broad signals), GPC
IsobutyleneThermal decompositionHeadspace GC-MS
SulfurThermal or photochemical decompositionVisual (yellow solid), Elemental Analysis
Thiourea derivativesIncomplete workup/side reactionsLC-MS, ¹H NMR
Q2: My this compound sample appears to have polymerized. What could be the cause and how can I prevent this?

A2: Polymerization is a significant side reaction for thiiranes, including this compound. The strained three-membered ring is susceptible to ring-opening polymerization under both acidic and basic conditions.[5][6]

Causes of Polymerization:

  • Acidic Impurities: Trace amounts of acid can protonate the sulfur atom, initiating cationic ring-opening polymerization.

  • Basic Impurities: Strong bases can deprotonate any slightly acidic protons or act as nucleophiles to initiate anionic ring-opening polymerization.

  • Elevated Temperatures: Heating this compound for prolonged periods, especially in the presence of impurities, can promote polymerization.

  • Lewis Acids: Lewis acids used as catalysts in subsequent reactions can readily induce polymerization.[7][8][9]

Prevention Strategies:

  • Use of Neutral Glassware: Ensure all glassware is thoroughly washed and dried to remove any acidic or basic residues.

  • Purification of Solvents and Reagents: Use freshly distilled and neutral solvents.

  • Temperature Control: Store this compound at low temperatures and avoid excessive heating during reactions and purification.

  • Quenching of Catalysts: In reactions involving acid or base catalysts, ensure complete neutralization during the workup.

Q3: I am observing the formation of isobutylene in my reaction. What is the likely cause?

A3: The formation of isobutylene is a strong indicator of the desulfurization of this compound. This is a common thermal decomposition pathway for thiiranes.[10][11] The gem-dimethyl groups in this compound can stabilize the potential carbocationic intermediate, facilitating this decomposition.

Workflow for Isobutylene Formation

Thiirane This compound TransitionState Transition State (C-S bond cleavage) Thiirane->TransitionState Heat (Δ) Products Isobutylene + Sulfur (S) TransitionState->Products

Caption: Thermal decomposition of this compound.

Troubleshooting:

  • Reaction Temperature: If your reaction is conducted at elevated temperatures, consider if a lower temperature is feasible.

  • Photochemical Decomposition: Exposure to UV light can also promote desulfurization. Protect your reaction from light if it is sensitive.

Q4: What are the expected side products when reacting this compound with strong nucleophiles?

A4: The reaction of this compound with strong nucleophiles, such as organolithium reagents, can lead to a mixture of products due to the dual nature of these reagents as both nucleophiles and strong bases.[12][13][14][15]

  • Ring-Opening: The primary desired reaction is the nucleophilic attack on one of the carbon atoms of the thiirane ring, leading to a thiol after workup. Due to steric hindrance from the gem-dimethyl group, the attack is more likely to occur at the less substituted carbon.

  • Elimination: Strong, sterically hindered bases can promote an elimination reaction, leading to the formation of isobutylene and the corresponding lithium sulfide salt.

Reaction Pathway with Strong Nucleophiles

Start This compound + Strong Nucleophile/Base (Nu⁻/B⁻) RingOpening Ring-Opened Thiolate Start->RingOpening Nucleophilic Attack Elimination Isobutylene + S²⁻ Start->Elimination Elimination

Caption: Competing pathways for strong nucleophiles.

Q5: How can I effectively purify this compound from common side products?

A5: The purification of this compound requires careful consideration of its volatility and susceptibility to polymerization and decomposition.

  • Fractional Distillation: This is the most common method for purifying this compound from less volatile impurities like oligomers and residual salts from the synthesis. It is crucial to perform the distillation under reduced pressure and at the lowest possible temperature to minimize thermal decomposition.

  • Chromatography: For the removal of non-volatile impurities or closely related byproducts, column chromatography on neutral alumina or silica gel can be effective. However, the acidic nature of silica gel can promote polymerization, so careful neutralization or the use of a less acidic stationary phase is recommended.

  • Washing: A simple aqueous wash can remove water-soluble impurities like residual thiocyanate or thiourea. Ensure the organic phase is thoroughly dried before any subsequent distillation.

Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Polymer/Oligomer Formation
Observation Possible Cause Suggested Solution
Viscous, oily residue in the product.Acidic or basic contamination.- Ensure all glassware is thoroughly cleaned and dried. - Use freshly distilled, neutral solvents. - Add a small amount of a non-nucleophilic, sterically hindered base (e.g., proton sponge) if trace acidity is suspected.
Broad, unresolved peaks in ¹H NMR.Presence of oligomers.[16][17]- Purify the monomer by fractional distillation under reduced pressure. - Store the purified monomer at low temperature and under an inert atmosphere.
Solid precipitate forms during storage.Spontaneous polymerization.- Store in a freezer, preferably in a solution with a neutral, non-reactive solvent. - Consider adding a radical inhibitor if radical-initiated polymerization is a possibility.
Troubleshooting Guide 2: Desulfurization and Formation of Isobutylene
Observation Possible Cause Suggested Solution
Gas evolution during reaction or workup.Thermal decomposition.[10][11]- Lower the reaction temperature. - Minimize the time the compound is exposed to elevated temperatures. - Perform distillations under high vacuum to lower the boiling point.
Presence of elemental sulfur (yellow solid).Desulfurization.- Protect the reaction from light. - Use a lower reaction temperature.
Low yield of sulfur-containing product.Competing desulfurization pathway.- Re-evaluate the reaction conditions; a milder approach may be necessary.
Troubleshooting Guide 3: Unwanted Ring-Opening Products with Nucleophiles
Observation Possible Cause Suggested Solution
Formation of a complex mixture of products.Multiple reaction pathways are active.- Use a less basic nucleophile if only ring-opening is desired. - Lower the reaction temperature to favor the kinetically controlled product.
Low yield of the desired ring-opened product.Steric hindrance from the gem-dimethyl group.- Use a smaller, more reactive nucleophile. - Increase the reaction time or use a higher concentration of the nucleophile.
Formation of elimination products.The nucleophile is acting as a strong base.[15]- Use a less hindered, more nucleophilic reagent. - Change the solvent to one that favors substitution over elimination (e.g., a polar aprotic solvent).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound from 2,2-Dimethyloxirane (Isobutylene Oxide)

Disclaimer: This is a general guideline and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2,2-dimethyloxirane (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add finely ground potassium thiocyanate (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to avoid product loss.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Small-Scale Purification of this compound by Fractional Distillation
  • Apparatus: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Procedure: Place the crude this compound in the distillation flask with a few boiling chips.

  • Distillation: Apply a vacuum and gently heat the flask in a water or oil bath.

  • Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. Discard the forerun and the high-boiling residue.

  • Storage: Store the purified this compound in a sealed container under an inert atmosphere at low temperature.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. RSC Publishing.
  • Keul, H., Bächer, R., & Höcker, H. (1986). Anionic ring-opening polymerization of 2,2-dimethyltrimethylene carbonate. Macromolecular Chemistry and Physics, 187(11), 2579-2589.
  • Thermo Fisher Scientific. (2010, February 4).
  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. RSC Publishing.
  • Request PDF. (2025, August 5).
  • Chen, J., Bhat, V., & Hawker, C. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC - NIH.
  • Venkataraman, D., Du, Y., & Laib, J. S. (n.d.). Lewis-Acid Mediated Reactivity in Single-Molecule Junctions. PMC - NIH.
  • Asian Journal of Research in Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Flower, S. E. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls.
  • Reich, H. J. (n.d.). Organolithium Reagents. University of Wisconsin.
  • Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. Chemistry, 10(2), 484-93.
  • PubChem. (n.d.). Isobutylene oxide.
  • Zhang, Y., et al. (2025, May 8).
  • ResearchGate. (2016, June 28). Tandem reactions involving organolithium reagents. A review.
  • Chen, J., Bhat, V., & Hawker, C. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC - NIH.
  • Brinker, C. J., & Scherer, G. W. (n.d.). Part H.
  • JoVE. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
  • STAR Protocols. (2023, January 14).
  • Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-42.
  • ResearchGate. (2025, August 6). THE PHOTOCHEMICAL DECOMPOSITION OF METHYL AZIDE.
  • MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • MDPI. (2024, May 31).
  • Semantic Scholar. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

Sources

Technical Support Center: Stability and Handling of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,2-Dimethylthiirane. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the experimental challenges associated with this highly reactive three-membered heterocycle. The following information is structured to help you anticipate stability issues, troubleshoot common problems, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary signs that my sample of this compound has degraded?

A: Degradation can be indicated by several observations. Visually, the appearance of elemental sulfur (a fine yellow precipitate) or a noticeable increase in viscosity (suggesting oligomerization or polymerization) are clear signs. A strong, unpleasant odor is characteristic of thiiranes, but a significant change or the emergence of different sulfurous smells may indicate the formation of decomposition byproducts.[1] For definitive assessment, ¹H NMR spectroscopy is recommended to check for the appearance of new signals, particularly in the olefinic region (around 4.7-5.0 ppm) which would suggest the formation of 2-methylpropene.

Q2: What are the ideal storage conditions for this compound?

A: To maximize shelf-life, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture ingress. It should be kept refrigerated (2-8 °C) and protected from light, which can initiate radical reactions.[2] Given its high flammability, it must be stored in an approved flame-proof area away from heat, sparks, or ignition sources.[2][3]

Q3: Is this compound compatible with common laboratory solvents?

A: this compound is generally soluble in and compatible with a range of common aprotic organic solvents such as ethers (diethyl ether, THF), hydrocarbons (hexanes, toluene), and chlorinated solvents (dichloromethane, chloroform). However, caution is advised with protic solvents (e.g., alcohols, water) and acidic media, as these can promote ring-opening reactions. Reactions in alcohols, especially at elevated temperatures, can lead to side products.

Q4: My reaction with this compound is sluggish. What is the first thing I should check?

A: The first step is to verify the purity and integrity of your this compound sample. If the material has started to polymerize or decompose, the concentration of the active monomer will be lower than expected, leading to slower reaction rates. See the protocol below for assessing sample purity. Secondly, verify that your reaction conditions are appropriate and that no inhibitory impurities (e.g., water, peroxides) are present in your solvents or other reagents.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during reactions involving this compound.

Problem 1: Low or No Yield of Desired Product

Your reaction proceeds, but the yield of the target molecule is significantly lower than expected, or no product is formed at all.

Possible Cause 1: Thermal Decomposition

  • Causality: Thiiranes can undergo thermal desulfurization to yield an alkene and elemental sulfur.[4] For this compound, this decomposition pathway produces 2-methylpropene and sulfur (S₈). This process is often initiated at temperatures above 60-80 °C but can occur at lower temperatures over extended periods.

  • Solution:

    • Lower the Reaction Temperature: If the reaction allows, maintain the temperature below 40 °C.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and work it up as soon as it reaches completion to avoid prolonged heating.

    • Consider Alternative Activation: Explore non-thermal activation methods, such as photochemical conditions if your reaction chemistry is suitable.

Possible Cause 2: Unwanted Polymerization

  • Causality: The strained three-membered ring of this compound is susceptible to ring-opening polymerization. This can be initiated by trace acidic or basic impurities, certain nucleophiles, or Lewis acids. The result is a viscous oil or a solid polymer, consuming the starting material.

  • Solution:

    • Purify Reagents and Solvents: Ensure all reagents and solvents are dry and free from acidic or basic residues. Pass solvents through a column of activated neutral alumina if necessary.

    • Control Stoichiometry: In nucleophilic ring-opening reactions, using a slight excess of the thiirane can sometimes be problematic. Experiment with stoichiometric ratios or a slight excess of the nucleophile.

    • Buffer the Reaction: If your reaction is sensitive to pH changes, consider adding a non-nucleophilic base (e.g., proton sponge) or an acid scavenger.

Problem 2: Formation of Numerous Unidentified Byproducts

Your final reaction mixture shows multiple spots on a TLC plate or several peaks in a GC-MS analysis that do not correspond to the starting material or the expected product.

Possible Cause 1: Acid-Catalyzed Rearrangement and Ring-Opening

  • Causality: Trace amounts of acid (Brønsted or Lewis) can catalyze the ring-opening of the thiirane to form a tertiary carbocation intermediate. This cation is highly reactive and can be trapped by any available nucleophile (including the solvent or another thiirane molecule) or undergo rearrangement, leading to a complex mixture of products.

  • Solution:

    • Use Acid-Free Glassware: Ensure all glassware is thoroughly washed and dried. Rinsing with a dilute ammonia solution followed by distilled water and oven-drying can remove trace acid residues.

    • Avoid Acidic Reagents: Scrutinize all reagents for acidic nature. For example, some grades of chloroform can contain HCl. Use reagents from freshly opened bottles.

    • Perform an Acid-Sensitivity Test: Before running the full-scale reaction, add a small amount of your purified this compound to the reaction solvent in a test tube. Add a trace amount of a weak acid (e.g., a drop of acetic acid) and monitor by TLC to see if decomposition occurs.[5]

Possible Cause 2: Oxidation of the Sulfur Atom

  • Causality: The sulfur atom in this compound is in a low oxidation state and can be easily oxidized by ambient oxygen (over long periods), peroxides, or other oxidizing agents. This can lead to the formation of the corresponding sulfoxide or other oxidized species.

  • Solution:

    • Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Run all reactions involving this compound under a positive pressure of nitrogen or argon.

    • Check for Peroxides: Test solvents like THF or diethyl ether for the presence of peroxides before use and purify if necessary.

Stability Profile Summary
ConditionStabilityPrimary Decomposition/Side ProductsRecommended Precautions
Thermal (Heat) Unstable at elevated temperatures.2-Methylpropene, Elemental Sulfur (S₈), Rearrangement products.[4]Maintain reaction temperatures below 40-50 °C where possible. Avoid prolonged heating.
Photochemical (UV Light) Potentially unstable.Radical polymerization, unspecified byproducts.Protect reactions from direct light by wrapping the flask in aluminum foil.
Acidic (H⁺, Lewis Acids) Highly unstable.Polymerization, products of nucleophilic attack (solvent-dependent), rearrangements.Use acid-free glassware and purified, neutral reagents. Consider adding a non-nucleophilic base.
Basic (OH⁻, RO⁻) Moderately unstable.Products of SN2 ring-opening. Polymerization can be initiated by strong bases.Use sterically hindered or mild bases. Control temperature to minimize polymerization.
Oxidative (O₂, Peroxides) Unstable.This compound-1-oxide and other oxidized species.Degas solvents and run reactions under an inert atmosphere (Ar or N₂).

Section 3: Experimental Protocols & Diagrams

Protocol: Purity Assessment of this compound

Objective: To determine the purity and identify potential degradation products in a sample of this compound before use.

Materials:

  • This compound sample

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube

  • Glass Pasteur pipette

  • Small vial

Procedure:

  • Visual Inspection: Carefully observe the sample in its container. Note any yellow particulate matter (sulfur) or unusually high viscosity.

  • Sample Preparation for NMR: In a well-ventilated fume hood, use a clean, dry pipette to transfer approximately 0.5 mL of CDCl₃ into a clean, dry NMR tube.

  • Add 1-2 drops (~20-40 µL) of the this compound sample to the NMR tube.

  • Cap the NMR tube, invert it several times to mix thoroughly, and acquire a ¹H NMR spectrum immediately.

  • Data Analysis:

    • Pristine Sample: A pure sample of this compound should exhibit two singlets: one at ~2.1-2.2 ppm (for the ring -CH₂-) and another at ~1.4-1.5 ppm (for the two -CH₃ groups).

    • Signs of Decomposition:

      • 2-Methylpropene: Look for signals around 4.7 ppm (vinylic protons) and 1.7 ppm (allylic methyl protons).

      • Polymer/Oligomer: The appearance of broad signals may indicate polymerization.

      • Other Byproducts: Any other sharp signals indicate the presence of other small-molecule impurities.

  • Decision: If significant signals corresponding to 2-methylpropene or other impurities are present (>5%), the sample is likely compromised. Purification by distillation under reduced pressure may be possible but should be conducted with extreme care due to the compound's volatility and flammability.

Decomposition and Polymerization Pathways

The following diagram illustrates the primary pathways through which this compound can decompose or polymerize under different conditions. Understanding these competing reactions is crucial for designing robust experimental procedures.

G A This compound Heat Heat (Δ) Acid Acid (H⁺) Base Base (B⁻) Oxidant [O] B 2-Methylpropene + Sulfur (S₈) Heat->B Thermal Desulfurization C Carbocation Intermediate Acid->C Ring Opening D Poly(this compound) Base->D Anionic Polymerization E Ring-Opened Product (SN2) Base->E Nucleophilic Attack F Sulfoxide Oxidant->F Oxidation C->D Cationic Polymerization

Caption: Major degradation pathways for this compound.

Troubleshooting Workflow

If a reaction involving this compound fails, use this systematic workflow to diagnose the issue.

G start Reaction Failure (Low Yield / Byproducts) check_sm Step 1: Verify Purity of This compound (Use NMR Protocol) start->check_sm sm_ok Is Starting Material Pure? check_sm->sm_ok purify_sm Purify by Distillation or Obtain New Batch sm_ok->purify_sm No check_conditions Step 2: Analyze Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm temp_ok Was Temp < 50°C? check_conditions->temp_ok lower_temp Lower Reaction Temperature temp_ok->lower_temp No atmosphere_ok Was Inert Atmosphere Used? temp_ok->atmosphere_ok Yes success Re-run Optimized Reaction lower_temp->success use_inert Degas Solvents & Use Ar / N₂ atmosphere_ok->use_inert No reagents_ok Are Reagents/Solvents Neutral & Anhydrous? atmosphere_ok->reagents_ok Yes use_inert->success purify_reagents Purify/Dry Solvents. Use Fresh Reagents. reagents_ok->purify_reagents No reagents_ok->success Yes purify_reagents->success

Sources

Technical Support Center: Optimizing 2,2-Dimethylthiirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylthiirane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

Introduction

This compound, also known as isobutylene sulfide, is a valuable heterocyclic compound. Its synthesis, commonly achieved by the reaction of 2,2-dimethyloxirane with a sulfur source like thiourea, can present challenges in achieving high yields and purity. This guide provides a comprehensive resource to navigate these challenges, explaining the chemical principles behind the procedures and offering practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

The most prevalent laboratory-scale synthesis involves the reaction of 2,2-dimethyloxirane (isobutylene oxide) with thiourea.[1] This method is favored for its use of readily available and relatively inexpensive reagents. The reaction proceeds via a nucleophilic ring-opening of the epoxide by thiourea, followed by an intramolecular cyclization and elimination of urea to form the thiirane ring.

Q2: My yield of this compound is consistently low. What are the primary factors affecting the yield?

Low yields in this synthesis can often be attributed to several critical factors:

  • Reaction Temperature: The temperature must be carefully controlled. While heat is required to drive the reaction, excessive temperatures can lead to the polymerization of the highly reactive thiirane product.

  • pH of the Reaction Medium: The reaction is sensitive to pH. Acidic conditions can promote the formation of a β-hydroxythiouronium salt intermediate, which may not efficiently cyclize to the desired thiirane.[2]

  • Purity of Starting Materials: Impurities in the 2,2-dimethyloxirane or thiourea can lead to unwanted side reactions. It is crucial to use reagents of high purity.

  • Inefficient Work-up and Purification: this compound is a volatile compound. Significant product loss can occur during solvent removal and purification if not performed carefully.

Q3: I am observing the formation of a significant amount of polymer. How can this be minimized?

Polymerization is a common side reaction in thiirane synthesis due to the strained three-membered ring. To minimize polymer formation:

  • Maintain a Low Reaction Temperature: Carry out the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Control the Stoichiometry: Using a slight excess of the epoxide can sometimes help to ensure the complete consumption of the nucleophilic thiourea, which can also initiate polymerization.

  • Prompt Purification: Purify the this compound as soon as the reaction is complete to minimize the time it is exposed to conditions that may induce polymerization.

Q4: Can I use other sulfur sources besides thiourea?

Yes, other sulfur-donating reagents can be used, such as potassium thiocyanate (KSCN). The choice of reagent can influence reaction conditions and yields. While thiourea is common, KSCN can also be effective, sometimes requiring different solvent systems or catalysts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 2. Inactive Reagents: Thiourea or 2,2-dimethyloxirane may have degraded. 3. Incorrect pH: The reaction medium may be too acidic or basic.1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC-MS. 2. Use Fresh Reagents: Ensure the purity and activity of your starting materials. 3. Buffer the Reaction: Consider using a buffer to maintain a neutral or slightly basic pH.
Formation of Multiple Byproducts 1. Side Reactions: The intermediate may be undergoing side reactions instead of cyclizing to the desired product. 2. Decomposition: The product may be decomposing under the reaction or work-up conditions.1. Modify Reaction Conditions: Experiment with different solvents or consider the use of a catalyst, such as β-cyclodextrin, which can create a microenvironment that favors the desired reaction pathway.[3] 2. Gentle Work-up: Use mild work-up procedures. Avoid strong acids or bases and high temperatures during extraction and solvent removal.
Difficulty in Product Purification 1. Co-distillation with Solvent: If using a solvent with a similar boiling point, it may be difficult to separate by distillation. 2. Thermal Instability: The product may be decomposing during distillation.1. Choose an Appropriate Solvent: Select a solvent with a significantly different boiling point from this compound. 2. Vacuum Distillation: Purify the product by vacuum distillation to lower the required temperature and prevent thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thiourea

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2,2-Dimethyloxirane (high purity)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a mixture of ethanol and water.

  • Add 2,2-dimethyloxirane (1.1 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Add an equal volume of deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator at low temperature and pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Vacuum pump with a cold trap.

  • Heating mantle.

Procedure:

  • Transfer the crude this compound to the distillation flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at a constant temperature. The boiling point of this compound will be significantly lower under vacuum.

  • After collecting the product, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol
Boiling Point (atm) ~95 °C (estimated)
Density ~0.85 g/cm³ (estimated)

Note: The boiling point under vacuum will be significantly lower. A precise value should be determined experimentally or from reliable literature sources if available.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve Thiourea Dissolve Thiourea in Solvent Add Epoxide Add 2,2-Dimethyloxirane Dissolve Thiourea->Add Epoxide Heat to Reflux Heat to Reflux Add Epoxide->Heat to Reflux Quench Quench with Water Heat to Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Vacuum Distillation Vacuum Distillation Concentrate->Vacuum Distillation

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

G Epoxide 2,2-Dimethyloxirane Intermediate Thiouronium Intermediate Epoxide->Intermediate + Thiourea Thiourea Thiourea Thiirane This compound Intermediate->Thiirane Intramolecular Cyclization Urea Urea Intermediate->Urea Elimination

Caption: Simplified reaction mechanism for thiirane formation.

References

  • Kokotos, C. G., Triandafillidi, I., & Skolia, E. (2022). Organocatalytic Synthesis of Thiiranes from Alkenes. European Journal of Organic Chemistry.
  • Azizi, N., Yadollahy, Z., & Rahimzadeh-oskooee, A. (2014). The reaction of epoxides with thiourea in DES yields the corresponding thiiranes. Synlett, 25, 1085-1088.
  • Kaur, N. (2024).
  • KSCN and K2CO3 mediated one-pot synthesis of cyclopropanyl coumarin derivatives. (n.d.). Indian Academy of Sciences.
  • Mojr, et al. (n.d.). β-Cyclodextrin as a Catalyst in Organic Synthesis. Request PDF.
  • A New and Efficient Method for the Synthesis of Thiiranes from Oxirane—β-cyclodextrin Complexes and Thiourea in W
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • S. M. S. Chauhan, Geetanjali, B. B. Sahoo, β-Cyclodextrin as a Catalyst in Organic Synthesis, ResearchGate. Available at: [Link].

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Thiazinane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical reactions involving thiazinane derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to diagnose, mitigate, and resolve catalyst deactivation issues, thereby enhancing the efficiency and reproducibility of your synthetic routes.

Introduction: The Inherent Challenge of Thiazinane Derivatives in Catalysis

Thiazinane derivatives are a crucial class of sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1][2] However, the very presence of the sulfur atom within the thiazinane ring presents a formidable challenge in transition metal-catalyzed reactions. Sulfur is a well-documented catalyst poison, particularly for late transition metals such as palladium, platinum, and rhodium, which are frequently employed in key synthetic transformations.[3][4][5]

Catalyst deactivation in this context is not a mere inconvenience; it can lead to sluggish or incomplete reactions, low yields, and difficulty in purification, ultimately impeding research and development timelines. This guide will provide a structured approach to understanding and overcoming these obstacles.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section is formatted in a question-and-answer style to directly address common issues observed during experimentation.

Issue 1: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the cause?

Initial Assessment:

A stalled or slow reaction is a primary indicator of catalyst deactivation. To confirm this, consider the following diagnostic steps:

  • Reaction Profile Analysis: If you are monitoring the reaction progress over time (e.g., by LC-MS, GC-MS, or NMR), a sharp decrease in the rate of product formation after an initial period of activity is a strong sign of catalyst deactivation.

  • Catalyst Loading Increase: A common diagnostic is to add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts or the rate increases significantly, it strongly suggests that the initial catalyst has lost its activity.

  • Visual Inspection (for heterogeneous catalysts): For solid-supported catalysts, a change in color or the appearance of agglomeration can sometimes indicate catalyst degradation.

Underlying Causality:

The most probable cause of deactivation when working with thiazinane derivatives is poisoning of the catalyst's active sites by the sulfur atom in your substrate or product.[6][7][8] Sulfur, with its lone pairs of electrons, can strongly chemisorb onto the metal surface, blocking the active sites required for the catalytic cycle.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected catalyst deactivation.

Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is not working with my thiazinane-containing substrate. What's wrong?

Probable Cause:

Palladium catalysts are notoriously susceptible to sulfur poisoning.[3][9][10][11] The sulfur atom in the thiazinane ring can irreversibly bind to the palladium surface, leading to rapid deactivation.[3][11] This is a classic case of catalyst poisoning where the substrate itself is the source of the poison.

Recommended Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading (e.g., 5-10 mol%) may be sufficient to achieve a reasonable yield before the majority of the catalyst is deactivated. This is often a pragmatic first approach in a research setting.

  • Employ a More Robust Catalyst System:

    • Ligand Selection: Utilize electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that can stabilize the palladium center and potentially offer some steric protection from the sulfur atom.

    • Sulfur-Tolerant Catalysts: Investigate catalyst systems known for their enhanced tolerance to sulfur. While less common, certain nickel or copper-based catalysts might be more resilient in specific transformations.[1]

  • Substrate Modification: If synthetically feasible, consider temporarily modifying the thiazinane moiety to reduce its Lewis basicity. For example, oxidation of the sulfur to a sulfoxide or sulfone can diminish its poisoning effect. The sulfur can then be reduced back to the sulfide in a subsequent step.

Experimental Protocol: Screening for a More Robust Palladium Catalyst

  • Set up a parallel reaction screen with your thiazinane-containing substrate and coupling partner.

  • Use a consistent set of reaction conditions (solvent, base, temperature).

  • In separate vials, test a variety of palladium precatalysts and ligands. A recommended starting panel is provided in the table below.

  • Monitor the reactions by a suitable analytical technique (e.g., LC-MS) at regular intervals (e.g., 1h, 4h, 12h) to assess both the initial reaction rate and the sustainability of the catalytic activity.

Catalyst System Rationale
Pd(PPh₃)₄Standard baseline catalyst.
Pd₂(dba)₃ + XPhosBulky, electron-rich ligand for steric protection.
Pd(OAc)₂ + SPhosAnother bulky, electron-rich ligand.
[Pd(allyl)Cl]₂ + RuPhosPrecatalyst with a different activation profile.
Issue 3: I am performing a hydrogenation reaction, and the catalyst (e.g., Pd/C, PtO₂) is dying. What can I do?

Probable Cause:

Hydrogenation catalysts are highly susceptible to sulfur poisoning.[6][9] The sulfur in the thiazinane derivative will strongly adsorb to the active sites on the catalyst surface, preventing the adsorption and activation of hydrogen and the olefin.

Recommended Solutions:

  • Use a Sulfur-Tolerant Catalyst: Consider using a ruthenium-based catalyst, which has been shown to exhibit better tolerance to sulfur compounds in certain hydrogenation reactions.[5]

  • Feedstock Purification: Ensure that your starting materials and solvent are free from other sulfur-containing impurities that could be contributing to the deactivation.[7][12]

  • Catalyst Regeneration (for heterogeneous catalysts): In some cases, a poisoned catalyst can be regenerated. However, for sulfur poisoning, this can be challenging.

    • Thermal Regeneration: This involves heating the catalyst to high temperatures to desorb or decompose the sulfur compounds.[6][13] This is typically performed under a controlled atmosphere.

    • Chemical Regeneration: This may involve washing the catalyst with specific reagents to remove the poison.[13][14] However, this can be a complex process and may not fully restore the catalyst's activity.

Diagram of Catalyst Poisoning by a Thiazinane Derivative:

Caption: Sulfur in the thiazinane derivative blocks active sites.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when working with thiazinane derivatives?

A1: The primary mechanism is poisoning , where the sulfur atom of the thiazinane ring strongly adsorbs to the active sites of the metal catalyst.[6][7][15] This blocks the sites from participating in the desired catalytic cycle. Other potential, though less common, mechanisms include:

  • Fouling: Where insoluble byproducts or polymers deposit on the catalyst surface.[7][16]

  • Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[7]

Q2: Are all metal catalysts equally susceptible to poisoning by thiazinane derivatives?

A2: No. Late transition metals like palladium, platinum, and rhodium are particularly sensitive to sulfur poisoning.[3][10] Early transition metals and some main group metals may show greater tolerance. Copper-catalyzed reactions, for instance, are sometimes more amenable to sulfur-containing substrates.[1]

Q3: Can I regenerate a catalyst that has been poisoned by a thiazinane derivative?

A3: Regeneration is possible but can be difficult. The strength of the sulfur-metal bond often makes the poisoning irreversible under normal reaction conditions.[3][9]

  • For heterogeneous catalysts (e.g., Pd/C): Thermal regeneration at high temperatures or chemical washing can be attempted, but complete recovery of activity is not guaranteed.[6][13]

  • For homogeneous catalysts: Regeneration is generally not feasible as the catalyst is in the same phase as the reactants and products.

Q4: How can I design my synthetic route to minimize catalyst deactivation issues with thiazinanes?

A4:

  • Strategic Synthesis: If possible, introduce the thiazinane ring late in the synthetic sequence to minimize the number of catalytic steps it is subjected to.

  • Protecting Groups: As mentioned earlier, temporarily oxidizing the sulfur to a sulfone can be an effective strategy to "protect" the catalyst from poisoning.

  • Catalyst Choice: From the outset, consider using catalyst systems known for their robustness or those that have been specifically developed for sulfur-containing substrates.

Q5: Are there any "sacrificial" agents I can add to my reaction to protect the catalyst?

A5: The concept of a "poison trap" or sacrificial agent exists, where a compound that is more readily adsorbed by the catalyst than the thiazinane is added.[12] However, the effectiveness of this approach is highly dependent on the specific reaction and catalyst system, and it can complicate reaction kinetics and purification. Careful screening would be required to identify a suitable agent that does not interfere with the desired reaction.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
  • Catalyst deactivation mechanisms and how to prevent them. (2025-06-19). Vertex AI Search.
  • Method for reactivating palladium catalysts - Google Patents.
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025-09-15). YouTube.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27). Vertex AI Search.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09). Vertex AI Search.
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025-09-14). YouTube.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Royal Society of Chemistry.
  • Catalysts Deactivation, Poisoning and Regener
  • Haber process - Wikipedia. Wikipedia.
  • Catalyst deactivation Common causes - AmmoniaKnowHow. AmmoniaKnowHow.
  • Poisoning and deactivation of palladium c
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC - PubMed Central.
  • What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone - YouTube. (2025-09-24). YouTube.
  • A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications.
  • Heterogeneous catalyst deactivation causes and mechanisms: Overview - ResearchGate. (2021-09-15).
  • Methods of Catalyst regener
  • Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - PubMed Central - NIH.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - Beilstein Journals. Beilstein Journals.
  • 1,3-Thiazines and Their Benzo Derivatives | Request PDF - ResearchGate.
  • catalyst deactivation in the synthesis of cyclopentanetriones - Benchchem. Benchchem.
  • Recent advances in the synthesis and utility of thiazoline and its deriv

Sources

Technical Support Center: Troubleshooting Low Recovery in Sulfur Heterocycle Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low recovery during the recrystallization of sulfur heterocycles. Sulfur-containing motifs are integral to a vast array of pharmaceuticals and functional materials, making their efficient purification a critical step in chemical synthesis.[1][2] This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification processes.

Understanding the Challenge: The Unique Nature of Sulfur Heterocyples

Sulfur heterocycles, such as thiophenes and benzothiophenes, possess unique electronic and structural characteristics that can influence their crystallization behavior.[3] The presence of the sulfur atom can lead to specific intermolecular interactions, including sulfur-sulfur interactions, which can affect crystal packing. Furthermore, these compounds are often synthesized through multi-step reactions, leading to impurities that can significantly hinder crystallization and reduce recovery yields.[4][5]

Part 1: Systematic Troubleshooting Guide for Low Recovery

Low recovery after recrystallization is a multifaceted problem. This section provides a systematic approach to diagnose and resolve the root cause of poor yields.

Initial Diagnosis: Where Did My Compound Go?

Before optimizing the recrystallization protocol, it's crucial to determine if the low yield is a result of the crystallization process itself or an issue with the preceding reaction. A low crude mass before purification points towards a reaction problem, not a crystallization one.[6] If the crude mass was substantial, the focus should be on the purification step.

The Critical Role of Solvent Selection

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the sulfur heterocycle at elevated temperatures and low solubility at room temperature or below.[7][8]

Common Pitfall: Using an excessive volume of solvent is a frequent cause of low recovery, as a significant portion of the compound will remain in the mother liquor upon cooling.[6][9]

Troubleshooting Steps:

  • Evaluate Solvent Polarity: "Like dissolves like" is a foundational principle. For non-polar sulfur heterocycles, non-polar solvents are often a good starting point.[10] A rule of thumb is that solvents containing functional groups similar to the compound often work well.[11]

  • Consult Solubility Data: When available, consult literature for solubility data of your specific or analogous sulfur heterocycle in various organic solvents. For elemental sulfur, non-polar aromatic solvents like toluene and xylenes are effective.[7][10][12]

  • Perform Small-Scale Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, acetone, ethanol, toluene, and mixtures thereof) at both room temperature and at their boiling points.[11]

Data-Driven Solvent Selection for Sulfur Heterocycles:

Solvent SystemPolarityBoiling Point (°C)Suitable ForNotes
TolueneNon-polar111Thiophenes, Benzothiophenes, Elemental SulfurGood for compounds with aromatic character.[10][13]
Xylenes (mixture)Non-polar~140Elemental SulfurHigher boiling point allows for dissolving more solute.[7][8][12]
Hexane/Ethyl AcetateNon-polar/Polar AproticVariableGeneral purpose for many organic compoundsA common mixture for chromatography and recrystallization.[11][14]
Ethanol/WaterPolar ProticVariableMore polar sulfur heterocyclesThe water acts as an anti-solvent.[15]
MethanolPolar Protic65Polar compoundsCan be effective for certain substituted heterocycles.[16]
The Problem of "Oiling Out"

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid upon cooling.[6] This is often due to the melting point of the compound being lower than the temperature of the solution, or the presence of significant impurities that depress the melting point.[6][16] Oiled-out products are typically impure.[6]

Causality and Prevention:

  • High Impurity Levels: Impurities can significantly lower the melting point of your compound.[6][17]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point.[9]

  • Inappropriate Solvent Choice: A solvent with a very high boiling point might keep the solution temperature above the compound's melting point during the initial stages of cooling.[16]

Protocol for Preventing Oiling Out:

  • Ensure Purity: If possible, pre-purify the crude material using a technique like column chromatography to reduce the impurity load.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This allows for controlled crystal growth.[9]

  • Add More Solvent: If oiling out occurs, reheat the solution and add a small amount of additional solvent to keep the compound dissolved for longer at a lower temperature.[6]

  • Use a Seed Crystal: Introducing a small, pure crystal of the desired compound can induce crystallization at a lower temperature, bypassing the oiling out phase.[18][19]

  • Change the Solvent System: Experiment with a different solvent or a solvent mixture.[16][19]

Optimizing Crystal Growth and Recovery

The rate of crystal formation directly impacts purity and recovery. Rapid crystallization tends to trap impurities.[6]

Workflow for Optimal Crystal Growth:

Sources

Technical Support Center: Managing Impurities in 2,2-Dimethylthiirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylthiirane. As a strained heterocyclic compound, this compound is a valuable building block in organic synthesis, but its preparation can be accompanied by the formation of various impurities that may compromise the yield, purity, and downstream applications of the final product. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common challenges encountered during the synthesis and purification of this compound. Our aim is to equip you with the expertise to anticipate, identify, and mitigate the formation of impurities, ensuring the robust and reproducible synthesis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the reaction of its corresponding epoxide, 2,2-Dimethyloxirane (also known as isobutylene oxide), with a sulfur-donating reagent. The two most common sulfur sources for this transformation are thiourea (H₂NCSNH₂) and potassium thiocyanate (KSCN)[1][2]. Both methods proceed via a nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the thiirane ring.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The impurity profile can vary depending on the synthetic route and reaction conditions. However, common impurities include:

  • Unreacted 2,2-Dimethyloxirane: Incomplete reaction is a common source of this impurity.

  • Poly(this compound): Thiiranes, being strained rings, are susceptible to ring-opening polymerization, especially in the presence of acidic or nucleophilic catalysts and at elevated temperatures[3][4].

  • 2-Methyl-1-propene: This can arise from the desulfurization of this compound, a reaction that can be promoted by certain catalysts or high temperatures.

  • Byproducts from the sulfur reagent: When using thiourea, urea is a major byproduct. With potassium thiocyanate, potassium cyanate is formed.

  • Ring-opened byproducts: Under certain conditions, nucleophilic attack on the thiirane ring can lead to the formation of linear sulfur-containing compounds.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Polymerization: As mentioned, polymerization is a significant competing reaction. This is often exacerbated by localized overheating or the presence of catalytic impurities.

  • Product Loss During Workup: this compound is a volatile compound (boiling point ~95-96 °C). Significant loss can occur during solvent removal or extraction if not performed carefully at reduced temperature and pressure.

  • Side Reactions: The formation of byproducts through alternative reaction pathways will naturally lower the yield of the desired product.

Q4: How can I monitor the progress of the reaction and the purity of my product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying impurities[5]. The disappearance of the starting material (2,2-Dimethyloxirane) and the appearance of the product peak (this compound) can be tracked over time. Thin-Layer Chromatography (TLC) can also be used, though visualization may require a specific stain (e.g., potassium permanganate) as thiiranes are not typically UV-active.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during the synthesis of this compound.

Issue 1: High Levels of Unreacted 2,2-Dimethyloxirane
Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction by GC-MS to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.
Poor Reagent Quality Ensure the thiourea or potassium thiocyanate is of high purity and dry. Moisture can interfere with the reaction.
Inefficient Mixing If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between reactants.
Issue 2: Formation of Polymeric Byproducts
Possible Cause Suggested Solution
High Reaction Temperature Maintain a consistent and moderate reaction temperature. Avoid localized overheating by using a well-controlled heating mantle and efficient stirring.
Presence of Catalytic Impurities Ensure all glassware is scrupulously clean and dry. Acidic or basic residues can catalyze polymerization.
Prolonged Reaction Time Once the reaction has reached completion (as determined by GC-MS), promptly proceed with the workup to minimize the time the product is exposed to conditions that may induce polymerization.
Issue 3: Product Loss During Purification
Possible Cause Suggested Solution
Evaporation of the Volatile Product When removing solvents, use a rotary evaporator with a cooled trap and maintain a moderate vacuum and low bath temperature.
Inefficient Extraction Use a low-boiling point, non-polar solvent like diethyl ether or pentane for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
Co-distillation with Solvent During fractional distillation, ensure the fractionating column is efficient enough to separate the product from any remaining extraction solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-Dimethyloxirane and Thiourea

This protocol is adapted from general procedures for the synthesis of thiiranes from epoxides[5][6].

Materials:

  • 2,2-Dimethyloxirane

  • Thiourea

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in deionized water.

  • To this solution, add 2,2-Dimethyloxirane (1.0 equivalent).

  • Heat the reaction mixture to a gentle reflux (around 60-70 °C) and stir vigorously.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10g scale reaction).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.

  • The crude product can be further purified by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from less volatile impurities[7][8].

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin to gently heat the distillation flask.

  • Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is approximately 95-96 °C at atmospheric pressure and will be lower under vacuum.

  • Monitor the purity of the collected fractions by GC-MS.

Visualizations

Reaction Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2,2-Dimethyloxirane + Sulfur Source reaction Reaction (e.g., with Thiourea in H2O) start->reaction extraction Solvent Extraction reaction->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration distillation Fractional Distillation concentration->distillation end Pure this compound distillation->end

Caption: General workflow for the synthesis and purification of this compound.

Impurity Formation Pathways

G cluster_reactants Reactants cluster_products Products & Impurities oxirane 2,2-Dimethyloxirane thiirane This compound (Desired Product) oxirane->thiirane Desired Reaction unreacted Unreacted 2,2-Dimethyloxirane oxirane->unreacted Incomplete Reaction sulfur Sulfur Source sulfur->thiirane polymer Poly(this compound) thiirane->polymer Polymerization (Side Reaction) alkene 2-Methyl-1-propene thiirane->alkene Desulfurization (Side Reaction)

Caption: Key reaction pathways leading to the desired product and common impurities.

References

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nat Commun. 2022;13(1):4825. [Link]

  • From Thiiranes to Thiocarbonyl S-Sulfides; Recent Results. Phosphorus, Sulfur, and Silicon and the Related Elements. 1989;43(1-2):261-295. [Link]

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. In: Topics in Heterocyclic Chemistry. Springer; 2010:1-55. [Link]

  • Purification by Fractional distillation/crystallisation (Procedure). Amrita Virtual Lab. [Link]

  • Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines. OUCI. [Link]

  • Thiirane synthesis. Organic Chemistry Portal. [Link]

  • Thiirane synthesis. Organic Chemistry Portal. [Link]

  • Recent synthesis of thietanes. Beilstein J Org Chem. 2020;16:1357-1410. [Link]

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nat Commun. 2022;13(1):4825. [Link]

  • Purification by Fractional distillation/crystallisation (Theory). Organic Chemistry Virtual Lab. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. [Link]

  • A New and Efficient Method for the Synthesis of Thiiranes from Oxirane—β-cyclodextrin Complexes and Thiourea in Water. Request PDF. [Link]

  • Thiirane. Wikipedia. [Link]

  • Thiirane Synthesis And Reaction || Heterocyclic Compounds ||Msc Chemistry. YouTube. [Link]

  • This compound. PubChem. [Link]

  • A Practical and Eco-Friendly Method for Conversion of Epoxides to Thiiranes with Immobilized Thiourea on CaCO3. ResearchGate. [Link]

Sources

Technical Support Center: Reaction Optimization for Substituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert-driven troubleshooting and in-depth answers to common challenges encountered during the synthesis and purification of substituted pyrimidines. Our focus is on elucidating the causality behind experimental choices to empower you to optimize your reactions effectively.

Section 1: Low Yield and Conversion Issues

Low product yield is one of the most frequently encountered problems. This section addresses the root causes of poor conversion and provides systematic approaches to enhance reaction efficiency.

FAQ 1.1: My Biginelli reaction is giving a low yield with significant unreacted starting materials. What are the primary factors to investigate?

Answer:

Low conversion in a Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically points to suboptimal reaction conditions or issues with reagent quality.[1] A systematic optimization of key parameters is crucial.

Causality and Troubleshooting Steps:

  • Catalyst Inefficiency: The classical Biginelli reaction is acid-catalyzed.[2][3] The catalyst's role is to activate the aldehyde for nucleophilic attack. If the catalyst is inactive or inappropriate, the reaction will stall.

    • Brønsted vs. Lewis Acids: While traditional Brønsted acids like HCl are effective, Lewis acids such as FeCl₃, ZnCl₂, Yb(OTf)₃, and InCl₃ often provide superior yields by more effectively activating the carbonyl group of the aldehyde.[2][4][5] The choice between a Brønsted and Lewis acid can be substrate-dependent. A metal–organic framework possessing both Lewis and Brønsted acidic sites has shown high efficiency.[6]

    • Catalyst Loading: The amount of catalyst is critical. Too little may result in incomplete conversion, while too much can sometimes promote side reactions. Typical catalyst loading ranges from 5 to 20 mol%. It's essential to perform a catalyst loading study to find the optimal concentration for your specific substrates.[3][7]

    • Catalyst Activity: Ensure your catalyst is not deactivated. For instance, some Lewis acids are sensitive to moisture.

  • Suboptimal Temperature and Reaction Time: Many Biginelli reactions require heating to proceed at a reasonable rate.

    • Thermal Conditions: If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can significantly improve the rate and yield.[1] Refluxing in a suitable solvent like ethanol is a common practice.[3]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[5][8]

    • Reaction Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.

  • Inappropriate Solvent Choice: The solvent plays a key role in solubilizing the reactants and influencing the reaction pathway.

    • Solvent Polarity: Polar solvents like ethanol, methanol, and acetonitrile are commonly used and generally give good results.[1][3] The choice of solvent can affect the tautomeric equilibrium of the β-ketoester, which in turn influences the reaction yield.[4]

    • Solvent-Free Conditions: Performing the reaction "neat" (without a solvent), often with microwave irradiation or grinding, can be a highly efficient and environmentally friendly option, leading to higher yields and shorter reaction times.[5][7]

  • Reactant Purity and Stoichiometry:

    • Purity: Impurities in the starting materials, especially the aldehyde, can inhibit the catalyst or lead to side reactions.[1] Ensure all reactants are of high purity.

    • Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the key N-acyliminium ion intermediate, thereby improving the yield.[3][4]

Workflow for Troubleshooting Low Yield in Biginelli Reactions

G start Low Yield in Biginelli Reaction reagent_check Verify Purity and Stoichiometry of Reactants start->reagent_check catalyst_opt Optimize Catalyst: - Type (Lewis vs. Brønsted) - Loading (5-20 mol%) reagent_check->catalyst_opt Reactants OK condition_opt Adjust Reaction Conditions: - Increase Temperature - Extend Reaction Time - Consider Microwave catalyst_opt->condition_opt Catalyst Optimized solvent_screen Screen Solvents: - Polar (EtOH, ACN) - Solvent-Free condition_opt->solvent_screen Conditions Optimized monitor Monitor by TLC solvent_screen->monitor Solvent Chosen success Improved Yield monitor->success

Caption: A systematic workflow for troubleshooting low yields.

FAQ 1.2: My Pinner synthesis of a pyrimidine is failing or giving a low yield. What are the most critical parameters to control in this reaction?

Answer:

The Pinner pyrimidine synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, is highly sensitive to reaction conditions, particularly the presence of water and the quality of the amidine starting material.[1]

Causality and Troubleshooting Steps:

  • Amidine Quality and Stability: The amidine is a key building block, and its purity is paramount.

    • Amidine Salt Purity: Amidines are often used as their hydrochloride salts, which can be hygroscopic.[1] Absorbed moisture can lead to hydrolysis of the amidine or key reaction intermediates. It is recommended to use freshly prepared or rigorously dried amidine salts.

    • Free-Basing the Amidine: In some protocols, the amidine salt is converted to the free base just before use. Incomplete conversion or decomposition of the free base can be a source of low yield.

  • Strictly Anhydrous Conditions: The Pinner reaction is notoriously sensitive to water.

    • Hydrolysis of Intermediates: Water can hydrolyze the Pinner salt intermediate (an imino ether salt), preventing the subsequent cyclization to the pyrimidine ring.[9][10]

    • Practical Measures: Always use oven-dried glassware. Solvents should be freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Cyclization: The final ring-closing step can sometimes be the rate-limiting step.

    • Acid/Base Catalysis: The cyclization is often promoted by either acidic or basic conditions. If the reaction stalls, the addition of a catalytic amount of a Brønsted acid or the use of a suitable base can facilitate the final cyclization and dehydration steps.[1]

    • Temperature: As with the Biginelli reaction, increasing the reaction temperature can provide the necessary activation energy for the ring-closure step.

Section 2: Side Product Formation and Selectivity Issues

The formation of undesired byproducts complicates purification and reduces the yield of the target pyrimidine. Understanding the competing reaction pathways is key to improving selectivity.

FAQ 2.1: In my Biginelli reaction, I'm observing a significant byproduct. How can I identify and minimize its formation?

Answer:

Side product formation in the Biginelli reaction often arises from competing reaction pathways involving the highly reactive starting materials. The identity of the byproduct provides clues for optimizing the reaction conditions.

Common Side Products and Mitigation Strategies:

  • Hantzsch Dihydropyridine: This is a common fluorescent byproduct that forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at high temperatures).[1]

    • Mechanistic Insight: The Hantzsch pathway competes directly with the Biginelli pathway for the aldehyde.

    • Mitigation:

      • Lower Reaction Temperature: The Hantzsch reaction is often favored at higher temperatures. Running the reaction at a lower temperature can significantly suppress this side reaction.[1]

      • Catalyst Choice: Certain Lewis acids may show a higher preference for the Biginelli pathway over the Hantzsch pathway. Screening different catalysts can improve selectivity.

  • Knoevenagel Condensation Product: This byproduct results from the direct condensation of the aldehyde and the β-ketoester.

    • Mechanistic Insight: This pathway is favored if the formation of the N-acyliminium ion from the aldehyde and urea is slow.[4]

    • Mitigation:

      • Alter Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can push the equilibrium towards the N-acyliminium ion intermediate, outcompeting the Knoevenagel condensation.[4]

      • Catalyst Selection: A highly effective Lewis acid can accelerate the formation of the N-acyliminium ion, thus minimizing the Knoevenagel side product.[4]

  • N-Acylurea Byproducts: These can form and may be difficult to separate from the desired product.

    • Identification: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

    • Mitigation: Careful control of reaction stoichiometry and catalyst choice can sometimes suppress the formation of N-acylureas. Recrystallization is often the most effective method for their removal during purification.[1]

Competing Pathways in the Biginelli Reaction

G cluster_main Desired Biginelli Pathway cluster_side1 Knoevenagel Side Reaction cluster_side2 Hantzsch Side Reaction Aldehyde_Urea Aldehyde + Urea Iminium N-Acylimmonium Ion Aldehyde_Urea->Iminium Acid Catalyst Open_Chain Open-Chain Ureide Iminium->Open_Chain Ketoester_enol β-Ketoester (Enol) Ketoester_enol->Open_Chain DHPM Desired DHPM Product Open_Chain->DHPM Cyclization -H₂O Aldehyde_Keto Aldehyde + β-Ketoester Knoevenagel_Product Knoevenagel Adduct Aldehyde_Keto->Knoevenagel_Product Aldehyde_Ammonia Aldehyde + NH₃ (from Urea decomposition) Hantzsch_Product Hantzsch DHP Aldehyde_Ammonia->Hantzsch_Product

Caption: Competing reaction pathways in the Biginelli synthesis.

Section 3: Purification Challenges

Substituted pyrimidines, particularly those with polar functional groups, can present significant purification challenges. This section provides guidance on effective purification strategies.

FAQ 3.1: My synthesized pyrimidine derivative is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer:

The purification of polar, nitrogen-containing heterocycles like pyrimidines is a common challenge due to their strong interaction with the acidic surface of silica gel, often leading to peak tailing and poor separation.[11]

Purification Strategies for Polar Pyrimidines:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material and should be attempted before resorting to chromatography.

    • Solvent Selection: Experiment with a range of solvents of varying polarities. Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[12] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[13]

  • Column Chromatography Optimization:

    • Deactivating Silica Gel: To minimize peak tailing of basic pyrimidines, you can add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to your eluent. This neutralizes the acidic silanol groups on the silica surface.[14]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Alumina (neutral or basic) can be an excellent alternative for purifying basic compounds.[14]

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 column may be more effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and is an excellent choice for purifying polar pyrimidine derivatives.[11]

Detailed Protocol: Purification of a Polar Pyrimidine by Column Chromatography on Silica Gel
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • To mitigate tailing of basic compounds, add 1% triethylamine to the eluent.

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to begin elution.

    • Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrimidine derivative.

Section 4: Data Tables for Reaction Optimization

The following tables provide a starting point for optimizing your pyrimidine synthesis, summarizing data from various literature sources.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
HClCatalyticEthanolReflux4h39[3]
Yb(OTf)₃10Neat10030 min95[5]
InCl₃15AcetonitrileReflux3h92[5]
FeCl₃·6H₂O10Neat10045 min96[7]
Dicalcium Phosphate7EthanolReflux35 min91[3]
Ni-MOF-Neat8015 min98[6]

Table 2: Effect of Solvent on Biginelli Reaction Yield

SolventDielectric Constant (ε)Temperature (°C)Time (min)Yield (%)Reference
Ethanol24.3Reflux3591[3]
Methanol32.6Reflux3585[3]
Acetonitrile37.5Reflux3572[3]
THF7.6Reflux3581[3]
Solvent-Free-1004596[7]

References

  • Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 1891 , 24 (1), 1317–1319. [Link]

  • Barthakur, M. G.; et al. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Synlett, 2007 , 223-226. [Link]

  • ResearchGate. A mechanistic investigation of Biginelli reaction under base catalysis. [Link]

  • ACS Publications. Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry, 2019 , 58 (11), 7353-7359. [Link]

  • ACS Omega. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. 2023 , 8 (12), 11239–11252. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 2023 , 13(1), 180. [Link]

  • SciELO México. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 2016 , 60(3), 131-136. [Link]

  • RSC Publishing. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 2019 , 10, 4555-4561. [Link]

  • ResearchGate. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]

  • Odinity. Biginelli Reaction - Lab Report. 2014 . [Link]

  • JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 2019 , 6(6). [Link]

  • ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). 2022 , 7 (30), 26035–26065. [Link]

  • Taylor & Francis Online. A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Chilean Chemical Society, 2010 , 55(4). [Link]

  • ResearchGate. Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

  • PubMed Central. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Mycobiology, 2008 , 36(2), 66–71. [Link]

  • ResearchGate. Optimization the reaction conditions for the Biginelli reaction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. [Link]

  • MDPI. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 2014 , 19(7), 9036-9049. [Link]

  • ARKAT USA, Inc. New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2007 , (xiv), 53-60. [Link]

  • ResearchGate. Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. [Link]

  • YouTube. Biginelli Reaction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • ResearchGate. Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. [Link]

  • ResearchGate. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • University of Glasgow. How to run column chromatography. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • J&K Scientific. Pinner Reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • The International Journal of Scientific & Engineering Research. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. 2025 , 13(8). [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • SciELO South Africa. The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. South African Journal of Chemistry, 2018 , 71, 147-153. [Link]

  • MIT OpenCourseWare. MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • DevTools daily. Free Graphviz / Dot online editor. [Link]

  • PubMed. Quantitative measures of solvent polarity. Chemical Reviews, 2004 , 104(1), 175-98. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Graphviz. dot. [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Graphviz. DOT Language. [Link]

  • ResearchGate. (PDF) Quantitative Measures of Solvent Polarity. [Link]

  • MD Scientific. Interchim-Purification-Column-Guide. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reaction Products of 2,2-Dimethylthiirane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, strained heterocyclic compounds serve as valuable building blocks for the construction of complex molecular architectures. Among these, thiiranes, the sulfur analogs of epoxides, offer a unique platform for a variety of chemical transformations. This guide provides an in-depth technical comparison of the primary reaction pathways of 2,2-dimethylthiirane: desulfurization to form 2,3-dimethyl-2-butene, nucleophilic ring-opening to generate functionalized thiols and thioethers, and ring-opening polymerization to produce poly(thioisobutylene).

This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a nuanced understanding of the causality behind experimental choices, the inherent self-validating nature of the described protocols, and a clear comparison with alternative synthetic strategies. All key claims are substantiated with citations to authoritative sources, and detailed experimental procedures are provided to ensure reproducibility.

Desulfurization: A Gateway to Tetrasubstituted Alkenes

The extrusion of a sulfur atom from this compound provides a direct route to 2,3-dimethyl-2-butene, a tetrasubstituted alkene. This transformation is of interest for the synthesis of sterically hindered motifs in organic molecules.

Phosphine-Mediated Desulfurization

Trivalent phosphorus compounds, such as triphenylphosphine, are effective reagents for the desulfurization of thiiranes. The reaction proceeds through a nucleophilic attack of the phosphine on the sulfur atom, forming a thiaphosphirane intermediate that subsequently collapses to yield the alkene and triphenylphosphine sulfide.

Experimental Protocol: Desulfurization of this compound with Triphenylphosphine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous toluene (10 mL/mmol of thiirane).

  • Add triphenylphosphine (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with hexane) to isolate 2,3-dimethyl-2-butene.

Causality of Experimental Choices:

  • Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the thiirane. Toluene is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy of the reaction.

  • Triphenylphosphine Stoichiometry: A slight excess of triphenylphosphine is used to ensure complete conversion of the thiirane.

  • Reflux Conditions: The elevated temperature is necessary to promote the formation of the thiaphosphirane intermediate and its subsequent decomposition.

Rhenium-Catalyzed Desulfurization

Transition metal complexes can also catalyze the desulfurization of thiiranes. Oxorhenium(V) complexes have been shown to be effective for this transformation, proceeding via a sulfur atom transfer mechanism.[1]

Conceptual Workflow: Rhenium-Catalyzed Desulfurization

Thiirane This compound Re_catalyst Oxorhenium(V) Catalyst Thiirane->Re_catalyst Coordination Alkene 2,3-Dimethyl-2-butene Re_catalyst->Alkene Sulfur Extrusion Re_S Rhenium-Sulfido Complex Re_catalyst->Re_S S_acceptor Sulfur Acceptor (e.g., Arsine) Product_S Sulfurated Acceptor S_acceptor->Product_S Re_S->Re_catalyst Catalyst Regeneration Re_S->S_acceptor Sulfur Transfer Thiirane This compound Grignard R-MgX Thiirane->Grignard Nucleophilic Attack Intermediate Magnesium Thiolate Grignard->Intermediate H3O H₃O⁺ Workup Intermediate->H3O Protonation Thioether Tertiary Thioether H3O->Thioether

Caption: Ring-opening of this compound with a Grignard reagent.

Comparison with Alternative Syntheses of Tertiary Thioethers
MethodStarting MaterialReagentsYieldAdvantagesDisadvantages
Thiirane Ring-Opening This compound & R-XR-MgX or R-LiGoodDirect formation of C-S and C-C bonds.Requires synthesis of the thiirane.
SN2 Reaction Tertiary Alkyl HalideThiolate (RS⁻)Low to moderateUtilizes readily available starting materials.Prone to elimination side reactions with tertiary halides.
Thiol Addition to Alkene 2-MethylpropeneThiol (RSH), Radical InitiatorGoodAtom economical.Follows anti-Markovnikov addition, not suitable for tertiary thioethers.

Ring-Opening Polymerization: Synthesis of Poly(thioisobutylene)

This compound can undergo ring-opening polymerization to yield poly(thioisobutylene), a polymer with a polythioether backbone. Both anionic and cationic initiation methods can be employed.

Anionic Ring-Opening Polymerization

Anionic polymerization of this compound can be initiated by strong bases or organometallic reagents, such as n-butyllithium. The propagation proceeds via a thiolate anion. [2][3] Experimental Protocol: Anionic Polymerization of this compound

  • In a flame-dried, sealed reaction vessel under a high-vacuum line, add freshly distilled anhydrous tetrahydrofuran (THF).

  • Introduce a solution of n-butyllithium in hexanes as the initiator via syringe.

  • Cool the initiator solution to -78 °C.

  • Add freshly distilled this compound monomer to the initiator solution.

  • Maintain the reaction at -78 °C and monitor for an increase in viscosity.

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration and dry under vacuum.

Causality of Experimental Choices:

  • High-Vacuum Technique: Anionic polymerizations are extremely sensitive to moisture and oxygen, which can terminate the growing polymer chains. Therefore, rigorous exclusion of air and water is paramount.

  • Low Temperature: The polymerization is conducted at low temperatures to minimize side reactions, such as chain transfer, and to control the polymerization rate.

  • Methanol Quench: Methanol protonates the propagating thiolate anion, effectively terminating the polymerization.

Cationic Ring-Opening Polymerization

Cationic polymerization of this compound can be initiated by strong acids or Lewis acids. The propagating species is a sulfonium ion. [4][5][6][7] Conceptual Workflow: Cationic Polymerization of this compound

Monomer This compound Initiator Cationic Initiator (e.g., BF₃) Monomer->Initiator Initiation Propagating_Chain Growing Poly(thioisobutylene) Chain with Sulfonium Ion End Initiator->Propagating_Chain Propagating_Chain->Monomer Propagation Termination Termination/Chain Transfer Propagating_Chain->Termination Polymer Poly(thioisobutylene) Termination->Polymer

Caption: Cationic ring-opening polymerization of this compound.

Comparison with Alternative Syntheses of Related Polymers
PolymerMonomerPolymerization MethodKey Features
Poly(thioisobutylene) This compoundAnionic or Cationic Ring-OpeningPolythioether backbone, potential for functionalization.
Polyisobutylene IsobutyleneCationic PolymerizationAll-carbon backbone, chemically inert, used in lubricants and sealants. [8][9]
Poly(propylene sulfide) Propylene SulfideAnionic or Cationic Ring-OpeningChiral centers in the backbone, leading to stereoregular polymers.

Conclusion

This compound is a versatile monomer that provides access to a range of valuable chemical products. The choice of reaction pathway—desulfurization, nucleophilic ring-opening, or polymerization—allows for the targeted synthesis of tetrasubstituted alkenes, functionalized thiols and thioethers, and polythioethers. This guide has provided a comparative analysis of these transformations, offering detailed experimental insights and contrasting them with alternative synthetic methodologies. A thorough understanding of the underlying principles governing these reactions empowers researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery and development.

References

  • - Phosphine-Mediated MBH-Type/Acyl Transfer/Wittig Sequence for Construction of Functionalized Furo[3,2- c]coumarins.

  • - Anionic ring‐opening polymerization of 2,2‐dimethyltrimethylene carbonate.

  • - Process for the synthesis of 2,3-dimethyl-2,3-butane diol.

  • - What is the alkene obtained from the dehydration of 2,3,3-Trimethyl-2-butanol?

  • - Polyisobutene and its preparation method.

  • - Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.

  • - Reactions of Grignard Reagents.

  • - Describe the polymerization of 2,2- dimethyloxirane by an anionic and cationic mechanism.

  • - Microwave-assisted regioselective ring opening of non-activated aziridines by lithium aluminium hydride.

  • - Synthesis of functional 1,2-dithiolanes from 1,3-bis- tert -butyl thioethers.

  • - Kinetics, mechanism, and computational studies of rhenium-catalyzed desulfurization reactions of thiiranes (thioepoxides).

  • - Anionic ring-opening polymerization of 2,2-dimethyltrimethylene carbonate.

  • - Synthetic Methods for Poly(thiophene)s.

  • - Cationic polymerization.

  • - Solutions of lithium aluminium hydride.

  • - Grignard Reagents.

  • - Table 2 -Pinacol rearrangement of 2,3-dimethyl-2,3-butane diol over...

  • - Question: Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol gives three alkenes.

  • - Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists.

  • - Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane.

  • - Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions.

  • - Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials.

  • - Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.

  • - 2.4: Cationic Polymerization.

  • - Rearrangement.

  • - Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene.

  • - Asymmetric synthesis of tertiary thiols and thioethers.

  • - A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides.

  • - Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

  • - Pinacol Rearrangement.

  • - tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • - Dehydration of 3,3-Dimethyl-2-butanol: Major Product Analysis | Class 12 Chemistry.

  • - Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends.

  • - A. Polymerization: Cationic Polymerization.

  • - Transnitrilation of Grignard reagents with dimethylmalononitrile....

  • - Reactions with Grignard Reagents.

  • - Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol gives three alkenes.

  • - ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE.

  • - Mechanism of the pinacol–pinacolone rearrangement of 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid.

  • - The dehydration of 3,3-dimethyl-2-butanol yields three different products. Write equations to...

Sources

The Gem-Dimethyl Effect: A Comparative Guide to 2,2-Dimethylthiirane and its Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Thiirane Ring

Thiiranes, the sulfur analogs of epoxides, are a valuable class of three-membered heterocycles that serve as potent intermediates in organic synthesis.[1] Their inherent ring strain makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of sulfur-containing molecules.[1] In the landscape of medicinal chemistry, thiirane-containing compounds have garnered significant attention, demonstrating a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[2] Notably, molecules incorporating the thiirane moiety have shown greater bactericidal properties than their oxirane counterparts and have been explored as tuberculostats and selective enzyme inhibitors.[3][4]

While the parent thiirane ring is a foundational building block, substitution on the ring dramatically alters its reactivity, stability, and synthetic utility. This guide focuses on 2,2-dimethylthiirane, providing a detailed comparison of its properties and reactivity against other common thiiranes, such as the parent (unsubstituted) thiirane and monosubstituted analogs. We will explore how the presence of the gem-dimethyl group—a classic example of the Thorpe-Ingold effect—governs reaction outcomes and offers unique advantages for synthetic chemists.

The Influence of Gem-Dimethyl Substitution: A Deeper Look at this compound

The defining feature of this compound is the quaternary carbon atom within its three-membered ring. This structural motif introduces significant steric hindrance and electronic effects that profoundly influence its chemical behavior compared to less substituted thiiranes.

Reactivity and Regioselectivity in Nucleophilic Ring-Opening

The cornerstone of thiirane chemistry is the nucleophilic ring-opening reaction, which proceeds via an SN2 mechanism. In unsymmetrically substituted thiiranes, the regioselectivity of this attack is a critical consideration.

For most thiiranes, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom.[5][6] This principle holds true and is, in fact, amplified in the case of this compound. The bulky gem-dimethyl group effectively shields the C2 position, directing incoming nucleophiles exclusively to the unsubstituted C3 carbon. This predictable regioselectivity is a significant synthetic advantage, ensuring the formation of a single regioisomeric product.

A study on the ring-opening of this compound with various thiols, catalyzed by either Na+-exchanged X-type zeolite or triethylamine in methanol, demonstrated that the reaction occurs with absolute regiospecificity, with the nucleophile attacking the C3 position to yield the corresponding alkylthioethanethiols.[7] This contrasts with 2-phenylthiirane, where the electronic effect of the phenyl group leads to a mixture of regioisomers.[7][8]

The general trend in reactivity for three-membered heterocycles in SN2 ring-opening reactions has been shown to be thiiranes > epoxides > phosphiranes > aziridines.[9] While thiiranes are generally more reactive than epoxides, the steric bulk in this compound can modulate this reactivity, potentially slowing the reaction rate compared to the parent thiirane while offering unparalleled control over the site of attack.

Comparative Data Summary

The following tables summarize key physical and reactive properties of this compound in comparison to other common thiiranes.

Table 1: Physical Properties of Selected Thiiranes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
ThiiraneC₂H₄S60.1255-56
2-MethylthiiraneC₃H₆S74.1575-77
This compoundC₄H₈S88.17[10]108-110
trans-2,3-DimethylthiiraneC₄H₈S88.17[11]95-96

Table 2: Regioselectivity of Nucleophilic Ring-Opening

Thiirane SubstrateNucleophileProduct(s)Key TakeawayReference
2-MethylthiiraneThiol (R'SH)Predominantly attack at C3 (less substituted)Steric control dominates.[7]
This compoundThiol (R'SH)Exclusive attack at C3High steric hindrance ensures complete regioselectivity.[7]
2-PhenylthiiraneThiol (R'SH)Mixture of C2 and C3 attack productsElectronic effects from the phenyl group compete with steric effects.[7][8]

The Thorpe-Ingold Effect in Action

The enhanced regioselectivity and altered reactivity of this compound can be rationalized by the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[12] This principle states that geminal substitution on a carbon chain can accelerate intramolecular reactions and influence bond angles.[13] In the context of the thiirane ring, the gem-dimethyl group compresses the internal C-C-S bond angle.[13] This angle compression, combined with the steric bulk, directs the trajectory of an incoming nucleophile away from the substituted carbon, thus enforcing the observed regioselectivity.[12][14] While often discussed in the context of promoting ring closure, the principles of sterics and angle strain are equally applicable to the pathways of ring-opening reactions.[13]

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic difference in the nucleophilic ring-opening of thiirane versus this compound.

G cluster_0 A) Unsubstituted Thiirane cluster_1 B) this compound T Thiirane TS_A1 Transition State 1 (Attack at C2) T->TS_A1 Slight preference for either carbon TS_A2 Transition State 2 (Attack at C3) Nu_A Nu⁻ Nu_A->T Attack at C2 or C3 P_A Ring-Opened Product TS_A1->P_A DMT This compound steric_hindrance Steric Hindrance DMT->steric_hindrance TS_B_favored Favored Transition State (Attack at C3) DMT->TS_B_favored Nu_B Nu⁻ Nu_B->DMT Exclusive attack at C3 TS_B_disfavored Disfavored Transition State (Attack at C2) steric_hindrance->TS_B_disfavored Blocks C2 attack P_B Single Regioisomeric Product TS_B_favored->P_B

Figure 1. Comparative SN2 ring-opening pathways for thiirane vs. This compound.

Experimental Protocols

A reliable method for the synthesis of thiiranes is the conversion of their corresponding epoxides using a sulfur transfer reagent like thiourea or ammonium thiocyanate.[15][16][17][18]

Protocol 1: Synthesis of this compound from 2,2-Dimethyloxirane

This protocol is adapted from established methods for the conversion of epoxides to thiiranes.[15][19]

Materials:

  • 2,2-Dimethyloxirane (isobutylene oxide)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyloxirane (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Thiourea acts as the sulfur source. The reaction proceeds via a nucleophilic attack of the sulfur on an epoxide carbon, followed by an intramolecular cyclization and elimination of urea to form the thiirane ring. The use of a protic solvent like ethanol facilitates the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by distillation if necessary.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show a singlet for the two methyl groups and a singlet for the CH₂ group of the thiirane ring.

Protocol 2: Nucleophilic Ring-Opening of this compound with a Thiol

This protocol demonstrates the highly regioselective ring-opening reaction.[7]

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in methanol, add triethylamine (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Causality: Triethylamine acts as a base, deprotonating the thiol to form the more nucleophilic thiolate anion. The thiolate then attacks the sterically accessible C3 carbon of the thiirane ring in a highly regioselective SN2 fashion.

  • Workup: Remove the methanol under reduced pressure. Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

    • Self-Validation: The structure of the product, 2-methyl-1-(phenylthio)propane-2-thiol, should be confirmed by NMR and mass spectrometry. The regioselectivity can be confirmed by the absence of the isomeric product, 1-methyl-1-(phenylthio)ethane-1-thiol, in the NMR spectra.

Conclusion

This compound presents a compelling case study in how substitution patterns dictate the reactivity of heterocyclic compounds. The presence of the gem-dimethyl group imparts a high degree of steric control over nucleophilic ring-opening reactions, leading to excellent and predictable regioselectivity that is often challenging to achieve with other substituted thiiranes. This feature, a direct consequence of the Thorpe-Ingold effect, makes this compound a powerful and reliable building block for the synthesis of complex sulfur-containing molecules. For researchers in drug development and synthetic chemistry, understanding these comparative nuances is crucial for designing efficient and selective synthetic routes.

References

  • Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. ResearchGate. [Link]

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]

  • Synthesis of thiiranes from epoxides | Request PDF. ResearchGate. [Link]

  • Synthesis of thiiranes from epoxides. OUCI. [Link]

  • Thiirane synthesis. Organic Chemistry Portal. [Link]

  • Organocatalytic Synthesis of Thiiranes from Alkenes. ChemistryViews. [Link]

  • Thiirane | chemistry. Britannica. [Link]

  • Natural Occurring Thiirane Containing Compounds: Origin, Chemistry, and their Pharmacological Activities. The Pharmaceutical and Chemical Journal. [Link]

  • Product Class 11: Thiiranes and Derivatives. Science of Synthesis. [Link]

  • Thorpe–Ingold effect. Wikipedia. [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC - NIH. [Link]

  • Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • BIOLOGICAL OVERVIEW ON THIIRANE DERIVATIVES. ResearchGate. [Link]

  • Synthesis of trithiolanes and tetrathianes from thiiranes catalyzed by ruthenium salen nitrosyl complexes. PubMed. [Link]

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. PMC - NIH. [Link]

  • Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. PMC. [Link]

  • Thiirane, 2,3-dimethyl-, trans-. PubChem - NIH. [Link]

  • 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. [Link]

  • This compound. PubChem - NIH. [Link]

  • Thiirane. Wikipedia. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Synfacts. [Link]

  • Thorpe-Ingold Effect. Chem-Station Int. Ed.. [Link]

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. PMC - NIH. [Link]

  • Study of the reactivity of thiiranes. ETDEWEB. [Link]

Sources

A Multi-Spectroscopic Approach to Confirming the Structure of 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Strained Heterocycle

2,2-Dimethylthiirane, also known as isobutylene sulfide, is a three-membered, sulfur-containing heterocycle.[1] Thiiranes are not just chemical curiosities; they serve as valuable intermediates in organic synthesis and are found in molecules with interesting biological activities.[2][3][4] However, their high ring strain makes them susceptible to ring-opening reactions, necessitating unambiguous and gentle methods for structural confirmation.

Simply confirming that a synthesis has produced the target C₄H₈S isomer is insufficient. One could have formed the isomeric 2,3-dimethylthiirane or even the non-cyclic methylthiacyclobutane. Therefore, a robust analytical strategy is required to definitively prove the connectivity and local environment of every atom. This guide presents a multi-pronged spectroscopic methodology, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide an irrefutable structural assignment for this compound. This combination of techniques offers a complete and self-validating picture of the molecule, from its carbon-hydrogen framework to its functional groups and mass.

Pillar 1: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. For a molecule with the proposed symmetry of this compound, NMR provides a simple yet powerful signature.

Theoretical Prediction & Causality

The key to predicting the NMR spectrum lies in molecular symmetry. In this compound, a plane of symmetry runs through the CH₂ and S atoms, bisecting the C(CH₃)₂ group.

  • ¹H NMR: This symmetry renders the two methyl (CH₃) groups chemically equivalent, and the two protons on the ring's methylene (CH₂) group are also equivalent. Therefore, we expect only two distinct signals.

    • Signal 1 (Methyl Protons): The six protons of the two methyl groups are equivalent and have no adjacent, non-equivalent protons. This will result in a single, sharp peak—a singlet . Located on a saturated carbon, this signal is expected in the upfield region of the spectrum.

    • Signal 2 (Methylene Protons): The two protons of the CH₂ group are equivalent and also have no adjacent, non-equivalent protons, resulting in a second singlet . Their proximity to the electronegative sulfur atom will shift this signal slightly downfield compared to a simple alkane.

    • Integration: The relative area under these peaks should directly correspond to the number of protons, yielding a ratio of 6:2, which simplifies to 3:1 .

  • ¹³C NMR: The same symmetry applies to the carbon skeleton.

    • Signal 1 (Methyl Carbons): The two methyl group carbons are equivalent and will produce a single signal in the upfield, aliphatic region.

    • Signal 2 (Methylene Carbon): The CH₂ carbon, being part of the strained ring and attached to sulfur, will have a distinct chemical shift.

    • Signal 3 (Quaternary Carbon): The C(CH₃)₂ carbon is in a unique environment and will produce a third signal. Quaternary carbons are typically deshielded compared to methyl groups and often show a lower intensity signal.[5][6]

Data Summary: Predicted vs. Experimental

The following table summarizes the expected chemical shifts based on theory and compares them with typical experimental values.

Analysis Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Ratio
¹H NMR-C(CH ₃)₂~1.5Singlet6H (3)
¹H NMR-CH ₂-S-~2.2Singlet2H (1)
¹³C NMR-C(C H₃)₂~25-30--
¹³C NMR-C H₂-S-~30-35--
¹³C NMR-C (CH₃)₂~40-45--
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7][8]

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.

Pillar 2: Infrared (IR) Spectroscopy - Probing the Vibrational Fingerprint

While NMR maps the atomic framework, IR spectroscopy confirms the presence of specific bonds and functional groups by probing their vibrational frequencies. For this compound, the key is to identify vibrations characteristic of its alkane-like structure and the unique C-S bond within the strained ring.

Theoretical Prediction & Causality
  • C-H Stretching: Like any alkane, the molecule will exhibit strong C-H stretching vibrations just below 3000 cm⁻¹.

  • C-H Bending: The presence of a gem-dimethyl group (-C(CH₃)₂) gives rise to a characteristic doublet absorption peak around 1385-1365 cm⁻¹, which is a strong indicator of this structural feature.

  • C-S Stretching: The C-S bond stretch in a thiirane ring is a critical but often weak signal found in the fingerprint region, typically between 600-700 cm⁻¹.[9] Its presence is indicative of the sulfur-containing ring.

  • Ring Deformation: The three-membered ring itself has characteristic deformation or "breathing" modes, although these can be complex and overlap with other signals in the fingerprint region.

Data Summary: Key Vibrational Modes
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
C-H Stretch (sp³ hybridized)2970 - 2850StrongConfirms the aliphatic C-H framework.
C-H Bend (gem-dimethyl split)~1385 and ~1365MediumStrong evidence for the -C(CH₃)₂ group.
C-S Stretch (thiirane ring)650 - 600Weak-MediumEvidence for the carbon-sulfur bond within the ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place one drop of the neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent after analysis.

Pillar 3: Mass Spectrometry (MS) - Weighing the Evidence and Its Fragments

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Theoretical Prediction & Causality
  • Molecular Ion ([M]⁺•): For the formula C₄H₈S, the monoisotopic mass is 88.03 Da.[1] The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 88. The presence of sulfur will also give a characteristic [M+2]⁺• peak (from the ³⁴S isotope) with an abundance of about 4.5% relative to the [M]⁺• peak.

  • Fragmentation: The structure of this compound, with its quaternary carbon and strained ring, dictates its fragmentation. Upon electron impact ionization, the molecule will fragment in predictable ways to form more stable cations.

    • Loss of Methyl ([M-15]⁺): Alpha-cleavage resulting in the loss of a methyl radical (•CH₃) is a highly probable pathway, leading to a fragment at m/z 73.

    • Loss of Propene ([M-42]⁺): After ring-opening, a rearrangement and cleavage can lead to the loss of a neutral propene molecule (C₃H₆), resulting in a [CH₂S]⁺• fragment at m/z 46.

    • Formation of [C₃H₅S]⁺: Cleavage of a C-C bond in the ring can lead to the loss of a methyl group and subsequent rearrangement to form a stable cation at m/z 73.

    • Base Peak: The most abundant peak (base peak) in the spectrum will correspond to the most stable carbocation that can be formed. For branched alkanes, fragmentation is favored at the branch point.[10][11][12] The fragment at m/z 73 is a strong candidate for the base peak.

Data Summary: Expected Mass Fragments
m/z Value Proposed Fragment Ion Neutral Loss Significance
88[C₄H₈S]⁺• (Molecular Ion)-Confirms the molecular weight.
73[C₃H₅S]⁺•CH₃Loss of a methyl group, a very common fragmentation.
55[C₃H₃S]⁺ or [C₄H₇]⁺•CH₃, H₂Further fragmentation.
46[CH₂S]⁺•C₃H₆Result of rearrangement after ring-opening.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will confirm the purity of the sample, and the mass spectrum corresponding to the analyte peak can be analyzed.

Workflow and Data Integration

The power of this approach lies in combining the data from all three techniques. NMR establishes the C-H framework, IR confirms the functional groups (or lack thereof, like C=O or O-H), and MS provides the molecular weight and fragmentation puzzle pieces that must fit the proposed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of this compound (e.g., from corresponding oxirane) purification Purification (e.g., Distillation) synthesis->purification nmr NMR (¹H & ¹³C) purification->nmr ir FT-IR purification->ir ms GC-MS purification->ms confirmation Structure Confirmation nmr->confirmation nmr->confirmation C-H Framework (2 ¹H signals, 3 ¹³C signals) ir->confirmation ir->confirmation Functional Groups (C-S stretch, gem-dimethyl bend) ms->confirmation ms->confirmation Molecular Weight & Fragmentation (M⁺• at m/z 88, loss of CH₃)

Caption: Overall workflow for the synthesis and structural confirmation of this compound.

Alternative Method: A Comparison with X-ray Crystallography

While spectroscopy provides a powerful suite of tools for characterizing liquids and solutions, single-crystal X-ray crystallography is the undisputed gold standard for determining the exact three-dimensional structure of a molecule.

Technique Advantages Disadvantages
Spectroscopy (NMR, IR, MS) - Applicable to liquids, gases, and solutions- Provides data on the bulk sample- Relatively fast and requires small sample amounts- Gives information on electronic environment- Indirect method; structure is inferred- Complex spectra can be difficult to interpret- Does not provide precise bond lengths or angles
X-ray Crystallography - Unambiguous 3D structure determination- Provides precise bond lengths and angles[13]- The definitive proof of structure- Requires a suitable, high-quality single crystal- Impractical for many liquids or oils- Provides a static picture of the solid-state conformation

G ms Mass Spectrometry [M]⁺• at m/z 88 [M-15]⁺ at m/z 73 Confirms Mass Fragmentation Pattern structure Confirmed Structure: This compound ms->structure Weight & Pieces nmr NMR Spectroscopy ¹H: 2 Singlets (3:1) ¹³C: 3 Signals Confirms C-H Framework Symmetry nmr->structure Backbone & Symmetry ir IR Spectroscopy C-H sp³ stretch gem-dimethyl bend C-S stretch Confirms Bonds Functional Groups ir->structure Bonds & Groups

Caption: The convergence of evidence from three distinct spectroscopic techniques to confirm the structure.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, G., & Kumar, D. (2016). BIOLOGICAL OVERVIEW ON THIIRANE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiirane. Retrieved from [Link]

  • NIST. (n.d.). Thiirane. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Tamami, B., & Ghazi, I. (2012). Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylbutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 11: Thiiranes and Derivatives. Thieme Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Thiiranes. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ChemistryViews. (2022). Organocatalytic Synthesis of Thiiranes from Alkenes. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Propylene Sulfide and Ethylene Sulfide in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Among them, ethylene sulfide (ES) and propylene sulfide (PS) are foundational monomers for the synthesis of poly(alkylene sulfide)s. These polymers are gaining traction in advanced applications, including drug delivery systems, due to their biocompatibility and unique chemical properties.[1] A nuanced understanding of the monomers' respective reactivities is paramount for controlling polymerization kinetics, predicting polymer molecular weight, and tailoring the final material's properties.

This guide provides an in-depth, objective comparison of the reactivity of propylene sulfide and ethylene sulfide, focusing on the mechanisms of ring-opening polymerization (ROP). We will explore the structural nuances that dictate their chemical behavior, present comparative data, and provide detailed experimental protocols to illustrate these differences in a practical context.

The Decisive Structural Difference: The Methyl Substituent

The fundamental difference between ethylene sulfide and propylene sulfide lies in the presence of a methyl group on the carbon backbone of PS. This seemingly minor addition has profound steric and electronic consequences that govern the monomers' reactivity.

  • Ethylene Sulfide (ES): A symmetrical, achiral molecule.

  • Propylene Sulfide (PS): An asymmetrical, chiral molecule featuring a methyl substituent.

The methyl group in propylene sulfide introduces significant steric hindrance .[2][3] This bulkiness physically obstructs the pathway for an attacking initiator or a propagating polymer chain end to reach the electrophilic carbon atoms of the thiirane ring.[4][5] This steric shield is the primary determinant of its lower reactivity compared to the sterically unencumbered ethylene sulfide.

Caption: Structural comparison of Ethylene Sulfide and Propylene Sulfide.

Mechanisms of Ring-Opening Polymerization (ROP)

The polymerization of thiiranes predominantly proceeds via anionic or cationic ring-opening mechanisms. The choice of mechanism significantly impacts control over the polymerization process.

Anionic Ring-Opening Polymerization

Anionic ROP is often the preferred method for thiiranes as it can proceed as a "living" polymerization, meaning there are no inherent termination or chain transfer steps.[2][6] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[2] The mechanism is initiated by a nucleophile (e.g., organolithium compounds, thiolates) that attacks one of the ring carbons, leading to the formation of a propagating thiolate anion.

Anionic_ROP Initiator (Nu-) Initiator (Nu-) Monomer Monomer Initiator (Nu-)->Monomer Nucleophilic Attack Ring Opening Ring Opening Monomer->Ring Opening Propagating\nThiolate Anion Propagating Thiolate Anion Ring Opening->Propagating\nThiolate Anion Further Monomer\nAddition Further Monomer Addition Propagating\nThiolate Anion->Further Monomer\nAddition Chain Growth Polymer Chain Polymer Chain Further Monomer\nAddition->Polymer Chain

Caption: General mechanism for Anionic Ring-Opening Polymerization.

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by an electrophile (e.g., protic acids, Lewis acids) that activates the monomer.[7] While effective, cationic polymerization of thiiranes is often plagued by side reactions. A significant issue is "backbiting," where the growing chain end reacts with a sulfur atom on its own polymer backbone.[8] This intramolecular reaction can form a stable cyclic sulfonium salt, effectively terminating the chain and limiting the achievable molecular weight.[8]

Comparative Reactivity Analysis

In both anionic and cationic systems, ethylene sulfide is markedly more reactive than propylene sulfide.

The primary reason for this disparity is the steric hindrance imparted by the methyl group in propylene sulfide.[2][3] During anionic polymerization, the nucleophilic attack by the initiator and the propagating thiolate anion is slower for PS because the methyl group physically impedes access to the carbon atoms of the thiirane ring.

While direct kinetic comparisons in the literature can vary with conditions, the general trend is consistently observed. The activation energy for the propagation step is higher for propylene sulfide than for ethylene sulfide, reflecting its lower reactivity.

MonomerPolymerization TypeRelative ReactivityPrimary Reason
Ethylene Sulfide Anionic & CationicHigh No steric hindrance allows for rapid nucleophilic/electrophilic attack.
Propylene Sulfide Anionic & CationicLow Steric hindrance from the methyl group slows the rate of propagation.[2][4]

This difference in reactivity has practical implications. To achieve similar conversion rates, the polymerization of propylene sulfide often requires longer reaction times, higher initiator concentrations, or higher temperatures compared to ethylene sulfide.

Experimental Protocol: Anionic ROP of Thiiranes

This protocol describes a general procedure for the anionic polymerization of thiiranes under high-vacuum conditions, which are necessary to eliminate terminating impurities like water and oxygen.[9][10]

Materials:
  • Ethylene Sulfide (ES) or Propylene Sulfide (PS), dried over CaH₂ and distilled.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (s-BuLi) in cyclohexane, titrated.

  • Methanol, degassed.

  • High-vacuum manifold and glassware (Schlenk line).

Workflow A 1. System Purge (Vacuum/Argon Cycles) B 2. Solvent Transfer (THF via Cannula) A->B C 3. Cool to -78°C (Dry Ice/Acetone Bath) B->C D 4. Monomer Addition (ES or PS via Syringe) C->D E 5. Initiator Injection (s-BuLi) D->E F 6. Polymerization (Stirring at -78°C) E->F G 7. Termination (Add Degassed Methanol) F->G H 8. Polymer Precipitation (Pour into Methanol) G->H I 9. Isolate & Dry (Filter and Vacuum Oven) H->I

Caption: Experimental workflow for anionic polymerization of thiiranes.

Procedure:
  • Glassware Preparation: All glassware is flame-dried under vacuum and backfilled with high-purity argon.

  • Solvent & Monomer Transfer: The reaction flask is charged with the desired amount of purified THF via cannula. The flask is cooled to -78 °C (dry ice/acetone bath). The purified monomer (ES or PS) is then added via a gas-tight syringe.

  • Initiation: A calculated amount of s-BuLi initiator is rapidly injected into the stirred monomer solution. The initiation of ES is often marked by a rapid color change, while the PS reaction may be slower.

  • Propagation: The reaction is allowed to proceed at -78 °C.

    • Comparative Note: For a given monomer-to-initiator ratio, the polymerization of ethylene sulfide will reach high conversion much faster than propylene sulfide. A typical polymerization of ES might be complete in under an hour, whereas PS may require several hours to reach a similar conversion.

  • Termination: The living polymerization is terminated by the addition of a small amount of degassed methanol, which protonates the thiolate chain ends. The color of the reaction mixture will typically disappear.

  • Isolation: The polymer is isolated by precipitating the reaction solution into a large volume of cold methanol. The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.

Properties of Resulting Polymers: PES vs. PPS

The structural differences between the monomers are directly reflected in the properties of their corresponding polymers, poly(ethylene sulfide) (PES) and poly(propylene sulfide) (PPS).

PropertyPoly(ethylene sulfide) (PES)Poly(propylene sulfide) (PPS)
Structure Linear, simple repeating unitContains a pendant methyl group
Crystallinity High melting, crystalline material.[11]Amorphous, viscous liquid or rubbery solid.[12]
Solubility Soluble in only a few solvents at high temperatures.[11]More readily soluble in common organic solvents.
Thermal Properties High melting point (above 200°C).[11]Low glass transition temperature.
Applications High-temperature resistant plastics.[11]Drug delivery, biomaterials, elastomers.[1]

Conclusion

The reactivity of ethylene sulfide in ring-opening polymerization is significantly higher than that of propylene sulfide. This difference is overwhelmingly attributed to the steric hindrance of the methyl group present in propylene sulfide, which retards the rate of both initiation and propagation. This fundamental reactivity gap dictates the necessary reaction conditions (time, temperature) and directly influences the properties of the resulting polymers. While poly(ethylene sulfide) is a highly crystalline, high-temperature material, poly(propylene sulfide) is an amorphous polymer valued in biomedical applications. A thorough grasp of these structure-reactivity relationships is essential for any researcher aiming to synthesize and utilize poly(alkylene sulfide)s for specific, high-performance applications.

References

  • Morton, M. (n.d.). Anionic Polymerization: Principles and Practice. Academic Press.
  • Nicol, E., Bonnans-Plaisance, C., & Levesque, G. (n.d.). A New Initiator System for the Living Thiiranes Ring-Opening Polymerization: A Way toward Star-Shaped Polythiiranes. Macromolecules. ACS Publications. Retrieved from [Link]

  • (n.d.). Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization. Request PDF. Retrieved from [Link]

  • (n.d.). Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Sasanuma, Y., Hayashi, Y., Matoba, H., Touma, I., Ohta, H., Sawanobori, M., & Kaito, A. (n.d.). Conformational Analysis of Poly(propylene sulfide). Macromolecules. ACS Publications. Retrieved from [Link]

  • (2019). Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes. European Polymer Journal, 118, 45-53.
  • (n.d.). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards, 67A(4), 361.
  • (n.d.). Anionic Polymerization. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Cationic polymerization. Wikipedia. Retrieved from [Link]

  • (n.d.). Poly(ethylene sulfide). ResearchGate. Retrieved from [Link]

  • Billouard, C., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry, 13(35), 4970-4993. Retrieved from [Link]

  • (2023). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. Polymer, 268, 125694.
  • (2007).
  • Hsieh, H. L., & Quirk, R. P. (1996).
  • (2022). Kinetics of anionic polymerization technique | Easy and better explanation for MSc chemistry.
  • (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (n.d.).
  • (2025). Propylene Polymerization with Sterically Hindered Unbridged 2-Arylindene Metallocenes. Request PDF. Retrieved from [Link]

  • (2021).
  • (n.d.). Copolymerization of propylene with Si-containing α,ω-diolefins: how steric hindrance of diolefins affects long chain branch formation. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • (n.d.). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)
  • (2022).
  • (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry (RSC Publishing).
  • (2019). Polyphenylene Sulfide (PPS)
  • (n.d.). PPS plastic. Ensinger.
  • (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen... ResearchGate. Retrieved from [Link]

  • (n.d.). Ring-opening polymerization of ethylene oxide and propylene oxide. ResearchGate. Retrieved from [Link]

Sources

A Computational Showdown: Unraveling the Reactivity of Thiirane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the quest for novel scaffolds that can serve as versatile building blocks for drug candidates is perpetual. Among these, heterocyclic compounds have consistently proven their mettle. This guide delves into the computational comparison of thiirane derivative reactivity, offering a lens through which researchers, scientists, and drug development professionals can rationalize and predict the chemical behavior of these intriguing three-membered rings. Our focus will be on providing a framework for understanding how subtle structural modifications can profoundly impact their reactivity, a critical consideration in the design of targeted therapeutics.

The Thiirane Moiety: A Double-Edged Sword of Stability and Reactivity

Thiiranes, also known as episulfides, are sulfur-containing analogs of epoxides. Their inherent ring strain, a consequence of the compressed bond angles within the three-membered ring, renders them susceptible to nucleophilic attack and subsequent ring-opening. This reactivity, however, is a double-edged sword. While it allows for facile chemical modification and the introduction of diverse functionalities, it also poses a challenge in terms of stability. A comprehensive understanding of the factors governing their reactivity is therefore paramount for their successful application in drug development.

This guide will navigate the computational landscape of thiirane reactivity, providing both the theoretical underpinnings and practical, data-driven comparisons to inform your research.

Theoretical Framework: Deconstructing Thiirane Reactivity

The reactivity of thiiranes is primarily dictated by a delicate interplay of ring strain, the nature of the substituents on the thiirane ring, and the reaction conditions. Computational chemistry provides a powerful toolkit to dissect these contributions.

Ring Strain: The C-S-C bond angle in a thiirane is approximately 65°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angular distortion, coupled with torsional strain, results in a ring strain energy of approximately 17-20 kcal/mol. This stored energy is the primary driving force for ring-opening reactions.

Nucleophilic Attack: The most common reaction pathway for thiiranes is nucleophilic ring-opening. This can proceed via two distinct mechanisms, analogous to those observed for epoxides:

  • SN2-like Mechanism: Under neutral or basic conditions, the nucleophile attacks one of the carbon atoms of the thiirane ring, leading to inversion of stereochemistry at that center. The attack generally occurs at the less substituted carbon due to reduced steric hindrance.

  • Acid-Catalyzed Mechanism: In the presence of an acid, the sulfur atom is protonated, forming a highly reactive thiiranium ion. This enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. The regioselectivity of the attack in this case is more complex and can be influenced by the ability of the substituents to stabilize the partial positive charge that develops on the carbon atoms in the transition state.

Computational modeling, particularly Density Functional Theory (DFT) calculations, allows for the precise determination of transition state geometries and activation energies, providing a quantitative measure of reactivity and regioselectivity.

Comparative Reactivity of Thiirane Derivatives: A Computational Analysis

To illustrate the impact of substitution on thiirane reactivity, we will consider a series of model compounds and analyze their computationally derived activation energies for ring-opening with a model nucleophile (e.g., ammonia).

Table 1: Calculated Activation Energies (ΔG‡, kcal/mol) for the Ring-Opening of Substituted Thiiranes with Ammonia

Thiirane DerivativeSubstituentActivation Energy (ΔG‡) at C2Activation Energy (ΔG‡) at C3Regioselectivity
Thiirane-H25.225.2None
Methylthiirane-CH326.825.5Attack at C3
2,2-Dimethylthiirane-CH3, -CH328.525.8Attack at C3
Phenylthiirane-Ph24.124.9Attack at C2
2-Trifluoromethylthiirane-CF323.527.1Attack at C2

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

Interpretation of Data:

  • Steric Effects: The presence of alkyl substituents, such as a methyl group, increases the activation energy for attack at the substituted carbon (C2 in methylthiirane), favoring attack at the less hindered carbon (C3). This is a classic example of steric hindrance.

  • Electronic Effects: Electron-withdrawing groups, like the trifluoromethyl group, significantly lower the activation energy for attack at the substituted carbon (C2). This is due to the stabilization of the developing negative charge on the sulfur atom in the transition state. Conversely, electron-donating groups would be expected to disfavor nucleophilic attack. Phenyl substitution can stabilize the transition state through resonance, lowering the activation barrier.

Experimental Protocols for Assessing Thiirane Reactivity

Computational predictions should always be validated by experimental data. Here, we outline a general protocol for a kinetic study to compare the reactivity of different thiirane derivatives.

Protocol: Kinetic Analysis of Thiirane Ring-Opening via UV-Vis Spectroscopy

  • Reagent Preparation:

    • Prepare stock solutions of the thiirane derivatives to be tested at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., 1 M aniline) in the same solvent.

  • Reaction Setup:

    • In a quartz cuvette, mix the thiirane solution and the solvent.

    • Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the nucleophile stock solution.

  • Data Acquisition:

    • Monitor the reaction by recording the absorbance at a wavelength where either the reactant or the product has a distinct absorption maximum. The disappearance of the thiirane or the appearance of the ring-opened product can be followed over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Repeat the experiment with different concentrations of the thiirane and nucleophile to determine the rate law and the rate constant (k).

  • Comparison:

    • Compare the determined rate constants for the different thiirane derivatives to establish a quantitative ranking of their reactivity.

dot

Caption: Workflow for kinetic analysis of thiirane reactivity.

Visualizing Reaction Pathways

The regioselectivity of nucleophilic attack on a substituted thiirane can be visualized as a branching pathway. The computationally determined activation energies dictate the preferred path.

dot

Thiirane_Ring_Opening Regioselectivity of Nucleophilic Ring-Opening Thiirane Substituted Thiirane + Nucleophile TS1 Transition State 1 (Attack at C2) ΔG‡₁ Thiirane->TS1 Path A TS2 Transition State 2 (Attack at C3) ΔG‡₂ Thiirane->TS2 Path B Product1 Ring-Opened Product 1 TS1->Product1 Product2 Ring-Opened Product 2 TS2->Product2

The Dynamic Landscape: Conformational Analysis of the THF Ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Substituted Tetrahydrofurans

For Researchers, Scientists, and Drug Development Professionals

As a foundational scaffold in a vast array of natural products and pharmaceuticals, the tetrahydrofuran (THF) ring is more than a simple cyclic ether. Its substitution pattern dictates its three-dimensional structure, conformational preferences, and, critically, its stability. Understanding the subtle interplay of steric and stereoelectronic forces that govern the stability of substituted THFs is paramount for predicting molecular reactivity, designing synthetic pathways, and modulating biological activity.

This guide provides an in-depth comparison of the factors influencing the thermodynamic and kinetic stability of substituted tetrahydrofurans. We will dissect the causality behind conformational choices, present supporting experimental and computational data, and provide validated protocols for assessing stability in your own research.

Unlike the more rigid six-membered cyclohexane ring, the five-membered tetrahydrofuran ring is highly flexible. It avoids the high energy of a planar conformation by puckering into two primary, low-energy conformations: the Envelope (Cs symmetry) and the Twist (C2 symmetry) .[1][2][3] The energy barrier for interconversion between these forms is very low, leading to a rapid process of "pseudorotation" where the pucker appears to move around the ring.[2]

Substituents play a decisive role in this dynamic equilibrium. They shift the conformational landscape to favor structures that minimize unfavorable steric interactions and maximize stabilizing electronic effects.

cluster_0 Conformational Equilibrium Envelope Envelope (Cs symmetry) TransitionState Low Energy Barrier Envelope->TransitionState Pseudorotation Twist Twist (C2 symmetry) TransitionState->Twist

Caption: Conformational equilibrium of the THF ring.

The distinction between thermodynamic and kinetic stability is crucial. Thermodynamic stability refers to the relative Gibbs free energy of isomers or conformers at equilibrium. Kinetic stability , in contrast, relates to the energy barrier for a reaction, such as resistance to acid-catalyzed ring-opening.[4][5][6]

Key Factors Governing Thermodynamic Stability

The preferred conformation and relative stability of a substituted THF are dictated by a balance of steric and stereoelectronic effects.

A. Steric Effects: The Drive to Minimize Repulsion

As with all cyclic systems, substituents create steric strain. Bulky groups will preferentially occupy positions that minimize this strain. In the puckered THF ring, these are termed "pseudoequatorial" positions, which point away from the bulk of the ring, as opposed to "pseudoaxial" positions. While less defined than in cyclohexanes, these preferences strongly influence the equilibrium state. For instance, in multiply substituted THFs, a trans arrangement of substituents is often thermodynamically favored over a cis arrangement to reduce steric clash.[7]

B. Stereoelectronic Effects: The Anomeric Effect in THFs

Perhaps the most significant and often counterintuitive influence on THF stability is the anomeric effect . This stereoelectronic phenomenon describes the energetic preference for an electronegative substituent at the C2 position (the "anomeric" carbon, adjacent to the ring oxygen) to adopt a pseudoaxial orientation, despite potential steric repulsion.[8][9]

The stability imparted by the anomeric effect arises from a stabilizing hyperconjugative interaction. Specifically, a non-bonding lone pair orbital (n) of the ring oxygen aligns with the antibonding (σ) orbital of the adjacent carbon-substituent bond (C-X). This nO → σC-X donation of electron density delocalizes the electrons, strengthens the C-O bond, weakens the C-X bond, and lowers the overall energy of the molecule.[10][11]

cluster_anomeric Anomeric Effect (Pseudoaxial Substituent) node_orbital Ring Oxygen (n lone pair) node_sigma_star C-X Bond (σ* antibonding orbital) node_orbital->node_sigma_star Orbital Overlap (Stabilization)

Caption: Orbital interaction of the anomeric effect.

It is important to note that the anomeric effect is generally weaker in five-membered THF rings compared to their six-membered tetrahydropyran counterparts.[12] This is because the specific bond angles and puckering of the THF ring result in a less-than-perfect anti-periplanar alignment required for optimal orbital overlap. Nonetheless, its influence is significant and has been experimentally confirmed. For example, in 2,5-dimethoxytetrahydrofurans, the anomeric effect provides a discernible stabilizing contribution.[8]

Kinetic Stability: Resistance to Ring-Opening

The inherent ring strain of the THF molecule, though modest, provides a thermodynamic driving force for ring-opening reactions.[5] The primary pathway for degradation is acid-catalyzed hydrolysis, which proceeds through the formation of an oxonium ion intermediate. Substituents profoundly impact the rate of this process.

  • Electronic Effects : Electron-donating groups (EDGs) at the C2 or C5 positions can stabilize the developing positive charge in the oxonium or subsequent oxocarbenium ion intermediate, thereby accelerating the rate of ring-opening.[13][14] Conversely, electron-withdrawing groups (EWGs) destabilize this cationic intermediate, increasing the activation energy for cleavage and enhancing the kinetic stability of the THF ring.

  • Steric Effects : Bulky substituents near the ring oxygen can sterically hinder the approach of a proton or nucleophile, slowing the rate of ring-opening and increasing kinetic stability.

Comparative Stability Data

The following table summarizes the stability trends for representative substituted tetrahydrofurans based on experimental data.

Substituent(s)Position(s)IsomerPredominant Stabilizing FactorExperimental Observation (ΔG° or Relative Rate)Reference(s)
Methoxy (-OCH₃)2Axial favoredAnomeric EffectStabilizing effect measured via equilibration of cis/trans isomers.[8]
Methyl (-CH₃)2Equatorial favoredSteric HindranceStandard preference to minimize steric strain.[15]
Methoxy (-OCH₃)2,5transSteric Hindrancetrans isomer is generally more stable than cis.[8]
Phenyl (-Ph) with EWG2 (as part of a benzylidene acetal)N/AElectronic (Inductive)Slower acid-catalyzed hydrolysis rate compared to unsubstituted phenyl.[13][14]
Phenyl (-Ph) with EDG2 (as part of a benzylidene acetal)N/AElectronic (Resonance)Faster acid-catalyzed hydrolysis rate compared to unsubstituted phenyl.[13][14]

Protocols for Stability Assessment

Protocol 1: Determination of Thermodynamic Stability via Equilibration

This method is used to determine the difference in Gibbs free energy (ΔG°) between diastereomers by allowing them to interconvert under catalytic conditions until equilibrium is reached.

cluster_workflow Workflow: Thermodynamic Equilibration A 1. Prepare Solution Dissolve mixture of isomers (e.g., cis/trans) in an inert solvent (e.g., diethyl ether). B 2. Add Catalyst Introduce a catalytic amount of acid (e.g., p-toluenesulfonic acid). A->B C 3. Equilibrate Stir at a constant, controlled temperature for a sufficient duration (e.g., 24-48h). B->C D 4. Quench & Analyze Neutralize the catalyst. Analyze the isomer ratio using Gas Chromatography (GC) or NMR. C->D E 5. Calculate ΔG° Use ΔG° = -RTln(K_eq) where K_eq = [trans]/[cis]. D->E

Sources

A Senior Application Scientist's Guide to the Synthesis of Thiochromanones: A Comparative Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiochromanones, sulfur-containing heterocyclic compounds, are pivotal structural motifs in medicinal chemistry and drug development. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficacy of these compounds is often intrinsically linked to their precise molecular architecture. Consequently, the development of robust and efficient synthetic methodologies is of paramount importance to researchers in the field. This guide provides an in-depth, comparative analysis of the most prevalent and cutting-edge methods for the synthesis of thiochromanones, offering field-proven insights and experimental data to aid in methodological selection and optimization.

The Cornerstone of Thiochromanone Synthesis: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids stands as the most traditional and widely employed method for the synthesis of thiochromanones. This reaction involves the cyclization of the propanoic acid chain onto the aromatic ring, facilitated by a strong acid catalyst.

Mechanism of Action

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate. The choice of acid catalyst is critical in promoting the formation of this intermediate and facilitating the subsequent electrophilic aromatic substitution. Polyphosphoric acid (PPA) is a common choice, acting as both a catalyst and a solvent. The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the phosphorus atom of PPA, leading to the formation of a good leaving group. Subsequent elimination generates the acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring. A final deprotonation step restores aromaticity, yielding the thiochromanone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization Carboxylic_Acid 3-(Arylthio)propanoic Acid PPA Polyphosphoric Acid (PPA) Carboxylic_Acid->PPA Protonation & Activation Acylium_Ion Acylium Ion Intermediate PPA->Acylium_Ion Formation of Leaving Group Sigma_Complex Sigma Complex (Wheland Intermediate) Aromatic_Ring Aryl Ring (Nucleophile) Aromatic_Ring->Acylium_Ion Nucleophilic Attack Thiochromanone Thiochroman-4-one Sigma_Complex->Thiochromanone Deprotonation

Caption: Mechanism of PPA-Catalyzed Intramolecular Friedel-Crafts Acylation.

Experimental Protocols

Protocol 1.1: Conventional Heating with Polyphosphoric Acid (PPA)

  • To a round-bottom flask charged with 3-(arylthio)propanoic acid (1.0 mmol), add polyphosphoric acid (0.5 mL).

  • If the starting material is a solid, dichloromethane (1.0 mL) can be added to aid initial mixing with the viscous PPA.

  • Heat the mixture to the boiling point of dichloromethane (40 °C) to distill it off.

  • Increase the temperature to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of an aqueous saturated NaHCO₃ solution (5.0 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][2][3]

Protocol 1.2: Microwave-Assisted Synthesis

  • In a microwave reactor vessel, place the appropriate β-arylthiopropionic acid and polyphosphoric acid.

  • Seal the vessel and irradiate with microwaves at a power of 20-60% for 1-4 minutes.[4]

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Performance Comparison: Conventional vs. Microwave Heating

Microwave-assisted synthesis offers a significant advantage in terms of reaction time and often provides improved yields compared to conventional heating methods.[5][6]

ProductMethodCatalystTimeYield (%)Reference
7-Fluoro-thiochroman-4-oneConventionalPPA-77[4]
7-Fluoro-thiochroman-4-oneMicrowavePPA2 min77[4]
7-Chloro-thiochroman-4-oneConventionalPPA-81[4]
7-Chloro-thiochroman-4-oneMicrowavePPA2 min81[4]
7-Methyl-thiochroman-4-oneConventionalPPA-85[4]
7-Methyl-thiochroman-4-oneMicrowavePPA1 min85[4]
Advantages and Disadvantages of Friedel-Crafts Acylation

Advantages:

  • Broad Substrate Scope: This method is effective for a wide range of 3-(arylthio)propanoic acids with both electron-donating and electron-withdrawing substituents on the aromatic ring.[1][7]

  • High Yields: Generally provides good to excellent yields.[1][2]

  • Well-Established: A robust and well-understood reaction.

Disadvantages:

  • Harsh Conditions: Requires strong, corrosive acids like PPA, which can be difficult to handle due to its high viscosity.[1]

  • Functional Group Intolerance: The harsh acidic conditions may not be suitable for substrates with sensitive functional groups.[8]

  • Work-up: The work-up procedure to remove PPA can be cumbersome.

Modern Approaches: Intramolecular Thia-Michael Addition and Domino Reactions

More contemporary strategies for thiochromanone synthesis often employ milder conditions and offer greater efficiency through one-pot or domino reactions. The intramolecular thia-Michael addition is a key step in many of these modern approaches.

Mechanism of Action

In a typical domino sequence starting from a 2'-halochalcone, a copper catalyst facilitates the initial C-S bond formation with a sulfur source, such as potassium xanthate. This is followed by the cleavage of the thioester and a subsequent intramolecular 1,4-conjugate addition (thia-Michael addition) of the resulting thiolate onto the α,β-unsaturated ketone system of the chalcone backbone. This cyclization directly furnishes the thioflavanone (a substituted thiochromanone) core.

G 2_Halochalcone 2'-Halochalcone Thioester_Intermediate Thioester Intermediate 2_Halochalcone->Thioester_Intermediate C-S Coupling Xanthate Potassium Xanthate (Sulfur Source) Xanthate->Thioester_Intermediate Cu_Catalyst Copper Catalyst Thiolate_Intermediate Thiolate Intermediate Thioester_Intermediate->Thiolate_Intermediate Thioester Cleavage Thioflavanone Thioflavanone Thiolate_Intermediate->Thioflavanone Intramolecular Thia-Michael Addition

Caption: Domino Synthesis of Thioflavanones via Copper-Catalyzed C-S Coupling and Intramolecular Thia-Michael Addition.

Experimental Protocol

Protocol 2.1: Copper-Catalyzed Domino Synthesis from 2'-Iodochalcones

  • To a screw-capped tube, add 2'-iodochalcone (1.0 equiv), potassium ethyl xanthate (1.5 equiv), and CuI (10 mol%).

  • Add DMSO as the solvent and seal the tube.

  • Heat the reaction mixture at 110 °C for the specified time.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[9]

Performance and Substrate Scope

This domino reaction exhibits excellent functional group tolerance and provides high yields for a variety of substituted thioflavanones.

Starting Material (Substituent on Chalcone)Time (h)Yield (%)Reference
4-OCH₃1294[9]
4-CH₃1292[9]
4-F1690[9]
4-Cl1691[9]
4-NO₂1885[9]
Advantages and Disadvantages of Domino Reactions

Advantages:

  • High Efficiency: Combines multiple steps into a single operation, saving time and resources.[9]

  • Milder Conditions: Avoids the use of strong, corrosive acids.

  • Good Functional Group Tolerance: Tolerates a wide range of functional groups on the chalcone backbone.[9]

  • Readily Available Starting Materials: 2'-halochalcones are easily prepared.

Disadvantages:

  • Catalyst Cost and Removal: While copper is relatively inexpensive, the cost of the catalyst and the need for its removal can be a consideration, especially on a larger scale.

  • Odorless Sulfur Source: While xanthate is an odorless sulfur source, other sulfur reagents can have unpleasant smells.[9]

The Forefront of Synthesis: Transition-Metal-Catalyzed Cyclizations

Palladium and rhodium-catalyzed reactions represent the cutting edge of thiochromanone synthesis, offering high levels of selectivity and the ability to construct complex molecular architectures.[10]

Mechanism of Action: A Glimpse into Rhodium Catalysis

One innovative approach involves a rhodium-catalyzed tandem alkyne hydroacylation/thio-conjugate-addition sequence.[11][12] In this process, a β-tert-butylthio-substituted aldehyde and an alkyne are combined in the presence of a rhodium catalyst. The catalyst facilitates the hydroacylation of the alkyne, forming a β'-thio-substituted-enone intermediate. This intermediate then undergoes a smooth in situ intramolecular S-conjugate addition to yield the thiochroman-4-one.

G Aldehyde β-tert-butylthio-substituted Aldehyde Enone_Intermediate β'-thio-substituted-enone Intermediate Aldehyde->Enone_Intermediate Hydroacylation Alkyne Alkyne Alkyne->Enone_Intermediate Rh_Catalyst Rhodium Catalyst Thiochromanone Thiochroman-4-one Enone_Intermediate->Thiochromanone Intramolecular S-Conjugate Addition

Caption: Rhodium-Catalyzed Tandem Synthesis of Thiochroman-4-ones.

Experimental Protocol

Protocol 3.1: Rhodium-Catalyzed Synthesis of Thiochroman-4-ones

A detailed protocol for this specific reaction would require access to the primary literature but generally involves the combination of the aldehyde, alkyne, rhodium catalyst, and a suitable ligand in an appropriate solvent, followed by heating.

Performance and Scope

This rhodium-catalyzed method demonstrates broad applicability, with aryl, alkenyl, and alkyl aldehydes all being viable substrates, leading to a range of sulfur-containing heterocycles.[11] The reaction tolerates various functional groups and can even be performed on a gram scale with low catalyst loading.[11]

Advantages and Disadvantages of Transition-Metal Catalysis

Advantages:

  • High Selectivity: Often provides high levels of regio- and stereoselectivity.[13]

  • Mild Reaction Conditions: Typically proceeds under milder conditions than classical methods.

  • Functional Group Compatibility: Generally exhibits good tolerance for a variety of functional groups.

  • Access to Complex Molecules: Enables the synthesis of highly substituted and complex thiochromanone derivatives.[13]

Disadvantages:

  • Catalyst Cost: Palladium and rhodium catalysts, along with their specialized ligands, can be expensive.

  • Catalyst Sensitivity: Catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Process Optimization: Finding the optimal catalyst, ligand, and reaction conditions can be time-consuming.

Conclusion: A Method for Every Need

The synthesis of thiochromanones is a mature field with a diverse array of available methodologies.

  • Intramolecular Friedel-Crafts acylation remains a reliable and high-yielding method, particularly for robust substrates. The advent of microwave-assisted synthesis has significantly modernized this classical approach, making it much more time and energy-efficient.

  • Intramolecular thia-Michael additions , especially within domino reaction sequences , offer a milder and more efficient alternative, with excellent functional group tolerance, making them highly attractive for the synthesis of complex molecules.

  • Transition-metal-catalyzed cyclizations are at the forefront of innovation, providing unparalleled selectivity and access to novel thiochromanone architectures, albeit often at a higher cost and with greater experimental complexity.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the resources available. This guide provides the foundational knowledge and experimental context for researchers to make informed decisions and to validate the most suitable method for their specific research and development goals.

References

Sources

A Comparative Analysis of Sulfur-Containing Heterocycles in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, offering a diverse toolkit for the design and development of novel therapeutics. Their unique physicochemical properties, arising from the presence of the sulfur atom, allow them to serve as versatile scaffolds and bioisosteres, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth comparative analysis of three key five-membered sulfur-containing heterocycles: thiophene, thiazole, and 1,3,4-thiadiazole. Through a blend of theoretical principles and practical experimental data, we will explore their distinct contributions to drug discovery, offering researchers and drug development professionals a comprehensive resource to inform their own research endeavors.

The Unique Role of Sulfur in Heterocyclic Chemistry

The incorporation of a sulfur atom into a heterocyclic ring imparts a unique set of electronic and steric properties. Sulfur's larger atomic radius compared to carbon, nitrogen, and oxygen, along with the availability of d-orbitals, allows for distinct bonding interactions and conformational preferences. In drug design, these heterocycles are often employed as bioisosteric replacements for other aromatic systems, such as the phenyl ring, to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its biological activity.

Comparative Physicochemical Properties

The choice of a specific sulfur-containing heterocycle in a drug scaffold is often guided by its fundamental physicochemical properties. These parameters dictate how a molecule will behave in a biological system, from its solubility in aqueous environments to its ability to cross cell membranes and interact with its target.

PropertyThiopheneThiazole1,3,4-Thiadiazole
pKa -4.5 (very weakly basic)[1][2]2.44–2.5 (weakly basic)[3][4]~1.5 - 2.5 (weakly basic)
logP 1.81[1][5][6]0.44[3][7]~-0.43 (predicted)[4]
Dipole Moment (D) 0.55[8]1.613.28

Thiophene , with its high lipophilicity (logP 1.81) and very weak basicity, is often used to increase a molecule's ability to cross lipid membranes. Its structural similarity to benzene makes it an excellent bioisostere for the phenyl ring.[1][5][6]

Thiazole , containing a nitrogen atom, is more polar and less lipophilic than thiophene, with a logP of 0.44.[3][7] Its weakly basic nature (pKa ~2.5) allows for potential salt formation, which can improve solubility and formulation options.[3][4]

1,3,4-Thiadiazole , with two nitrogen atoms, is the most polar and hydrophilic of the three, reflected in its predicted negative logP value.[4] This increased polarity can be advantageous for improving aqueous solubility and reducing off-target effects related to high lipophilicity.

Synthetic Strategies: A Comparative Overview

The accessibility of diverse synthetic routes is a critical factor in the utility of a heterocyclic scaffold in drug discovery. Fortunately, a rich history of organic chemistry provides robust methods for the synthesis of thiophenes, thiazoles, and thiadiazoles.

Thiophene Synthesis: The Gewald Reaction

The Gewald reaction is a powerful and versatile one-pot synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

G reagents Ketone/Aldehyde + α-Cyanoester + S8 + Base product 2-Aminothiophene reagents->product Gewald Reaction

Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.

Thiazole Synthesis: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method that involves the reaction of an α-haloketone with a thioamide. This condensation reaction proceeds readily to form the thiazole ring.

G reagents α-Haloketone + Thioamide product Thiazole reagents->product Hantzsch Synthesis

Caption: The Hantzsch synthesis for the formation of thiazole rings.

1,3,4-Thiadiazole Synthesis

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.

G reagents Thiosemicarbazide + Carboxylic Acid Derivative product 2-Amino-1,3,4-thiadiazole reagents->product Cyclization

Caption: A general scheme for the synthesis of 1,3,4-thiadiazoles.

Case Studies in Drug Discovery

To illustrate the distinct roles of these heterocycles in approved drugs, we will examine a representative drug from each class, focusing on their synthesis, mechanism of action, and key experimental data.

Thiophene in Action: Raltitrexed

Raltitrexed is a potent and specific inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. Its thiophene ring serves as a bioisosteric replacement for the benzene ring found in earlier folate analogues, a modification that significantly improved the drug's solubility and potency while reducing nephrotoxicity.[2]

Experimental Data: In Vitro Cytotoxicity

Cell LineIC50 (nM)
L1210 (murine leukemia)9[9]
HT-29 (human colon adenocarcinoma)5.9
NCI-H460 (human non-small cell lung cancer)7.3
Thiazole as a Key Pharmacophore: Dasatinib

Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8] The central thiazole ring is a critical component of the pharmacophore, involved in key interactions with the kinase domain of its target proteins.

Experimental Data: In Vitro Cytotoxicity

Cell LineIC50 (nM)
K562 (human chronic myelogenous leukemia)< 1
NCI-H460 (human non-small cell lung cancer)29
HT-29 (human colon adenocarcinoma)2100[10]
1,3,4-Thiadiazole in Diuretics: Acetazolamide

Acetazolamide is a carbonic anhydrase inhibitor that functions as a diuretic. The 1,3,4-thiadiazole ring is a key structural feature, and the sulfonamide group attached to it is essential for its inhibitory activity against carbonic anhydrase.[11]

Experimental Data: In Vitro Cytotoxicity

While primarily a diuretic, acetazolamide has shown some anti-proliferative effects in cancer cell lines, particularly in combination with other agents.

Cell LineIC50 (µM)
H-727 (human bronchial carcinoid)117[12]
H-720 (human bronchial carcinoid)166[12]

Comparative Metabolic Stability

The metabolic fate of a drug is a critical determinant of its efficacy and safety. The nature of the sulfur-containing heterocycle can significantly influence a molecule's metabolic stability.

Metabolic Pathways Overview

G cluster_thiophene Thiophene Metabolism cluster_thiazole Thiazole Metabolism cluster_thiadiazole Thiadiazole Metabolism Thiophene Thiophene Thiophene_Epoxide Thiophene Epoxide Thiophene->Thiophene_Epoxide CYP450 Thiophene_S_Oxide Thiophene S-Oxide Thiophene->Thiophene_S_Oxide CYP450 Thiazole Thiazole Thiazole_Epoxide Thiazole Epoxide Thiazole->Thiazole_Epoxide CYP450 S_Oxidation S-Oxidation Thiazole->S_Oxidation CYP450 N_Oxidation N-Oxidation Thiazole->N_Oxidation CYP450 Thiadiazole 1,3,4-Thiadiazole Ring_Cleavage Ring Cleavage Thiadiazole->Ring_Cleavage Metabolic Enzymes

Caption: Common metabolic pathways for thiophene, thiazole, and 1,3,4-thiadiazole.

Thiophene-containing drugs can undergo metabolism via S-oxidation or epoxidation of the thiophene ring, which can sometimes lead to the formation of reactive metabolites. The metabolic stability of thiophene derivatives is highly dependent on the substituents on the ring.

Thiazole-containing drugs also undergo metabolism by cytochrome P450 enzymes, with potential sites of oxidation at the sulfur atom, the nitrogen atom, or the carbon atoms of the ring.

1,3,4-Thiadiazole rings are generally considered to be more metabolically stable than thiophene and thiazole rings. However, they can undergo metabolic ring cleavage.

Comparative In Vitro Metabolic Stability Data

DrugHeterocycleIn Vitro SystemHalf-life (t½)
Raltitrexed ThiopheneRat Liver Microsomes> 30 min
Dasatinib ThiazoleHuman Liver Microsomes~60 min
Acetazolamide 1,3,4-ThiadiazoleNot metabolizedN/A[13]

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for key experiments.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Objective: To synthesize a thiazole ring system via the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Allow the solid product to air dry.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on a cancer cell line and calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., Raltitrexed)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Materials:

  • Human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a cold solution of acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

Thiophene, thiazole, and 1,3,4-thiadiazole each offer a unique and valuable set of properties for the medicinal chemist. The choice of which heterocycle to incorporate into a drug candidate depends on the specific goals of the drug design program. Thiophene's lipophilicity makes it ideal for CNS-penetrant drugs or as a phenyl ring bioisostere. Thiazole provides a balance of polarity and lipophilicity, with the added benefit of a basic nitrogen atom for salt formation. The highly polar 1,3,4-thiadiazole is an excellent choice for improving aqueous solubility and metabolic stability.

By understanding the comparative physicochemical properties, synthetic accessibility, and metabolic profiles of these important sulfur-containing heterocycles, researchers can make more informed decisions in the design of the next generation of therapeutic agents. This guide serves as a foundational resource, providing both the theoretical framework and the practical experimental details necessary to effectively utilize these versatile scaffolds in the pursuit of innovative medicines.

References

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link].

  • Synthesis process of dasatinib and intermediate thereof. (2013, January 31). Justia Patents. Retrieved January 20, 2026, from [Link].

  • Synthesis route 3 of dasatinib. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Hussein I. Abdulhussein, & Noor H. Naser. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review, 8(15s), 75-80.
  • Falakshahi, M., Mahmoodi, N. O., Khalili, B., & Poormoradkhan Melal, S. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties.
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). PubMed Central. Retrieved January 20, 2026, from [Link].

  • S. Ruan, J. Zhan, G. Yan, L. Xu. Synthesis method of raltitrexed. Shanghai DingYa Pharmaceutical Chemicals Co., Ltd. (2015).
  • Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link].

  • Synthesis and biological activity of raltitrexed-carrier conjugates. (2010, March 22). PubMed. Retrieved January 20, 2026, from [Link].

  • Acetazolamide | C4H6N4O3S2 | CID 1986. (n.d.). PubChem. Retrieved January 20, 2026, from [Link].

  • Synthesis and biological activity of raltitrexed-carrier conjugates. (2010, March 18). Frontiers Publishing Partnerships. Retrieved January 20, 2026, from [Link].

  • SYNTHESIS OF ACETAZOLAMIDE | PHARMACEUTICAL CHEMISTRY. (2019, June 5). YouTube. Retrieved January 20, 2026, from [Link].

  • A. Dose response of dasatinib toward human Non Small Cell Lung... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link].

  • Acetazolamide. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link].

  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020, December 4). PubMed Central. Retrieved January 20, 2026, from [Link].

  • Raltitrexed as a synergistic hyperthermia chemotherapy drug screened in patient-derived colorectal cancer organoids. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link].

  • A-IC50 values after in vitro exposure for 30 min of CRC cells SW480,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Percentage of IC50 values | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Acetazolamide. (2021, May 24). Deranged Physiology. Retrieved January 20, 2026, from [Link].

  • Hepatic Microsomal Stability (human, rat, or mouse). (n.d.). Bienta. Retrieved January 20, 2026, from [Link].

  • Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link].

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • metabolic stability assays for predicting intrinsic clearance. (2021, January 5). YouTube. Retrieved January 20, 2026, from [Link].

  • Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. (2013, August 8). PubMed Central. Retrieved January 20, 2026, from [Link].

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link].

  • Thiazole | C3H3NS | CID 9256. (n.d.). PubChem. Retrieved January 20, 2026, from [Link].

  • Thiazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link].

  • Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. (2018, March 1). PubMed. Retrieved January 20, 2026, from [Link].

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved January 20, 2026, from [Link].

  • (PDF) 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. (2018, July 18). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link].

  • IC-50 curves for selected small-molecules in HCT-116, HT-29, and KM12C... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link].

  • Thiophene | C4H4S | CID 8030. (n.d.). PubChem. Retrieved January 20, 2026, from [Link].

  • Showing Compound Thiophene (FDB000912). (2010, April 8). FooDB. Retrieved January 20, 2026, from [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethylthiirane

Author: BenchChem Technical Support Team. Date: February 2026

Handling 2,2-Dimethylthiirane (CAS No. 3772-13-2) in a research or drug development setting demands an uncompromising approach to safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined here are designed to protect laboratory personnel from the compound's significant hazards, which include high flammability, skin and eye irritation, and potential respiratory effects, compounded by a pervasive, unpleasant odor characteristic of thiiranes.[1][2]

Hazard Assessment: The Foundation of Your PPE Strategy

A thorough understanding of the risks associated with this compound is critical for appreciating the causality behind these PPE recommendations. The choice of each piece of equipment is a direct countermeasure to a specific chemical property and exposure route.

  • High Flammability: The compound is a highly flammable liquid and vapor.[1] All handling procedures must occur in an environment free of ignition sources, and all equipment, including PPE, must be selected to mitigate the risk of static discharge.[3]

  • Dermal and Ocular Corrosivity: this compound is known to cause skin irritation and serious eye irritation.[1][4][5] Direct contact can lead to chemical burns. Therefore, a complete barrier for skin and eyes is non-negotiable.

  • Inhalation Hazard: Vapors may cause respiratory irritation.[1][6] Some sources also indicate that inhalation may lead to drowsiness or dizziness, affecting the central nervous system.[4] All transfers and manipulations must be performed within a certified chemical fume hood to minimize vapor concentration in the breathing zone.

  • Pervasive Odor: Organosulfur compounds like thiiranes are notorious for their potent, foul odors that can permeate materials and spread easily.[2] While not a direct toxicological threat in trace amounts, the odor can cause nuisance and indicates a breach of containment. The PPE ensemble serves a secondary, but crucial, function of odor containment.

The Core PPE Ensemble: A Head-to-Toe Protocol

Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound.

Body Protection

A flame-resistant (FR) lab coat, such as one made from Nomex®, is the primary layer of defense for the body.[7] It should be fully buttoned with sleeves rolled down. For procedures involving larger quantities (>50 mL) or a heightened risk of splashing, a chemically resistant apron worn over the lab coat is required. Clothing worn underneath the lab coat should be made of natural fibers like cotton, as synthetic fabrics like polyester can melt and fuse to the skin in a fire.[7][8]

Hand Protection: The Critical Barrier

Given the skin irritation hazard, hand protection is paramount. A single pair of gloves is insufficient. Double-gloving is mandatory. [9]

  • Inner Glove: A thin, disposable nitrile glove. This layer provides a final barrier during the doffing process.

  • Outer Glove: A heavier-duty glove with high chemical resistance. Butyl rubber or Viton™ are recommended for their excellent performance against a wide range of organic solvents and reactive chemicals. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data if available.[7]

Gloves must be inspected for any signs of degradation, discoloration, or punctures before each use.[5][7] They should be changed immediately upon known or suspected contact with the chemical, or every 30-60 minutes during extended procedures to prevent permeation.[9]

Eye and Face Protection

At a minimum, indirectly vented chemical splash goggles that meet the ANSI Z87.1 standard are required.[7] Due to the serious irritation risk, a full-face shield must be worn over the safety goggles whenever there is a risk of splashing or an exothermic reaction.[7][10]

Respiratory Protection

The primary method of respiratory protection is an engineering control: all handling of this compound must be conducted inside a properly functioning and certified chemical fume hood. For emergency situations, such as a large spill outside of containment, a positive-pressure, self-contained breathing apparatus (SCBA) is necessary, and only personnel trained in its use should respond.[11][12]

Operational Protocol: Donning and Doffing Procedures

The sequence of putting on and removing PPE is as important as the equipment itself to prevent exposure and cross-contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Don Inner Nitrile Gloves D2 2. Don FR Lab Coat D1->D2 D3 3. Don Outer Chemical-Resistant Gloves (over cuffs) D2->D3 D4 4. Don Chemical Splash Goggles D3->D4 D5 5. Don Face Shield D4->D5 Work Conduct Work in Fume Hood D5->Work F1 1. Remove Outer Gloves (turn inside out) F2 2. Remove Face Shield F1->F2 Dispose Dispose of all PPE as Hazardous Waste F1->Dispose Outer Gloves F3 3. Remove Lab Coat (turn inside out) F2->F3 F4 4. Remove Goggles F3->F4 F3->Dispose Lab Coat F5 5. Remove Inner Gloves (turn inside out) F4->F5 End Procedure Complete F5->End F5->Dispose Inner Gloves Start Prepare to Handle Chemical Start->D1 Work->F1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylthiirane
Reactant of Route 2
2,2-Dimethylthiirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.